1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Description
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Properties
IUPAC Name |
1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-12-5-6-13(10(12)14)9-4-2-3-8(11)7-9/h2-4,7H,5-6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKYVAWUMMSGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(C1=O)C2=CC=CC(=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90654293 | |
| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
517918-82-0 | |
| Record name | 1-(3-Aminophenyl)-3-methylimidazolidin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90654293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-aminophenyl)-3-methylimidazolidin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: Properties, Synthesis, and Applications in Drug Discovery
Abstract: This technical guide provides a comprehensive overview of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its core chemical and physical properties, explore plausible synthetic routes with detailed experimental considerations, and illuminate its primary application as a strategic building block in the development of targeted protein degraders. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this valuable chemical entity.
Introduction & Strategic Significance
The imidazolidin-2-one scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds and FDA-approved drugs. Its rigid, five-membered ring structure often provides an optimal framework for orienting functional groups for potent and selective interaction with biological targets.
This compound (CAS No. 517918-82-0) has emerged as a particularly important derivative.[1] Its significance lies not in its own inherent biological activity, but in its role as a versatile intermediate and building block, especially within the rapidly advancing field of Targeted Protein Degradation (TPD). Commercial suppliers classify it as a "Protein Degrader Building Block," highlighting its utility in constructing bifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs).[1] The molecule's structure features a stable cyclic urea core, a methyl group at the N3 position, and a crucial primary aromatic amine on a phenyl ring at the N1 position. This amine serves as a key chemical handle for covalently linking the imidazolidinone moiety to other molecular fragments, making it an indispensable tool for drug discovery programs.
Caption: Chemical structure of this compound.
Physicochemical & Spectroscopic Properties
A clear understanding of the compound's fundamental properties is essential for its effective use in synthesis and research.
Core Properties
The key identifying and physical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 517918-82-0 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| InChIKey | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [3] |
| Canonical SMILES | CN1CCN(C1=O)C2=CC=CC(=C2)N | [3] |
| Typical Purity | ≥98% | [1] |
| Physical Form | Solid | [4] |
Spectroscopic Characterization (Predicted)
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals:
-
Aromatic Region (approx. 6.5-7.5 ppm): Four protons on the aminophenyl ring will appear as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene ring.
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Imidazolidinone Ring (approx. 3.0-4.0 ppm): Two sets of triplets corresponding to the two methylene (-CH₂-) groups in the cyclic urea core.
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Amine Protons (approx. 3.5-5.0 ppm): A broad singlet for the two -NH₂ protons, which may exchange with D₂O.
-
N-Methyl Group (approx. 2.8-3.0 ppm): A sharp singlet integrating to three protons for the -CH₃ group.
-
-
¹³C NMR Spectroscopy: The carbon spectrum will provide a clear fingerprint:
-
Carbonyl Carbon (approx. 155-160 ppm): A single peak for the urea C=O.
-
Aromatic Carbons (approx. 110-150 ppm): Six distinct signals for the carbons of the phenyl ring.
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Imidazolidinone Carbons (approx. 40-55 ppm): Two signals for the methylene carbons of the five-membered ring.
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N-Methyl Carbon (approx. 30-35 ppm): A single signal for the methyl carbon.
-
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) should confirm the molecular formula via the exact mass of the molecular ion. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, provide an additional layer of identification.[3]
| Adduct | m/z (Predicted) | CCS (Ų) (Predicted) |
| [M+H]⁺ | 192.11315 | 141.5 |
| [M+Na]⁺ | 214.09509 | 150.0 |
| [M+K]⁺ | 230.06903 | 146.8 |
| [M-H]⁻ | 190.09859 | 145.5 |
| Data sourced from PubChemLite prediction.[3] |
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by key vibrational bands:
-
N-H Stretching (approx. 3350-3450 cm⁻¹): Two distinct bands for the primary amine.
-
C-H Stretching (approx. 2850-3100 cm⁻¹): For aliphatic and aromatic C-H bonds.
-
C=O Stretching (approx. 1680-1700 cm⁻¹): A strong absorption for the cyclic urea carbonyl group.
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N-H Bending (approx. 1600-1650 cm⁻¹): Overlapping with aromatic C=C stretching.
-
Synthesis and Reactivity
The synthesis of this compound can be approached through several established methods for forming the imidazolidin-2-one core. A logical and modern approach is based on the acid-catalyzed intramolecular cyclization of a suitably substituted urea precursor.
Retrosynthetic Analysis and Proposed Route
A plausible retrosynthetic pathway involves disconnecting the final product into manageable precursors. The synthesis hinges on forming the imidazolidinone ring and ensuring the correct substitution pattern on the aromatic ring.
Caption: Retrosynthetic analysis for the target molecule.
This analysis leads to a robust forward synthesis starting from commercially available materials. The key steps are urea formation, acid-catalyzed cyclization to form the imidazolidinone ring, and a final reduction of the nitro group to the target amine.
Experimental Protocol (Exemplar)
This protocol is a representative methodology based on published procedures for similar structures, such as those described by Baklanov et al.[5][6] It is designed to be self-validating, with clear endpoints for each stage.
Workflow Overview
Caption: Synthetic workflow from starting materials to the final product.
Step 1: Synthesis of N-(2,2-Dimethoxyethyl)-N-methyl-N'-(3-nitrophenyl)urea
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Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add N-(2,2-dimethoxyethyl)methylamine (1.0 eq.) and anhydrous benzene or toluene (approx. 0.5 M).
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Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Add a solution of 3-nitrophenyl isocyanate (1.0 eq.) in the same solvent dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Causality: The dropwise addition at low temperature is critical to control the exothermic reaction between the amine and the highly reactive isocyanate, preventing side reactions.
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 6 hours.
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Work-up: Remove the solvent under reduced pressure. The resulting solid or oil is the crude urea precursor, which is often of sufficient purity to proceed to the next step.
Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
-
Reaction Setup: Dissolve the crude urea precursor from Step 1 in toluene (approx. 0.2 M) in a round-bottom flask equipped with a reflux condenser.
-
Catalysis: Add trifluoroacetic acid (TFA, approx. 0.2 eq.) to the solution.
-
Causality: TFA acts as a strong acid catalyst. It protonates one of the acetal methoxy groups, which then eliminates as methanol. This generates a reactive oxocarbenium ion, which is attacked by the urea nitrogen to initiate cyclization.
-
-
Cyclization: Heat the reaction mixture to reflux and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature, wash with saturated sodium bicarbonate solution to neutralize the TFA, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Step 3: Synthesis of this compound
-
Catalytic Hydrogenation (Preferred Method): Dissolve the nitro-intermediate from Step 2 in ethanol or ethyl acetate. Add palladium on carbon (10% Pd/C, 5-10 mol%).
-
Reduction: Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC/LC-MS).
-
Causality: Palladium on carbon is a highly efficient and clean catalyst for the reduction of aromatic nitro groups to primary amines using molecular hydrogen. The reaction is typically high-yielding with minimal byproducts.
-
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to yield the final product. If necessary, further purification can be achieved by recrystallization or chromatography.
Chemical Reactivity
The reactivity of this compound is dominated by its primary aromatic amine. This functional group is a versatile nucleophile and a cornerstone of its utility in synthesis.
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Amide Bond Formation: The amine readily reacts with activated carboxylic acids (e.g., acid chlorides, acyl-imidazoles) or with carboxylic acids in the presence of coupling reagents (e.g., HATU, EDC) to form stable amide bonds. This is the most common reaction used to attach this fragment to linkers in PROTAC synthesis.
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Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields secondary amines.
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Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base affords sulfonamides.
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Diazotization: The amine can be converted to a diazonium salt, which can then undergo Sandmeyer-type reactions, although this is less common in its intended applications.
The imidazolidin-2-one ring is generally stable to a wide range of reaction conditions used to modify the aminophenyl group.
Applications in Drug Development
The primary and most compelling application for this molecule is as a key structural component in the design of bifunctional targeted protein degraders.
Building Block for PROTACs
PROTACs are heterobifunctional molecules that simultaneously bind to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the POI by the proteasome. A PROTAC is composed of three parts: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker connecting them.
This compound often serves as, or is part of, the E3 ligase ligand moiety. The aminophenyl group provides the ideal attachment point for elaboration into the linker, which is a critical determinant of a PROTAC's efficacy.
Caption: Role of the title compound in a generic PROTAC structure.
Safety, Handling, and Storage
As a fine chemical intended for research, proper safety protocols are mandatory. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, we can infer necessary precautions from closely related structures like 1,3-Dimethyl-2-imidazolidinone (DMI) and general principles of chemical safety.[7][8][9]
| Hazard Class (Anticipated) | Recommended Precaution | Source (Analogy) |
| Serious Eye Damage/Irritation | Wear safety glasses with side shields or goggles. | [7][9] |
| Skin Irritation / Harmful if Absorbed | Wear nitrile or other appropriate chemical-resistant gloves. Use a lab coat. | [7] |
| Harmful if Swallowed | Do not ingest. Wash hands thoroughly after handling. | [7] |
| Reproductive Toxicity (Suspected) | Avoid exposure, especially for individuals of childbearing potential. Handle in a well-ventilated area or chemical fume hood. | [9] |
| Combustibility | Keep away from heat, sparks, and open flames. Store in a cool, dry place. | [8] |
-
Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon) to protect the reactive amine from slow oxidation.[8]
-
Disclaimer: This information is based on analogous compounds. Researchers must perform a specific risk assessment before handling this compound and consult the supplier-specific SDS if available.
Conclusion
This compound is more than just a heterocyclic molecule; it is a strategic enabler in the field of chemical biology and drug discovery. Its well-defined structure, predictable reactivity centered on a versatile primary amine, and its stability make it an exceptionally valuable building block. Its primary role in the synthesis of targeted protein degraders places it at the forefront of innovative therapeutic design, offering researchers a reliable and effective tool for constructing complex, biologically active molecules.
References
- Title: this compound, min 98%, 250 mg. Source: CP Lab Safety. URL:[Link]
- Title: 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. Source: PubChem. URL:[Link]
- Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: MDPI. URL:[Link]
- Title: this compound. Source: PubChemLite. URL:[Link]
- Title: 1-(3-aminophenyl)imidazolidin-2-one. Source: PubChemLite. URL:[Link]
- Title: The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Source: National Institutes of Health (PMC). URL:[Link]
- Title: Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Source: MDPI. URL:[Link]
- Title: Imidazolidinone synthesis. Source: Organic Chemistry Portal. URL:[Link]
- Title: Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone. Source: Carl ROTH. URL:[Link]
- Title: 2-IMIDAZOLIDINONE (1,3-ETHYLENEUREA).
- Title: Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Source: MDPI. URL:[Link]
- Title: Preparations and mass spectral fragmentations of some 3-(1- phenylethylidene)amino-2-thioxo-imidazolidin-4-one derivatives.
- Title: (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Source: MDPI. URL:[Link]
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A Technical Guide to the Molecular Structure and Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Abstract
This technical guide provides a comprehensive examination of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic compound featuring the versatile imidazolidin-2-one scaffold. While specific literature on this exact molecule is limited, this document leverages established principles of organic chemistry and extensive data on analogous structures to present a detailed analysis for researchers, scientists, and drug development professionals. The guide covers physicochemical properties, a thorough structural elucidation based on predictive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and MS), a robust, step-by-step synthetic protocol with mechanistic insights, and a discussion of its potential applications in medicinal chemistry. All technical claims are supported by authoritative references, and key processes are visualized through diagrams to ensure clarity and reproducibility.
Introduction: The Imidazolidin-2-one Scaffold in Medicinal Chemistry
The imidazolidin-2-one core is a privileged scaffold in modern drug discovery, forming the structural basis of numerous FDA-approved drugs.[1][2] This five-membered cyclic urea is recognized for its metabolic stability and its ability to serve as a rigid framework for orienting substituents in three-dimensional space, enabling precise interactions with biological targets.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including antiviral, antimicrobial, and anticancer properties.[2][3] The subject of this guide, this compound, combines this valuable core with a 3-aminophenyl substituent. The primary amine on the phenyl ring is a critical functional group, serving as a versatile synthetic handle for further derivatization and as a potential key interaction point (e.g., hydrogen bond donor) with therapeutic targets like protein kinases.
Physicochemical Properties and Structural Features
This compound is a solid, typically a white to off-white powder or crystalline material, at room temperature.[4] Its fundamental properties are summarized below.
| Property | Value | Source |
| CAS Number | 517918-82-0 | [4] |
| Molecular Formula | C₁₀H₁₃N₃O | [4][5] |
| Molecular Weight | 191.23 g/mol | [4] |
| InChIKey | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [4] |
| Predicted XlogP | 0.4 | [5] |
| Hydrogen Bond Donor Count | 1 (from -NH₂) | Calculated |
| Hydrogen Bond Acceptor Count | 2 (from C=O and -NH₂) | Calculated |
The molecule's structure consists of a central imidazolidin-2-one ring. The nitrogen at position 1 (N1) is substituted with a 3-aminophenyl group, and the nitrogen at position 3 (N3) is substituted with a methyl group. This specific arrangement dictates the molecule's electronic properties, conformation, and potential for intermolecular interactions.
Proposed Synthesis and Mechanistic Rationale
Overall Reaction: Step 1: Urea Formation N-methylethylenediamine + 1-isocyanato-3-nitrobenzene → 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea Step 2: Intramolecular Cyclization & Nitro Reduction 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea → 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one → this compound
Diagram of Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea
-
To a stirred solution of N-methylethylenediamine (1.1 eq.) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add a solution of 1-isocyanato-3-nitrobenzene (1.0 eq.) in anhydrous DCM dropwise over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the isocyanate starting material is consumed.
-
Upon completion, concentrate the mixture under reduced pressure. The resulting crude urea intermediate is often of sufficient purity to be carried forward without further purification.
Causality: The isocyanate group is highly electrophilic and reacts readily with the primary amine of N-methylethylenediamine, which is more nucleophilic and less sterically hindered than the secondary amine. Performing the reaction at 0 °C controls the initial exotherm.
Step 2: Synthesis of this compound
-
Dissolve the crude urea intermediate from Step 1 in a suitable solvent such as toluene.
-
Add a carbonylating agent like triphosgene (0.4 eq.) or 1,1'-Carbonyldiimidazole (CDI) (1.1 eq.) and a non-nucleophilic base such as triethylamine (2.5 eq.).
-
Heat the mixture to reflux (approx. 110 °C for toluene) for 12-18 hours. The intramolecular cyclization occurs as the secondary amine displaces a leaving group generated from the reaction of the urea's N-H with the carbonylating agent.
-
After cyclization to form 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one, cool the reaction mixture.
-
For the reduction of the nitro group, a standard catalytic hydrogenation is employed. Add Palladium on carbon (10 mol%) to the reaction mixture (or to the isolated nitro-intermediate dissolved in methanol or ethanol).
-
Place the mixture under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature for 8-12 hours.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final compound.
Causality: CDI or triphosgene are effective and safe phosgene equivalents used to facilitate the cyclization of the urea into the stable imidazolidin-2-one ring.[8] Catalytic hydrogenation is a clean and efficient method for the selective reduction of an aromatic nitro group to a primary amine without affecting the urea carbonyl.
Structural Elucidation via Spectroscopic Analysis
Confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques. The following sections detail the expected spectral data based on the compound's known structure and data from analogous molecules.[9][10][11]
Predicted Proton NMR (¹H NMR) Spectroscopy
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-a | ~ 7.10 | t | J = 8.0 | 1H | Aromatic C4'-H |
| H-b, H-c, H-d | ~ 6.60 - 6.90 | m | - | 3H | Aromatic C2', C5', C6'-H |
| H-e | ~ 3.65 (broad s) | s (br) | - | 2H | -NH₂ |
| H-f | ~ 3.75 | t | J = 7.5 | 2H | -N-CH₂- (imidazolidinone ring) |
| H-g | ~ 3.40 | t | J = 7.5 | 2H | -N(Me)-CH₂- (imidazolidinone ring) |
| H-h | ~ 2.85 | s | - | 3H | N-CH₃ |
Rationale: The aromatic protons will appear in the typical aromatic region, with the proton at C4' being a triplet due to coupling with its two ortho neighbors. The protons on the imidazolidinone ring form an A₂B₂ system, appearing as two triplets. The methyl group, being a singlet, will be found further downfield than a typical alkane methyl due to the deshielding effect of the adjacent nitrogen atom. The amine protons often appear as a broad singlet.
Predicted Carbon-13 NMR (¹³C NMR) Spectroscopy
| Carbon | Predicted Chemical Shift (δ, ppm) | Assignment |
| C-1 | ~ 162.5 | C=O (Urea carbonyl) |
| C-2' | ~ 147.0 | C-NH₂ (Aromatic) |
| C-3' | ~ 141.0 | C-N (Aromatic, ipso) |
| C-4' | ~ 129.5 | C-H (Aromatic) |
| C-5', C-6', C-1' | ~ 110.0 - 118.0 | C-H (Aromatic) |
| C-7 | ~ 48.5 | -N-CH₂- (imidazolidinone ring) |
| C-8 | ~ 45.0 | -N(Me)-CH₂- (imidazolidinone ring) |
| C-9 | ~ 31.0 | N-CH₃ |
Rationale: The carbonyl carbon of the cyclic urea is the most deshielded, appearing significantly downfield.[8] Aromatic carbons attached to nitrogen (C-NH₂ and C-N) are also downfield, while the remaining aromatic carbons appear in the 110-130 ppm range. The aliphatic carbons of the ring and the methyl group are found in the upfield region.
Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretch (doublet) | Primary Amine (-NH₂) |
| 3050 - 3010 | C-H Stretch (aromatic) | C₆H₄ |
| 2950 - 2850 | C-H Stretch (aliphatic) | -CH₂-, -CH₃ |
| ~ 1680 | C=O Stretch (strong) | Cyclic Urea |
| 1620 - 1580 | N-H Bend / C=C Stretch | Amine / Aromatic Ring |
| 1500 - 1450 | C=C Stretch | Aromatic Ring |
Rationale: The IR spectrum will be dominated by a strong carbonyl absorption around 1680 cm⁻¹. The primary amine will show characteristic N-H stretching bands as a doublet in the 3300-3450 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
-
Method : Electrospray Ionization (ESI+)
-
Expected [M+H]⁺ : m/z 192.1131
-
Key Fragmentation Patterns : A primary fragmentation would likely be the loss of the methyl isocyanate radical (CH₃NCO) from the ring or cleavage within the imidazolidinone ring.
Applications and Future Directions
The structural motifs within this compound suggest significant potential in drug discovery.
-
Kinase Inhibitor Scaffolding : The aminophenyl group is a common feature in many ATP-competitive kinase inhibitors, where the amine can form a crucial hydrogen bond with the hinge region of the kinase domain. The imidazolidinone core serves to position this group optimally.
-
Synthetic Intermediate : The primary amine is a versatile functional group that allows for the straightforward synthesis of a library of derivatives via reactions such as acylation, sulfonylation, or reductive amination. This enables extensive Structure-Activity Relationship (SAR) studies.
Diagram of a Hypothetical Drug Discovery Workflow
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- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Prospective Analysis for Drug Discovery
Disclaimer: Direct, peer-reviewed scientific literature and validated experimental data for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, specifically associated with CAS number 938459-14-4, are notably scarce. This guide is constructed as a prospective analysis based on established chemical principles, data from suppliers, and published research on analogous structures. The protocols and applications described herein are illustrative and require experimental validation.
Introduction: Unveiling a Potential Building Block
This compound is a heterocyclic compound featuring a core imidazolidin-2-one scaffold. This structure is a cyclic urea derivative and is present in numerous biologically active compounds and FDA-approved drugs.[1] The molecule's key features for researchers are the N-aryl substitution on the imidazolidinone ring and the presence of a primary aromatic amine (aniline) moiety. This primary amine serves as a crucial chemical handle for further synthetic modifications, making the compound a potentially valuable building block in medicinal chemistry and drug discovery. While specific applications for this exact molecule are not documented in peer-reviewed literature, its structural motifs suggest a likely utility in the synthesis of more complex molecules, particularly in the burgeoning field of targeted protein degradation.
Physicochemical Properties
Quantitative data for this compound is primarily available from commercial suppliers. It is essential to note that purity and detailed analytical data are often not provided by these sources, and independent verification is strongly recommended.
| Property | Value | Source |
| CAS Number | 938459-14-4 (Note: Discrepancies exist in public databases) | [2] |
| Molecular Formula | C₁₀H₁₃N₃O | Supplier Data |
| Molecular Weight | 191.23 g/mol | Supplier Data |
| Physical Form | Solid | |
| Purity | Typically offered at ≥95% | |
| Storage | Recommended storage in a dark, inert atmosphere at room temperature or refrigerated. |
Proposed Synthesis Protocol: A Mechanistic Approach
While a specific, validated synthesis for this compound is not published, a plausible and efficient route can be designed based on well-established methods for the synthesis of N-aryl cyclic ureas. The following protocol is a representative example, drawing from methodologies for similar structures.[3][4][5]
The proposed synthesis involves a two-step process: initial formation of a substituted urea from 3-nitroaniline, followed by cyclization and subsequent reduction of the nitro group.
Diagram of Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of N-(2-Chloroethyl)-N'-methyl-N'-(3-nitrophenyl)urea
-
Rationale: This step constructs the linear urea precursor. 3-Nitroaniline is used as the starting material to avoid side reactions with the more reactive amino group during the initial coupling. The nitro group can be cleanly reduced in the final step.
-
To a solution of 3-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere at 0°C, add triethylamine (1.2 eq).
-
Slowly add a solution of N-(2-chloroethyl)-N-methylcarbamoyl chloride (1.1 eq) in anhydrous DCM.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of 1-Methyl-3-(3-nitrophenyl)imidazolidin-2-one
-
Rationale: An intramolecular Williamson ether-like reaction (N-alkylation) is induced by a strong, non-nucleophilic base to form the five-membered ring. Sodium hydride is a common choice for this transformation.
-
Dissolve the product from Step 1 (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the solution to 0°C and add sodium hydride (60% dispersion in mineral oil, 1.5 eq) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Carefully quench the reaction by the slow addition of water at 0°C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography.
Step 3: Synthesis of this compound
-
Rationale: Catalytic hydrogenation is a clean and efficient method for the reduction of an aromatic nitro group to a primary amine.
-
Dissolve the product from Step 2 (1.0 eq) in ethanol.
-
Add palladium on carbon (10 wt. %, 0.1 eq).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir vigorously at room temperature for 8-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product. Further purification by chromatography may be performed if necessary.
Potential Applications in Drug Discovery: A Building Block for Targeted Protein Degradation
The presence of a reactive primary amine on an otherwise stable heterocyclic core makes this compound an attractive starting point for creating more complex molecules. One of the most exciting potential applications is in the field of Targeted Protein Degradation (TPD) , particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) .
PROTACs are bifunctional molecules that induce the degradation of a target protein by hijacking the cell's own ubiquitin-proteasome system.[6] They consist of three components: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker that connects the two.[6]
The primary amine of this compound can serve as an attachment point for the linker, which is then connected to a ligand for a protein of interest. The imidazolidinone core itself could potentially be part of a novel E3 ligase ligand or a scaffold that imparts favorable physicochemical properties.
Conceptual Workflow for PROTAC Synthesis
Caption: Conceptual workflow for utilizing the title compound in PROTAC synthesis.
Conclusion and Future Outlook
While this compound is currently a compound with limited characterization, its chemical structure holds significant potential for researchers in drug discovery. The combination of a stable, drug-like imidazolidin-2-one core and a synthetically versatile primary amine makes it an intriguing building block. The prospective application in targeted protein degradation highlights a modern and powerful strategy where such molecules can be pivotal. Future work should focus on the experimental validation of synthetic routes, thorough analytical characterization, and the exploration of its utility in the synthesis of novel bifunctional molecules. For scientists and drug development professionals, this compound represents an opportunity to innovate at the frontier of medicinal chemistry.
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- Synthesis of imidazolidinone derivative. | Download Scientific Diagram - ResearchGate.
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- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC - NIH.
- Synthesis of Symmetrical and Unsymmetrical N-Aryl-Substituted Cyclic Ureas through Copper(I) Iodide Catalyzed Goldberg-Buchwald- - SciSpace.
- A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water.
- Synthesis and characterization of novel N-acyl cyclic urea derivatives - arkat usa.
- Base-mediated three-component system for the synthesis of S-substituted N-acyl ureas.
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- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC.
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A Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Core Building Block for Targeted Protein Degradation
Introduction
In the evolving landscape of modern drug discovery, the paradigm is shifting from simple inhibition to targeted elimination of disease-causing proteins. At the forefront of this revolution is the field of Targeted Protein Degradation (TPD), which utilizes bifunctional molecules known as Proteolysis Targeting Chimeras (PROTACs) to hijack the cell's own machinery for protein disposal.[1] Central to the synthesis of these sophisticated therapeutic agents are versatile chemical building blocks that enable the assembly of the final complex structure. 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is one such pivotal scaffold, serving as a foundational component for the development of novel therapeutics.
This technical guide provides an in-depth exploration of this compound, tailored for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, and its critical role as a precursor in the construction of PROTACs, thereby offering a comprehensive resource for its application in pioneering new medicines.
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2] |
| CAS Number | 517918-82-0 | [2] |
| Molecular Formula | C₁₀H₁₃N₃O | [3] |
| Molecular Weight | 191.23 g/mol | [2] |
| Physical Form | White to off-white powder or crystals | [2] |
| Synonym(s) | 1-(3-aminophenyl)-3-methyl-2-imidazolidinone | [2] |
Synthesis and Characterization: A Proposed Pathway
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Synthesis Protocol
Step 1: Synthesis of 1-(2-(Methylamino)ethyl)-3-(3-nitrophenyl)urea
-
To a stirred solution of N-methylethane-1,2-diamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM) at 0 °C, add a solution of 1-isocyanato-3-nitrobenzene (1.0 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude urea intermediate, which can be used in the next step without further purification.
-
Expertise & Causality : This is a standard urea formation reaction. N-methylethane-1,2-diamine acts as the nucleophile, attacking the electrophilic carbon of the isocyanate. Triethylamine is used as a base to neutralize the resulting ammonium salt and drive the reaction to completion. The reaction is initiated at 0 °C to control the initial exothermic reaction.
Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
-
Dissolve the crude urea intermediate from Step 1 in a suitable solvent such as acetonitrile or tetrahydrofuran (THF).
-
Add 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and stir for 6-8 hours.
-
Monitor the cyclization by TLC or LC-MS.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure nitro-substituted imidazolidinone.
-
Expertise & Causality : CDI is a safe and effective phosgene equivalent used for intramolecular cyclization to form the five-membered imidazolidinone ring.[4] The reaction proceeds via the activation of the terminal primary amine by CDI, followed by an intramolecular nucleophilic attack by the secondary amine, eliminating imidazole and carbon dioxide to form the stable cyclic urea. Heat is applied to overcome the activation energy for the cyclization.
Step 3: Synthesis of this compound
-
Dissolve the purified 1-(3-nitrophenyl)-3-methylimidazolidin-2-one from Step 2 in ethanol or methanol.
-
Add Palladium on carbon (10% w/w, catalytic amount) to the solution.
-
Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 4-6 hours.
-
Monitor the reduction by TLC, observing the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
-
Expertise & Causality : Catalytic hydrogenation using Palladium on carbon is a standard, clean, and efficient method for the reduction of an aromatic nitro group to an amine.[5][6] The reaction is typically high-yielding with water as the only byproduct. An alternative, such as using tin(II) chloride in acidic medium, can also be employed if catalytic hydrogenation is not feasible.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound.
| Analytical Method | Expected Results / Parameters |
| ¹H NMR | Aromatic protons (m, ~6.5-7.5 ppm), imidazolidinone CH₂ protons (t, ~3.4-3.8 ppm), N-CH₃ protons (s, ~2.8-3.0 ppm), and NH₂ protons (br s, ~3.5-5.0 ppm). The exact shifts and coupling constants would require experimental determination.[7] |
| ¹³C NMR | Aromatic carbons (~110-150 ppm), carbonyl carbon (~160-170 ppm), imidazolidinone CH₂ carbons (~40-50 ppm), and N-CH₃ carbon (~30-35 ppm). |
| Mass Spectrometry (ESI-MS) | Expected [M+H]⁺ peak at m/z = 192.11.[3] |
| RP-HPLC | A single major peak indicating >95% purity. A typical method would involve a C18 column with a gradient elution of water and acetonitrile containing 0.1% formic acid or trifluoroacetic acid, with UV detection around 254 nm.[8] |
Core Application in Drug Development: The PROTAC Revolution
The primary value of this compound lies in its application as a building block for PROTACs.
The PROTAC Mechanism of Action
PROTACs are heterobifunctional molecules that do not inhibit a target protein but instead tag it for destruction.[9] They achieve this by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[10] This proximity enables the E3 ligase to transfer ubiquitin to the target protein, marking it for degradation by the 26S proteasome.[11] The PROTAC molecule is then released and can catalyze further degradation cycles.[9]
Caption: The catalytic cycle of a PROTAC, leading to targeted protein degradation.
Role of this compound
The structure of this compound is strategically designed for incorporation into PROTACs. The key feature is the 3-aminophenyl group . The primary amine (-NH₂) serves as a versatile chemical handle. It allows for the covalent attachment of a linker through standard amide bond formation or other coupling chemistries. This linker, in turn, is connected to a "warhead"—a ligand that specifically binds to the disease-causing protein of interest.
While the imidazolidinone moiety itself is not a canonical ligand for the most commonly used E3 ligases like VHL or Cereblon, it serves as a rigid and synthetically tractable scaffold.[12][13] The true power of this building block lies in its potential for creating novel E3 ligase ligands or for being part of a larger pharmacophore that engages an E3 ligase. The field is actively seeking to expand the repertoire of E3 ligases that can be hijacked for TPD, and scaffolds like this are essential starting points for such discovery efforts.[14]
Caption: General structure of a PROTAC featuring our molecule of interest.
Conclusion
This compound is more than just a chemical compound; it is an enabling tool for the next generation of therapeutics. Its well-defined structure, featuring a reactive handle for linker attachment and a stable core, makes it an invaluable asset for researchers engaged in the synthesis of PROTACs. By understanding its synthesis and its strategic role in the architecture of protein degraders, scientists can better leverage this molecule to explore new biological targets and develop potent, selective, and catalytically active drugs. As the field of targeted protein degradation continues to expand, the importance of foundational building blocks like this compound will only continue to grow, paving the way for novel treatments for a host of challenging diseases.
References
- Drug Discovery News. (n.d.). What are PROTACs? Mechanisms, advantages, and challenges.
- Testa, A., et al. (2022). Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders. PubMed Central.
- Fawkes, M., & Turega, M. (2021). Mechanistic and Structural Features of PROTAC Ternary Complexes. PubMed.
- Wikipedia. (n.d.). Proteolysis targeting chimera.
- Gadd, M. S., et al. (2017). PROTAC-induced ternary complexes and their biophysical properties. ResearchGate.
- Zhao, L., et al. (2024). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PubMed Central.
- de la Torre, V. G., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. MDPI.
- Schiedel, M., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers.
- Ishida, T., & Ciulli, A. (2021). E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones. PubMed Central.
- Liu, Y., et al. (2022). PROTAC Degraders with Ligands Recruiting MDM2 E3 Ubiquitin Ligase: An Updated Perspective. PubMed Central.
- PubChem. (n.d.). 1-(2-Nitrophenyl)imidazolidin-2-one.
- PubChem. (n.d.). 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one.
- Alcaide, B., et al. (1998). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
- PubChemLite. (n.d.). This compound.
- Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. Impactfactor.org.
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Physical and chemical properties of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Audience: Researchers, Scientists, and Drug Development Professionals
Foreword: A Molecule of Emerging Interest
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound that, while not extensively documented in mainstream chemical literature, holds significant potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a reactive primary amine, a stable urea moiety within a five-membered ring, and a methyl group, offers a unique combination of properties for chemical elaboration. This guide aims to provide a comprehensive overview of its known physical and chemical characteristics, alongside predictive insights and practical protocols for its handling and analysis. As a Senior Application Scientist, the focus here is not merely on data presentation but on contextualizing this information for practical application in a research and development setting.
Section 1: Core Molecular Attributes
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. This section delineates the key identifiers and structural features of this compound.
Nomenclature and Identification
-
Systematic IUPAC Name: this compound
-
Synonym(s): 1-(3-aminophenyl)-3-methyl-2-imidazolidinone
-
CAS Number: 517918-82-0[1]
Structural Representation
The molecule's three-dimensional conformation and electronic distribution are critical to its reactivity and intermolecular interactions.
Figure 1: 2D Chemical Structure of this compound.
Section 2: Physicochemical Profile
The physical properties of a compound dictate its handling, formulation, and pharmacokinetic behavior.
| Property | Value | Source(s) |
| Physical Form | White to off-white powder or crystals | |
| Purity | ≥98% | [1] |
| Storage Temperature | Refrigerator | |
| Shipping Temperature | Room Temperature | |
| Monoisotopic Mass | 191.10587 Da | [3] |
| Predicted XlogP | 0.4 - 0.6 | [2][3] |
Section 3: Spectroscopic and Analytical Characterization
Spectroscopic data provides the fingerprint of a molecule, confirming its identity and purity. While experimental spectra for this specific compound are not widely published, the following section outlines the expected spectral characteristics and provides a general protocol for its analysis.
Predicted Spectroscopic Data
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons (δ 6.0-7.5 ppm), the methylene protons of the imidazolidinone ring (δ 3.0-4.0 ppm), the methyl protons (a singlet around δ 2.5-3.0 ppm), and a broad singlet for the amine protons which will be solvent-dependent.
-
¹³C NMR (Carbon NMR): The carbon spectrum should reveal a carbonyl carbon signal (δ 170-180 ppm), aromatic carbons (δ 110-150 ppm), methylene carbons (δ 40-50 ppm), and a methyl carbon (δ 30-35 ppm).
-
Mass Spectrometry (MS): The primary ion in a high-resolution mass spectrum under positive ionization mode would be the [M+H]⁺ ion at m/z 192.11315.[3] Other potential adducts include [M+Na]⁺ at m/z 214.09509 and [M+K]⁺ at m/z 230.06903.[3]
Recommended Analytical Workflow
Figure 2: A typical workflow for the analytical characterization of this compound.
Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL stock solution in DMSO and dilute as necessary with the mobile phase.
Section 4: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of a compound are crucial for its utility as a chemical intermediate.
Synthetic Strategies
The synthesis of imidazolidin-2-ones can be achieved through various methods, often involving the cyclization of a diamine with a carbonyl source.[4][5] A plausible route for this compound would involve the reaction of N-(3-aminophenyl)-N'-methylethylenediamine with a reagent like phosgene, triphosgene, or carbonyldiimidazole (CDI).
Key Chemical Reactivity
-
The Aryl Amine: The primary amine on the phenyl ring is a versatile functional group. It can undergo a wide range of reactions including:
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides.
-
Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.
-
Diazotization: Conversion to a diazonium salt, which can then be used in Sandmeyer or coupling reactions.
-
-
The Imidazolidinone Core: The urea moiety is generally stable but can be hydrolyzed under harsh acidic or basic conditions.
Section 5: Applications in Research and Development
The structural motifs present in this compound make it an attractive starting point for the synthesis of more complex molecules, particularly in the field of drug discovery.
-
Scaffold for Library Synthesis: The reactive primary amine allows for the facile introduction of a wide variety of substituents, enabling the creation of diverse chemical libraries for high-throughput screening.
-
Protein Degrader Building Blocks: This compound is classified as a protein degrader building block, suggesting its potential use in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other molecular glues.[1]
-
Bioisostere for Other Functional Groups: The cyclic urea can act as a bioisosteric replacement for other groups in known bioactive molecules to modulate properties such as solubility, metabolic stability, and target binding.
Section 6: Safety and Handling
Adherence to proper safety protocols is paramount when working with any chemical substance.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P310 (Immediately call a POISON CENTER or doctor/physician).
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place, and consider storing under an inert atmosphere as some related compounds are air-sensitive.
Section 7: Conclusion and Future Outlook
This compound represents a valuable, yet under-characterized, chemical tool. Its combination of a reactive handle and a stable heterocyclic core positions it as a promising starting material for the synthesis of novel compounds with potential applications in drug discovery and materials science. Further experimental investigation into its physical properties and reactivity is warranted and will undoubtedly expand its utility in the scientific community.
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1-(3-Aminophenyl)-3-methylimidazolidin-2-one solubility data
An In-Depth Technical Guide for the Solubility Characterization of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Abstract
The pre-formulation stage of drug development is a critical juncture where the physicochemical properties of an active pharmaceutical ingredient (API) are meticulously characterized. Among these, aqueous and solvent solubility are paramount, as they directly influence bioavailability, manufacturability, and the ultimate therapeutic efficacy of the drug product. This guide provides a comprehensive framework for the systematic determination of solubility for the compound This compound (CAS: 517918-82-0). While specific experimental solubility data for this molecule is not extensively published, this document, written for researchers, scientists, and drug development professionals, outlines the authoritative methodologies, theoretical underpinnings, and practical considerations required to generate robust and reliable solubility profiles. We will focus on the gold-standard shake-flask method, coupled with High-Performance Liquid Chromatography (HPLC) for quantification, to ensure the highest degree of scientific integrity.
Introduction: The Centrality of Solubility in Drug Development
This compound is a small molecule with the following core characteristics[1][2]:
| Property | Value |
| CAS Number | 517918-82-0 |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Physical Form | White to off-white powder or crystals[2] |
| Purity (Typical) | ≥98% |
| Synonym | 1-(3-aminophenyl)-3-methyl-2-imidazolidinone[2] |
For any API to be absorbed and exert a therapeutic effect, it must first be in solution.[3] Poor solubility is a persistent and significant challenge in pharmaceutical development, often leading to high attrition rates for promising drug candidates.[4] The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability, a framework that guides regulatory decisions, including the potential for biowaivers.[4][5] An API is deemed "highly soluble" when its highest therapeutic dose is soluble in 250 mL or less of aqueous media over a pH range of 1.2 to 6.8.[5][6] Therefore, a thorough understanding of the solubility profile of this compound is not merely an academic exercise but a foundational requirement for its progression as a drug candidate.
Theoretical Framework: Thermodynamic vs. Kinetic Solubility
It is crucial to distinguish between two types of solubility measurements:
-
Thermodynamic Solubility: This is the true equilibrium solubility, defined as the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature and pressure.[7] The shake-flask method is the universally recognized gold standard for determining thermodynamic solubility.[8]
-
Kinetic Solubility: This measures the concentration at which a compound, initially dissolved in an organic solvent (like DMSO), begins to precipitate when added to an aqueous medium.[4] While useful for high-throughput screening in early discovery, kinetic methods can significantly overestimate the true solubility due to the formation of supersaturated solutions or metastable solid forms.[4]
For formal drug development and regulatory submission, thermodynamic solubility is the required metric . This guide is exclusively focused on its accurate determination.
Strategic Solvent Selection for Comprehensive Profiling
A robust solubility profile requires testing in a variety of pharmaceutically relevant media. The selection process should be logical and tiered.
Aqueous Media for Biopharmaceutical Relevance
The World Health Organization (WHO) and other regulatory bodies mandate determining the pH-solubility profile to simulate the transit through the gastrointestinal tract.[5]
-
pH 1.2: Simulates stomach acid (e.g., 0.1 N HCl).[5]
-
pH 4.5: Represents the upper intestine (e.g., acetate buffer).[5]
-
pH 6.8: Simulates the lower intestine (e.g., phosphate buffer).[5]
Given the aminophenyl group, this compound is expected to be a weak base, and its solubility will likely be pH-dependent. Therefore, characterizing its solubility across this pH range is essential.
Common Pharmaceutical Solvents
Solubility in common organic solvents is vital for developing manufacturing processes and certain formulation types (e.g., topical, parenteral). Solvent choice should be guided by the ICH Q3C guidelines, which classify solvents based on their toxicity risk.[9][10]
| Class | Risk | Example Solvents | Rationale for Testing |
| Class 3 | Low Toxic Potential | Ethanol, Acetone, Isopropyl Alcohol, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Preferred for use in manufacturing due to low toxicity. Data is critical for process chemistry and formulation.[9][10] |
| Class 2 | To Be Limited | Acetonitrile, Dichloromethane, Methanol, Toluene | Use in manufacturing is restricted. Data may be needed for specific synthetic steps or specialized formulations.[9][10] |
| Class 1 | To Be Avoided | Benzene, Carbon Tetrachloride | Should not be used in production due to high toxicity. Not typically included in solubility screens.[9][10] |
The following diagram outlines the decision-making process for solvent selection.
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An In-Depth Technical Guide to the Stability of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
A Senior Application Scientist's Perspective on Forced Degradation and Stability-Indicating Method Development
Disclaimer: Specific stability data for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is not extensively available in the public domain. This guide is a scientifically-grounded framework based on the known reactivity of its core functional groups—an aromatic amine, a cyclic urea (imidazolidinone), and a substituted phenyl ring. The protocols and degradation pathways described herein are predictive and serve as a robust starting point for experimental investigation.
Introduction
This compound is a molecule of interest in pharmaceutical research and development, valued for its unique structural motifs. Understanding its stability profile is a critical prerequisite for its advancement as a potential drug candidate or a key intermediate. The purpose of this technical guide is to provide a comprehensive strategy for elucidating the intrinsic stability of this compound through forced degradation studies. As Senior Application Scientists, we emphasize not just the 'what' but the 'why'—providing a rationale for experimental design that ensures the development of a truly robust, stability-indicating analytical method. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven protocols.
Physicochemical Properties and Structural Features Influencing Stability
The stability of this compound is dictated by the interplay of its constituent parts:
-
Imidazolidin-2-one Ring: This cyclic urea contains amide-like bonds that are susceptible to hydrolysis, particularly under acidic or basic conditions. The ring strain and electronic nature of the substituents will influence the rate of this degradation.
-
3-Aminophenyl Group: The primary aromatic amine is a known site for oxidative degradation. It can also be susceptible to photolytic degradation. Its basicity will influence the molecule's solubility and behavior at different pH values.
-
N-Methyl Group: The methyl group on the imidazolidinone ring may influence the electronic environment and steric accessibility of the adjacent carbonyl group, potentially modulating its susceptibility to nucleophilic attack.
Forced Degradation: A Strategic Approach to Unveiling Stability Liabilities
Forced degradation, or stress testing, is the cornerstone of developing a stability-indicating method.[1][2][3][4][5] The objective is to intentionally degrade the molecule to an extent (typically 5-20%) that allows for the reliable detection and separation of degradation products.[6] This process is critical for establishing degradation pathways and ensuring the analytical method can distinguish the intact molecule from its impurities.[4][7][8]
Hydrolytic Stability
Hydrolysis is a primary degradation pathway for molecules containing ester or amide functionalities.[9] For this compound, the imidazolidinone ring is the most likely site of hydrolytic cleavage.
Scientific Rationale: By subjecting the molecule to a range of pH conditions (acidic, neutral, and basic), we can simulate the potential environments it might encounter during manufacturing, formulation, and physiological exposure.[2][6] Elevated temperatures are used to accelerate the degradation process to occur within a practical timeframe.
Potential Degradation Pathway: Hydrolysis
The primary hydrolytic degradation is anticipated to be the opening of the imidazolidin-2-one ring.
Caption: Proposed hydrolytic degradation pathway.
Experimental Protocol: Hydrolytic Degradation
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Acidic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.
-
-
Basic Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points as the acidic hydrolysis.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.
-
-
Neutral Hydrolysis:
-
To a suitable volume of the stock solution, add an equal volume of purified water.
-
Incubate the solution at 60°C.
-
Withdraw aliquots at the same time points.
-
-
Analysis: Analyze all samples by a suitable stability-indicating HPLC method.
Oxidative Stability
The presence of a primary aromatic amine makes the molecule susceptible to oxidation.[10]
Scientific Rationale: Oxidative stress can be encountered during manufacturing due to exposure to air, peroxides from excipients, or trace metal ions. Hydrogen peroxide is a commonly used oxidizing agent in forced degradation studies.
Potential Degradation Pathway: Oxidation
Oxidation is likely to occur at the aromatic amine, potentially forming N-oxides or quinone-imine type structures.
Caption: Proposed oxidative degradation pathways.
Experimental Protocol: Oxidative Degradation
-
Preparation of Solution: Prepare a 1 mg/mL solution of the compound in a suitable solvent.
-
Oxidative Stress:
-
To a suitable volume of the solution, add a volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature, protected from light.
-
Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
-
-
Analysis: Analyze the samples immediately by HPLC.
Thermal Stability
Scientific Rationale: Thermal stress testing evaluates the stability of the compound in the solid state at elevated temperatures. This is crucial for determining appropriate storage and shipping conditions.
Experimental Protocol: Thermal Degradation (Solid State)
-
Sample Preparation: Place a thin layer of the solid compound in a petri dish.
-
Thermal Stress:
-
Place the petri dish in a temperature-controlled oven at 70°C.
-
Withdraw samples at 1, 3, 7, and 14 days.
-
-
Analysis: Prepare solutions of the withdrawn samples and analyze by HPLC.
Photostability
Scientific Rationale: Exposure to light can cause photodegradation, especially for compounds with chromophores like the phenyl ring.[9] Photostability testing is a regulatory requirement and helps determine if the compound needs to be protected from light.[11][12][13][14]
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Prepare a solid sample as for thermal stability.
-
Prepare a 1 mg/mL solution of the compound.
-
-
Light Exposure:
-
Expose the solid and solution samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
Simultaneously, store control samples (wrapped in aluminum foil) under the same conditions but protected from light.
-
-
Analysis: Analyze the exposed and control samples by HPLC.
Development of a Stability-Indicating Analytical Method
A stability-indicating method is an analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][15][16] Reversed-phase HPLC with UV detection is the most common technique for this purpose.[17][18]
Workflow for Method Development
Caption: Workflow for stability-indicating method development.
Proposed HPLC Method Parameters (Starting Point)
| Parameter | Suggested Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Good retention and separation for moderately polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for basic compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 5% B to 95% B over 30 minutes | To elute both the parent compound and potential degradation products with varying polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temp. | 30°C | For reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | The phenylamine moiety should have strong absorbance in this range. |
| Injection Vol. | 10 µL | Standard injection volume. |
Data Summary
The results of the forced degradation studies should be summarized in a table to clearly show the extent of degradation and the formation of impurities.
| Stress Condition | Duration | % Assay of Parent | % Total Impurities | Remarks (e.g., No. of Degradants) |
| 0.1 M HCl | 24 hrs | Data | Data | Data |
| 0.1 M NaOH | 24 hrs | Data | Data | Data |
| Water | 24 hrs | Data | Data | Data |
| 3% H₂O₂ | 24 hrs | Data | Data | Data |
| Thermal (70°C) | 14 days | Data | Data | Data |
| Photolytic | 1.2M lux hrs | Data | Data | Data |
*Hypothetical data to be filled from experimental results.
Conclusion
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An In-depth Technical Guide to the Mechanism of Action of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Preamble: From Chemical Entity to Mechanistic Hypothesis
The compound 1-(3-aminophenyl)-3-methylimidazolidin-2-one represents a novel chemical entity at the forefront of modern drug discovery. While its precise mechanism of action is not yet elucidated in peer-reviewed literature, its chemical architecture provides a fertile ground for scientific investigation. The imidazolidin-2-one core is a recognized "privileged scaffold" in medicinal chemistry, appearing in a diverse array of approved therapeutics, from antiviral agents to muscarinic receptor antagonists.[1][2][3] This structural versatility underscores that the biological activity is exquisitely dependent on the specific substituents decorating the core ring system.
Part 1: Foundational Analysis and Target Prediction
Before embarking on wet-lab experiments, a thorough analysis of the molecule's structure and a computational screening for potential biological targets are essential. This foundational work generates the initial, testable hypotheses that guide all subsequent research.
Structural and Physicochemical Properties
The molecule can be deconstructed into three key components, each contributing to its potential pharmacodynamics and pharmacokinetic properties:
-
Imidazolidin-2-one Core: A five-membered cyclic urea derivative. This stable, often polar scaffold acts as a rigid backbone to orient the other functional groups for optimal target interaction.[1]
-
N-Methyl Group: This small alkyl group can influence solubility, metabolic stability, and the conformational rigidity of the core structure.
-
3-Aminophenyl Group: This is the most chemically reactive and functionally significant feature. The primary aromatic amine serves as a crucial synthetic handle for covalent modification. In the context of drug discovery, it is an ideal attachment point for linkers, probes, or other pharmacophores.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₃N₃O | PubChem[5] |
| Molecular Weight | 191.23 g/mol | PubChem[5] |
| CAS Number | 517918-82-0 | CP Lab Safety[4] |
| LogP (Predicted) | 0.6 | PubChem[5] |
| Topological Polar Surface Area | 58.4 Ų | PubChem[5] |
In Silico Target Prediction: A Hypothesis Generation Engine
The principle of molecular similarity posits that structurally related molecules often interact with similar biological targets. In silico target prediction leverages this principle by screening the compound's structure against vast databases of known ligand-target interactions.
Causality Behind the Method: This computational pre-screening is a critical resource-allocation step. By identifying a statistically probable list of protein targets, it narrows the experimental search space from the entire proteome to a manageable number of high-priority candidates. This avoids costly and time-consuming blind screening, focusing efforts where they are most likely to yield significant results.
Experimental Protocol: Virtual Screening Workflow
-
Structure Preparation: Obtain the 2D or 3D structure of this compound in a suitable format (e.g., SMILES).[5]
-
Database Selection: Utilize established, publicly available target prediction servers such as SwissTargetPrediction, PharmMapper, or SuperPred.
-
Submission & Analysis: Submit the molecular structure to the server. The output will be a ranked list of potential protein targets based on similarity scores to known ligands for those targets.
-
Hypothesis Formulation: Analyze the top-ranked targets. Group them by protein family (e.g., kinases, GPCRs, proteases) and biological pathway to formulate initial MoA hypotheses.
Caption: In Silico Target Prediction Workflow.
Part 2: Hypothesis I - A Role in Targeted Protein Degradation
The classification of this compound as a "Protein Degrader Building Block" provides the most compelling starting hypothesis.[4] This suggests the compound is not intended to be a standalone therapeutic but rather the "warhead" component of a Proteolysis-Targeting Chimera (PROTAC).
The PROTAC Mechanism of Action
A PROTAC is a heterobifunctional molecule designed to hijack the cell's natural protein disposal system, the Ubiquitin-Proteasome System (UPS). It consists of three parts:
-
Warhead: Binds to a specific Protein of Interest (POI).
-
E3 Ligase Binder: Recruits a specific E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).
-
Linker: Covalently connects the warhead and the E3 binder.
By forming a ternary complex (POI-PROTAC-E3 Ligase), the PROTAC brings the POI into close proximity with the E3 ligase. The ligase then tags the POI with a chain of ubiquitin molecules, marking it for destruction by the 26S proteasome.
Authoritative Grounding: This "event-driven" pharmacology is distinct from traditional occupancy-based inhibition. A single PROTAC molecule can catalytically induce the degradation of multiple POI molecules, often leading to a more profound and durable biological response.
Caption: The Catalytic Cycle of PROTAC-Mediated Protein Degradation.
Experimental Validation Workflow
To validate this hypothesis, one must first synthesize a PROTAC by attaching our compound (the warhead) to a known E3 ligase binder via a chemical linker. The 3-amino group is the ideal point of attachment. The next step is to demonstrate target degradation in a cellular context.
Experimental Protocol: Western Blot for Target Degradation
This protocol assumes a hypothetical Protein of Interest (POI) has been identified through in silico screening or other methods.
-
Cell Culture and Treatment:
-
Seed appropriate cells (e.g., a human cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Treat the cells in triplicate with:
-
Vehicle (e.g., 0.1% DMSO) as a negative control.
-
The warhead alone (this compound).
-
The full PROTAC molecule at various concentrations (e.g., 1 nM to 10 µM).
-
(Optional) The E3 ligase binder + linker alone.
-
-
Incubate for a set time (e.g., 18-24 hours) to allow for protein degradation.
-
-
Lysate Preparation:
-
Wash cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., GAPDH, β-actin) to confirm equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate and an imaging system.
-
Trustworthiness through Self-Validation:
-
Expected Outcome: A dose-dependent decrease in the band corresponding to the POI in PROTAC-treated cells, with no significant change in the vehicle, warhead-only, or loading control lanes.
-
Rescue Experiment: To confirm the mechanism is proteasome-dependent, pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding the PROTAC. This should "rescue" the POI, preventing its degradation and demonstrating the involvement of the UPS. This control is critical for validating the specific MoA.
Part 3: Hypothesis II - Target-Agnostic Phenotypic Screening
If the compound's primary role is not as a PROTAC warhead, or if its specific target is unknown, a target-agnostic approach is warranted. Phenotypic screening identifies compounds that produce a desired biological effect (e.g., cancer cell death) without a priori knowledge of the molecular target.
Causality Behind the Method: Phenotypic screening prioritizes functional outcomes over specific molecular interactions. This can uncover novel biological pathways and first-in-class mechanisms that might be missed by target-based approaches.
Experimental Protocol: NCI-60 Cell Line Screen (Conceptual)
-
Cell Panel: Utilize a diverse panel of human cancer cell lines, such as the NCI-60 panel, which represents various cancer types (leukemia, lung, colon, etc.).
-
Compound Plating: Dispense a range of concentrations of this compound into 96-well plates.
-
Cell Seeding: Seed the cells onto the compound-containing plates at a predetermined density.
-
Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions.
-
Viability Assay: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure the signal (luminescence or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls. Calculate the concentration that inhibits 50% of cell growth (GI50). A unique pattern of activity across the 60 cell lines can provide clues about the MoA.
Table 2: Representative (Hypothetical) GI50 Data
| Cell Line | Cancer Type | GI50 (µM) |
|---|---|---|
| HL-60 | Leukemia | 0.85 |
| K-562 | Leukemia | 1.12 |
| A549 | NS Lung | > 50 |
| HCT-116 | Colon | 25.4 |
| MCF7 | Breast | > 50 |
| OVCAR-3 | Ovarian | 15.7 |
This hypothetical data, showing selective activity against leukemia cell lines, would guide further investigation toward targets or pathways relevant to hematological malignancies.
Part 4: Deconvolution of Phenotypic Hits: Target Identification
If the compound demonstrates compelling phenotypic activity, the final and most challenging step is to identify its direct molecular target(s). This deconvolution process connects the observed biological effect to a specific molecular interaction.
Authoritative Grounding: Target identification is the bridge between phenotypic discovery and rational drug development, enabling MoA validation, biomarker discovery, and optimization of the chemical scaffold.
Method 1: Affinity-Based Proteomics
Principle: The compound is immobilized on a solid support (e.g., beads) and used as "bait" to pull down its binding partners from a cell lysate.
Experimental Workflow
-
Synthesis: Synthesize a derivative of the compound with a linker suitable for conjugation to activated beads (e.g., NHS-activated sepharose).
-
Immobilization: Covalently attach the synthesized probe to the beads.
-
Incubation: Incubate the compound-beads (and control beads without the compound) with native cell lysate.
-
Washing: Perform stringent washes to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins.
-
Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS). Candidate targets will be those significantly enriched in the compound-bead eluate compared to the control.
Method 2: Thermal Proteome Profiling (TPP)
Principle: The binding of a ligand stabilizes its target protein against thermal denaturation. TPP measures this change in stability across the entire proteome.
Experimental Workflow
-
Treatment: Treat intact cells or cell lysate with the compound or vehicle.
-
Heating: Heat aliquots of the samples to a range of different temperatures.
-
Separation: Centrifuge the samples to separate the soluble (non-denatured) proteins from the aggregated (denatured) proteins.
-
Analysis: Quantify the abundance of thousands of proteins in the soluble fraction using mass spectrometry.
-
Identification: The target protein will show a "melting curve" that is shifted to higher temperatures in the compound-treated sample compared to the vehicle control.
Caption: Comparative Workflows for Target Identification.
Conclusion
While the definitive mechanism of action for this compound remains to be published, a rigorous scientific investigation can be charted based on its chemical structure and market positioning. The evidence strongly suggests its primary utility is as a warhead for constructing PROTACs, a revolutionary therapeutic modality. The experimental protocols detailed herein—from in silico analysis and western blotting to phenotypic screening and target deconvolution—provide a comprehensive and self-validating framework for confirming this hypothesis and uncovering the full therapeutic potential of this promising chemical scaffold. This investigative approach exemplifies the logical progression from a simple chemical structure to a deeply understood biological mechanism, forming the very foundation of modern drug discovery.
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Unveiling the Bioactive Potential of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
This technical guide provides a comprehensive framework for investigating the potential biological activity of the novel chemical entity, 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. The imidazolidin-2-one scaffold is a well-established pharmacophore present in a variety of biologically active compounds, exhibiting a wide spectrum of activities including anticancer, antimicrobial, and anticoagulant effects.[1][2][3] This document outlines a strategic, multi-tiered approach, commencing with in silico predictive modeling to generate hypotheses regarding potential molecular targets and mechanisms of action. Subsequently, a detailed experimental workflow is presented, encompassing a suite of in vitro assays designed to validate these computational predictions and elucidate the compound's pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel small molecule therapeutics.
Introduction: The Promise of the Imidazolidin-2-one Scaffold
The imidazolidin-2-one core is a privileged heterocyclic motif in medicinal chemistry, recognized for its synthetic accessibility and its ability to engage in diverse biological interactions.[4][5] Its derivatives have demonstrated a remarkable range of pharmacological activities, underscoring the potential of this scaffold for the development of new therapeutic agents.[1][2][3][6][7] The subject of this guide, this compound, is a unique derivative with the following key chemical features:
| Property | Value | Reference |
| Chemical Formula | C10H13N3O | [8] |
| Molecular Weight | 191.23 g/mol | [8][9] |
| CAS Number | 517918-82-0 | [8][9] |
| Physical Form | White to off-white powder or crystals | [9] |
Notably, this compound has been categorized as a "Protein Degrader Building Block" by some chemical suppliers, suggesting its potential utility in the rapidly advancing field of targeted protein degradation.[8] This guide will explore this and other potential biological activities through a systematic and evidence-based approach.
In Silico Target Prediction and Physicochemical Profiling: A Hypothesis-Generating Approach
Prior to embarking on extensive and resource-intensive wet-lab experimentation, a robust in silico analysis can provide invaluable insights into the likely biological targets and pharmacokinetic properties of this compound. This computational screening serves as a powerful hypothesis-generating tool.
Molecular Docking and Pharmacophore Modeling
Molecular docking simulations will be employed to predict the binding affinity and mode of interaction of the compound with a panel of known drug targets, particularly those associated with cancer and microbial pathogenesis.[10][11] The selection of target proteins will be guided by the known activities of structurally similar imidazolidin-2-one derivatives.
Pharmacophore modeling, on the other hand, will identify the key chemical features of this compound responsible for potential biological interactions.[12][13] This information can be used to screen virtual libraries for other compounds with similar pharmacophoric features, potentially identifying new lead compounds.
Caption: In Silico workflow for predicting biological activity.
ADMET Prediction
In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in early-stage drug discovery.[14] Various computational models will be utilized to assess the drug-likeness of this compound, including its predicted solubility, permeability, and potential for off-target toxicities.
Experimental Validation: A Tiered In Vitro Screening Cascade
The hypotheses generated from the in silico analysis will be systematically tested using a tiered in vitro experimental workflow. This cascade is designed to efficiently assess the compound's biological activity, starting with broad screening assays and progressing to more focused mechanistic studies for confirmed "hits."
Caption: Tiered experimental workflow for activity validation.
Tier 1: Primary Screening - Cell Viability and Cytotoxicity Assays
The initial assessment of biological activity will involve screening this compound for its effect on the viability of various human cell lines. This provides a broad indication of potential cytotoxic or cytostatic effects.[6][7]
Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability.[2][3][9][15] Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[1][9]
Protocol: XTT Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add the compound to the cells at various concentrations and incubate for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Incubation: Add the XTT labeling mixture to each well and incubate for 2-4 hours at 37°C in a CO2 incubator.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Tier 2: Target-Based Assays
If significant activity is observed in the primary screening, the next tier of experiments will focus on validating the predicted molecular targets from the in silico analysis. This involves specific enzyme inhibition or receptor binding assays.
Principle: This assay measures the ability of the compound to inhibit the activity of a specific enzyme.[16][17] The rate of the enzymatic reaction is monitored in the presence and absence of the inhibitor.[17]
Protocol: Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare solutions of the target kinase, its specific substrate, ATP, and a suitable buffer.
-
Assay Setup: In a 96-well plate, add the buffer, the test compound at various concentrations, and the enzyme solution. Include a vehicle control and a known inhibitor as a positive control.
-
Pre-incubation: Incubate the plate for 10-15 minutes to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Add the substrate and ATP to initiate the enzymatic reaction.
-
Product Measurement: After a defined incubation period, stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or absorbance).
-
Data Analysis: Calculate the percentage of enzyme inhibition for each concentration of the test compound and determine the IC50 value.
Principle: This assay determines the affinity of the compound for a specific receptor by measuring its ability to displace a radiolabeled or fluorescently labeled ligand that is known to bind to the receptor.[18][19]
Protocol: Competitive Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membranes expressing the target receptor.
-
Assay Setup: In a 96-well filter plate, add the cell membranes, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound.
-
Incubation: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration and Washing: Rapidly filter the contents of the wells through a glass fiber filter to separate the bound and free radioligand. Wash the filters to remove any unbound radioligand.
-
Radioactivity Measurement: Measure the amount of radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) and calculate the inhibitory constant (Ki).
Data Presentation and Interpretation
All quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate interpretation and comparison.
| Assay | Endpoint | Hypothetical Result for this compound |
| XTT Cell Viability (MCF-7) | IC50 (µM) | 15.2 |
| Kinase Inhibition (e.g., EGFR) | IC50 (µM) | 8.7 |
| Receptor Binding (e.g., α2-adrenergic) | Ki (nM) | 120 |
Conclusion and Future Directions
This technical guide provides a structured and comprehensive approach for the initial investigation of the biological activity of this compound. The combination of in silico prediction and a tiered in vitro experimental workflow allows for an efficient and cost-effective evaluation of this novel compound. Positive results from this initial screening cascade would warrant further investigation, including more detailed mechanistic studies, in vivo efficacy and toxicity testing, and lead optimization to improve potency and pharmacokinetic properties. The versatile imidazolidin-2-one scaffold, coupled with the intriguing "protein degrader building block" designation, suggests that this compound holds significant promise as a starting point for the development of new and innovative therapeutics.
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An In-Depth Technical Guide to 1-(3-Aminophenyl)-3-methylimidazolidin-2-one Derivatives and Analogs: A Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1-(3-aminophenyl)-3-methylimidazolidin-2-one core represents a versatile and promising scaffold in medicinal chemistry. Its unique structural features, including a modifiable aniline moiety and a stable cyclic urea, make it an attractive starting point for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis, potential biological applications, and methods for the evaluation of derivatives and analogs of this compound. With a focus on its potential as a basis for kinase inhibitors in oncology, this document serves as a technical resource for researchers engaged in the design and development of next-generation targeted therapies. The methodologies and insights presented herein are grounded in established principles of medicinal chemistry and are supported by relevant scientific literature.
Introduction: The this compound Scaffold
The imidazolidin-2-one ring system is a prevalent motif in a variety of biologically active compounds and FDA-approved drugs.[1] This heterocyclic core is valued for its chemical stability and its ability to participate in key hydrogen bonding interactions with biological targets. The specific scaffold of this compound introduces a crucial element for further chemical elaboration: a primary aromatic amine. This amine group serves as a versatile chemical handle for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.
While the direct derivatization of this compound is not extensively documented in publicly available research, the broader class of N-phenylimidazolidinones has shown significant promise, particularly in the realm of oncology as kinase inhibitors. This guide will, therefore, focus on the potential of this scaffold in that context, proposing synthetic routes and biological evaluation strategies based on well-established precedents for related compounds.
Synthetic Strategies for Analog Development
The primary route for generating a library of analogs from the this compound core involves the derivatization of the 3-amino group. This can be readily achieved through standard N-acylation and N-sulfonylation reactions.
General Synthetic Workflow
The proposed synthetic workflow for generating a diverse library of analogs is depicted in the following diagram:
Caption: Proposed synthetic workflow for the derivatization of this compound.
Experimental Protocol: N-Acylation
This protocol describes a general method for the acylation of the 3-amino group, which can be adapted for a wide range of acyl chlorides.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride) (1.1 equivalents)
-
Pyridine (2.0 equivalents)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (2.0 equivalents) to the stirred solution.
-
Slowly add the acyl chloride (1.1 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-acyl derivative.
Biological Applications and Structure-Activity Relationships (SAR)
The this compound scaffold is a prime candidate for the development of kinase inhibitors. The N-phenyl group can be directed towards the ATP-binding site of a kinase, with the imidazolidin-2-one core providing a stable anchor. The derivatized amino group can then be used to explore interactions with the solvent-exposed region of the kinase, allowing for the optimization of potency and selectivity.
Putative Target: Protein Kinases in Oncology
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of kinases have proven to be highly effective cancer therapeutics. The general structure of a kinase inhibitor often involves a heterocyclic core that anchors the molecule in the adenine-binding region, with various substituents that extend into other pockets of the active site to enhance affinity and selectivity.
A representative signaling pathway that could be targeted by derivatives of this scaffold is the RAS-RAF-MEK-ERK pathway, which is frequently mutated in human cancers.
Caption: A simplified diagram of the RAS-RAF-MEK-ERK signaling pathway, a potential target for kinase inhibitors.
Structure-Activity Relationship (SAR) Insights
Based on the known SAR of other kinase inhibitors, we can hypothesize the following relationships for derivatives of this compound:
-
The N-Acyl/Sulfonyl Group: The nature of the R group introduced via acylation or sulfonylation will be critical for determining potency and selectivity. Aromatic and heteroaromatic groups can engage in pi-stacking and hydrogen bonding interactions with the kinase active site.
-
Substitution on the Acyl/Sulfonyl Phenyl Ring: The electronic and steric properties of substituents on this ring can be varied to optimize interactions. For example, electron-donating groups may enhance hydrogen bonding, while bulkier groups can probe for additional binding pockets.
-
The Imidazolidin-2-one Core: This unit is expected to act as a stable scaffold, with the carbonyl oxygen potentially forming a key hydrogen bond with the kinase hinge region.
-
The 3-Methyl Group: This group may play a role in the overall conformation of the molecule and could be modified to explore its impact on binding.
Table 1: Hypothetical SAR Data for a Kinase Target
| Compound ID | R Group on Acyl Moiety | Kinase IC50 (nM) |
| Analog-1 | Phenyl | 500 |
| Analog-2 | 4-Fluorophenyl | 250 |
| Analog-3 | 4-Methoxyphenyl | 400 |
| Analog-4 | 3-Chlorophenyl | 150 |
| Analog-5 | Pyridin-4-yl | 100 |
This data is hypothetical and for illustrative purposes only.
Biological Evaluation Protocols
To assess the potential of the synthesized analogs as kinase inhibitors and anticancer agents, a series of in vitro assays should be performed.
Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol provides a general framework for a competitive binding assay to determine the affinity of the synthesized compounds for a target kinase.
Workflow:
Caption: Workflow for a LanthaScreen™ Eu Kinase Binding Assay.
Procedure:
-
Prepare a serial dilution of the test compounds in the assay buffer.
-
In a 384-well plate, add the target kinase and the europium-labeled anti-tag antibody.
-
Add the Alexa Fluor 647-labeled kinase tracer.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Calculate the IC50 values from the resulting dose-response curves.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is commonly used to assess the cytotoxic effects of potential anticancer compounds.
Procedure:
-
Seed cancer cells (e.g., a cell line known to be dependent on the target kinase) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test compounds and incubate for 72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the untreated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion and Future Directions
The this compound scaffold presents a compelling starting point for the development of novel kinase inhibitors. The synthetic accessibility of its derivatives, coupled with the proven track record of the broader imidazolidin-2-one class in medicinal chemistry, makes it a valuable tool for drug discovery researchers. The proposed synthetic and biological evaluation strategies outlined in this guide provide a clear path forward for the exploration of this promising chemical space.
Future work should focus on the synthesis of a diverse library of analogs and their screening against a panel of cancer-relevant kinases to identify initial hits. Subsequent optimization of these hits, guided by SAR and structural biology, could lead to the development of potent and selective clinical candidates. Furthermore, the versatile nature of this scaffold may allow for its application in other therapeutic areas beyond oncology, warranting broader investigation.
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- IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
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The Imidazolidin-2-one Core: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Understated Significance of a Privileged Scaffold
The imidazolidin-2-one ring system, a five-membered cyclic urea, represents a cornerstone of modern medicinal chemistry and organic synthesis.[1][2] While seemingly simple in its structure, this scaffold is a recurring motif in a multitude of biologically active compounds, including several FDA-approved drugs such as the antiviral emicerfont, the ACE inhibitor imidapril, and the antibiotics azlocillin and mezlocillin.[2][3] Its prevalence stems from a unique combination of chemical stability, synthetic versatility, and the ability to present substituents in a well-defined three-dimensional orientation, making it an ideal framework for interacting with biological targets. This guide provides an in-depth exploration of the synthesis, characterization, and diverse applications of imidazolidin-2-one compounds, offering field-proven insights for researchers and scientists in drug development.
dot graph "Imidazolidin_2_one_Core_Structure" { layout=neato; node [shape=plaintext]; edge [color="#5F6368"];
} Core structure of Imidazolidin-2-one.
Part 1: Synthetic Methodologies - Constructing the Core
The synthesis of the imidazolidin-2-one scaffold can be approached through several strategic pathways. The choice of method is often dictated by the desired substitution pattern, scalability, and atom economy.
Direct Carbonylation of 1,2-Diamines
The most traditional and straightforward approach involves the reaction of a 1,2-diamine with a carbonylating agent.[2] This method is conceptually simple, forming the cyclic urea in a single cyclization step.
-
Mechanism: The reaction proceeds via a two-step sequence: an initial intermolecular nucleophilic attack of one amino group on the carbonyl source, followed by an intramolecular cyclization of the second amino group to form the five-membered ring.[4]
dot graph "Carbonylation_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} General Mechanism of Direct Carbonylation.
-
Reagents: A variety of carbonylating agents can be employed, each with its own advantages and drawbacks.
-
Phosgene and its derivatives (e.g., triphosgene): Highly efficient but also highly toxic, requiring specialized handling.[4]
-
Carbonyldiimidazole (CDI): A safer alternative to phosgene, often used in laboratory-scale syntheses.[3]
-
Urea: An economical and safe carbonyl source, though often requiring higher temperatures.[5]
-
Dialkyl carbonates (e.g., dimethyl carbonate): Considered environmentally friendly reagents.[4]
-
Carbon Dioxide (CO₂): A green and sustainable option, though it often requires catalysts and/or high pressure and temperature to overcome its relative inertness.[6]
-
Experimental Protocol: Synthesis from Ethylenediamine and Urea [5]
-
Reaction Setup: In a reaction vessel, combine ethylenediamine and urea.
-
Heating: Heat the mixture, which will result in the evaporation of the components.
-
Collection: Collect the evaporated mixture through distillation or rectification.
-
Purification: The collected product, primarily 2-imidazolidinone, can be further purified by recrystallization from a suitable solvent like ethanol to yield a white crystalline solid.
Intramolecular Hydroamination of Unsaturated Ureas
This atom-economical approach involves the cyclization of an appropriately substituted unsaturated urea, such as an N-allylurea or a propargylic urea.[7][8] This method is particularly powerful for creating substituted imidazolidin-2-ones with good stereocontrol.
-
Mechanism: The reaction is typically catalyzed by a transition metal (e.g., palladium, gold) or a strong base.[9][10] The catalyst activates the unsaturated bond or the N-H bond, facilitating the intramolecular nucleophilic attack of the urea nitrogen onto the alkene or alkyne.
Experimental Protocol: Base-Catalyzed Synthesis from a Propargylic Urea [7]
-
Reactant Preparation: Synthesize the starting propargylic urea by reacting a propargylic amine with an isocyanate in dry THF at room temperature. The product is often used without further purification.
-
Cyclization: In a reaction vessel, dissolve the propargylic urea (0.4 mmol) in acetonitrile (4 mL).
-
Catalyst Addition: Add the phosphazene base BEMP (5 mol%) to the solution.
-
Reaction: Stir the mixture at room temperature. Reaction times can be exceptionally short, from 1 minute to several hours, depending on the substrate.[7]
-
Workup and Purification: Remove the solvent under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the desired imidazolidin-2-one.
Palladium-Catalyzed Diamination of Alkenes
A more advanced strategy for constructing the imidazolidin-2-one ring involves the palladium-catalyzed diamination of an alkene.[9][11] This can be an intermolecular reaction with dienes or an intramolecular reaction of N-allylureas. These methods can create up to two new stereocenters with high diastereoselectivity.[11]
-
Mechanism: A plausible catalytic cycle involves the oxidative addition of an aryl or alkenyl halide to a Pd(0) complex.[11] The resulting Pd(II) complex reacts with the deprotonated urea to form a Pd-amido species. Syn-insertion of the alkene into the Pd-N bond, followed by C-C bond-forming reductive elimination, yields the imidazolidin-2-one product and regenerates the Pd(0) catalyst.[9][11]
dot graph "Pd_Catalyzed_Carboamination" { graph [rankdir="TB", splines=true, nodesep=0.5, ranksep=0.8]; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Simplified Mechanism for Pd-Catalyzed Carboamination.
Part 2: Spectroscopic Characterization
The structural elucidation of imidazolidin-2-one and its derivatives relies on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The parent imidazolidin-2-one in D₂O shows a characteristic singlet for the four equivalent methylene protons (CH₂) at approximately 3.52 ppm.[12] In substituted derivatives, these protons become non-equivalent, leading to more complex splitting patterns. Protons on substituents will appear in their expected regions.[3]
-
¹³C NMR: The carbonyl carbon (C=O) provides a key signal in the downfield region, typically around 163.6 ppm.[3] The methylene carbons of the parent compound appear around 41 ppm. The chemical shifts of ring carbons will vary depending on the substitution pattern.[13]
-
-
Infrared (IR) Spectroscopy:
-
The most prominent absorption band is the strong C=O stretch of the cyclic urea, which typically appears in the range of 1690-1710 cm⁻¹.[3][13]
-
N-H stretching vibrations are observed as broad bands in the region of 3100-3400 cm⁻¹.
-
C-H stretching of the methylene groups is seen just below 3000 cm⁻¹.[3]
-
Part 3: Key Applications
The versatility of the imidazolidin-2-one scaffold has led to its widespread use in several fields, most notably in medicinal chemistry and industrial applications.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
The imidazolidin-2-one core is a common feature in a wide array of therapeutic agents, demonstrating its value as a "privileged structure" capable of binding to multiple biological targets.
Numerous imidazolidin-2-one derivatives have been synthesized and evaluated for their potential as anticancer agents.[14] Their mechanism of action can vary widely, from kinase inhibition to the induction of apoptosis. Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the scaffold are critical for cytotoxic activity.
| Compound Class/Derivative | Cancer Cell Line(s) | IC₅₀ (µM) | Reference |
| 2-Thioxoimidazolidin-4-one derivative 4 | HepG2 | 0.017 | [15] |
| 2-Thioxoimidazolidin-4-one derivative 2 | HepG2 | 0.18 | [15] |
| Imidazoline derivative | HCT-116 | 0.76 µg/mL | [16] |
| 3-{-[1,3-Dimethyl-2,6-di(4'-nitrophenyl)piperidin-4-ylidene]amino}imidazolidine-2,4-dione (3e) | MCF-7 | 20.4 µg/mL | [1] |
| 5-(5-bromo-2-hydroxybenzylidene)-3-((E)-(1-(4-chlorophenyl) ethylidene) amino)-2-thioxoimidazolidene-4-one (7) | HepG-2 / HCT-116 | Varies | [16] |
Note: Direct comparison of IC₅₀ values should be made with caution due to differing experimental conditions.
Imidazolidinones are potent antiviral agents against a range of viruses, including HIV, Hepatitis C (HCV), Dengue virus, and Enterovirus.[8]
-
Anti-HIV Activity: Certain derivatives act as CCR5 co-receptor antagonists, preventing the virus from entering host cells. Others function as HIV aspartic protease inhibitors.[8]
-
Anti-HCV and Dengue Activity: These compounds can inhibit viral proteases such as the NS3 serine protease of HCV and the NS2B-NS3 protease of the Dengue virus.[8]
-
Anti-Enterovirus Activity: Pyridyl-imidazolidinones have shown specific and potent activity against human enterovirus 71 (EV71) by targeting the viral capsid protein VP1.[8]
| Compound Class/Derivative | Virus | EC₅₀ (µM) | Target/Mechanism | Reference |
| Benzimidazole derivative 1d | Zika Virus (ZIKV) | 7.5 ± 1.1 | Not specified | [17] |
| Benzimidazole derivative 1g | Zika Virus (ZIKV) | 6.1 ± 1.2 | Not specified | [17] |
| Imidazole-coumarin conjugate 15d | Hepatitis C Virus (HCV) | 5.1 | Not specified | [17] |
| Thiazolidinone derivative 4a | Herpes Simplex Virus-1 (KOS) | 47 | Not specified | [18] |
| Thiazolidinone derivative 4d | Feline Corona Virus (FIPV) | 18 | Not specified | [18] |
The imidazolidin-2-one scaffold has also been incorporated into compounds with significant antibacterial and antifungal properties.[19][20] The broad spectrum of activity suggests that these compounds may interfere with fundamental cellular processes in microorganisms. For instance, certain imidazoquinoxaline derivatives synthesized from imidazolidinone precursors have shown potent activity against both Gram-positive and Gram-negative bacteria, with MIC values as low as 0.12 µg/mL.[19]
Industrial Applications
Beyond pharmaceuticals, imidazolidin-2-one, often referred to as ethylene urea in industrial contexts, has important large-scale applications.
One of its primary uses is as a formaldehyde scavenger in amino-resins, such as urea-formaldehyde (UF) and melamine-formaldehyde (MF) resins, which are widely used as adhesives in the wood products industry.[5][21]
-
Mechanism: Ethylene urea reacts with free formaldehyde present in the resin, forming stable adducts and significantly reducing harmful formaldehyde emissions from the final products.[22] The reaction involves the nucleophilic attack of the nitrogen atoms of ethylene urea on the carbonyl carbon of formaldehyde.
dot graph "Formaldehyde_Scavenging" { graph [rankdir="LR", splines=true, nodesep=0.7]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Mechanism of Formaldehyde Scavenging.
This application is crucial for meeting regulatory standards for low-formaldehyde-emitting products in construction and furniture.[23]
Asymmetric Synthesis: The Chiral Auxiliary
Chiral, non-racemic imidazolidin-2-ones are highly effective chiral auxiliaries, guiding the stereochemical outcome of reactions such as alkylations and aldol additions.[19][24]
-
Causality of Stereocontrol: The rigid, bicyclic structure that forms when the auxiliary is attached to a substrate effectively shields one face of the enolate from incoming electrophiles. The bulky substituents on the auxiliary direct the approach of the electrophile to the less sterically hindered face, resulting in a high degree of diastereoselectivity.[24]
-
Advantages over other auxiliaries: Compared to the commonly used Evans oxazolidinone auxiliaries, imidazolidin-2-ones can offer higher crystallinity for easier purification and greater resistance to nucleophilic ring-opening.[19]
Workflow: Asymmetric Aldol Reaction [24]
-
Acylation: The chiral imidazolidin-2-one auxiliary is first acylated with a carboxylic acid derivative.
-
Enolate Formation: The N-acyl imidazolidin-2-one is treated with a Lewis acid and a hindered base to form a stereochemically defined Z-enolate.
-
Aldol Addition: The enolate reacts with an aldehyde. The chiral auxiliary directs the facial selectivity of the addition.
-
Auxiliary Cleavage: The auxiliary is cleaved from the product, typically by hydrolysis, to yield the enantiomerically enriched β-hydroxy carboxylic acid derivative. The chiral auxiliary can often be recovered and reused.
Conclusion and Future Outlook
The imidazolidin-2-one scaffold continues to be a central theme in chemical and pharmaceutical research. Its synthetic tractability and proven track record in a diverse range of applications ensure its continued relevance. Future research will likely focus on the development of more sustainable and efficient catalytic methods for its synthesis, particularly those utilizing CO₂ as a C1 source. In medicinal chemistry, the exploration of new substitution patterns on the imidazolidin-2-one core, guided by computational modeling and structure-based drug design, will undoubtedly lead to the discovery of novel therapeutic agents with improved potency and selectivity. The inherent versatility of this remarkable heterocycle guarantees its place as a privileged scaffold in the chemist's toolbox for years to come.
References
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- IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.).
- Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. (n.d.). Organic Chemistry Portal. [Link]
- Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
- CeO2-Catalyzed Synthesis of 2-Imidazolidinone from Ethylenediamine Carbamate. (2021).
- Chemler, S. R. (2009).
- Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Labor
- Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Deriv
- Synthesis, Antibacterial and Anticancer Activities Evaluation of New 4-Thiazolidinone-Indolin-2-One Analogs. (2021). Pharmaceutical Sciences. [Link]
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- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2(1H)-thione derivatives as anticancer drug. (2024). PMC. [Link]
- Figure S7 – FTIR spectrum of trans-4,5-dihydroxy-2-imidazolidinone. Purple. (n.d.).
- Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]
- ChemInform Abstract: 2-Imidazolidinones as Chiral Auxiliaries in Asymmetric Synthesis. (2010).
- Synthesis method of 2-imidazolidinone. (2011).
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- Summarized IC50 values for the activity of the twelve 2-thioxoimadazolidin-4-one com. (n.d.).
- Pd-Catalyzed Carboamination Reactions for the Synthesis of Imidazolidin-2-ones and Related Heterocycles. (n.d.).
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- Synthesis, characterization and antiviral evaluation of some novel 2- (substitutedphenyl)-5-methyl-3-(phenylamino)-1,3-thiazolidin-4-ones. (2011).
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The Enigmatic Journey of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a distinct heterocyclic molecule, presents a compelling case study in the landscape of chemical synthesis and potential pharmacological applications. This technical guide navigates the available scientific information to provide a comprehensive overview of its chemical identity, plausible synthetic routes, and speculative biological significance. While a detailed historical record of its discovery and development remains elusive in mainstream scientific literature, this document pieces together foundational chemical principles and analogous compound behaviors to offer a scientifically grounded perspective for researchers.
Introduction: Unveiling a Molecule of Interest
The compound this compound belongs to the imidazolidin-2-one class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, forming the core of numerous biologically active agents. The presence of an aminophenyl group and a methyl-substituted imidazolidinone ring suggests a molecule designed with specific stereochemical and electronic properties, likely intended for interaction with biological targets. Despite its commercial availability as a research chemical, a comprehensive discovery and development history is not readily found in peer-reviewed publications or patent literature, suggesting its role may be that of a novel building block or an early-stage investigational compound.
Chemical Identity and Physicochemical Properties
A precise understanding of a molecule's properties is fundamental to its application. Key identifiers and computed properties for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 517918-82-0 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molecular Weight | 191.23 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Canonical SMILES | CN1CCN(C1=O)C2=CC=CC(=C2)N | [2] |
| InChI Key | BKKKYVAWUMMSGU-UHFFFAOYSA-N | [3] |
Table 1: Key Chemical Identifiers and Properties.
Postulated Synthesis and Methodologies
While specific literature detailing the synthesis of this compound is scarce, its structure allows for the deduction of plausible synthetic pathways based on established organic chemistry principles for imidazolidinone ring formation.
General Approach: Cyclization of N,N'-disubstituted Ethylenediamines
The most common and direct route to the imidazolidin-2-one core involves the cyclization of an appropriate N,N'-disubstituted ethylenediamine precursor with a carbonylating agent.
Conceptual Workflow for Synthesis:
Caption: A plausible synthetic workflow for this compound.
Step-by-Step Experimental Protocol (Hypothetical):
-
Synthesis of the Precursor: The synthesis would likely commence with the preparation of N-(3-nitrophenyl)-N'-methylethylenediamine. This could be achieved through the nucleophilic substitution of 1-chloro-3-nitrobenzene with an excess of N-methylethylenediamine.
-
Cyclization Reaction: The resulting diamine would then be cyclized. A common method involves the use of phosgene or a safer equivalent like carbonyldiimidazole (CDI) or triphosgene in an inert solvent (e.g., dichloromethane or tetrahydrofuran) in the presence of a base to neutralize the generated acid. This step forms the core imidazolidinone ring, yielding 1-(3-nitrophenyl)-3-methylimidazolidin-2-one.
-
Reduction of the Nitro Group: The final step would be the reduction of the nitro group to an amine. Standard reduction conditions, such as catalytic hydrogenation (H₂ gas with a palladium on carbon catalyst) or chemical reduction (using reagents like tin(II) chloride in hydrochloric acid), would afford the target compound, this compound.
Potential Biological and Pharmacological Significance
The imidazolidinone scaffold is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. The aminophenyl moiety is also a common feature in many pharmacologically active compounds, often serving as a key interaction point or a precursor for further functionalization.
Potential Areas of Application Based on Structural Analogy:
-
CNS-Active Agents: Many derivatives of imidazolidinone have been investigated for their effects on the central nervous system.
-
Antimicrobial Agents: The heterocyclic nature of the imidazolidinone ring is a feature found in some antimicrobial compounds.
-
Enzyme Inhibitors: The rigid, hydrogen-bond accepting and donating properties of the core structure make it a suitable candidate for binding to enzyme active sites.
It is important to note that without specific biological data, these remain areas of speculative application based on the compound's structural features.
Conclusion and Future Directions
This compound stands as a molecule with clear synthetic accessibility and potential for biological investigation. While its own history of discovery and development is not prominently documented, the rich chemistry and pharmacology of the imidazolidinone class provide a strong foundation for its future exploration. Researchers in possession of this compound are encouraged to pursue biological screening to elucidate its potential therapeutic value. Further research into its synthesis optimization and the exploration of its derivatization could open new avenues in drug discovery and development.
References
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- PubMed Central. (2012). Synthesis of New Imidazolidin-2,4-dione and 2-Thioxo-imidazolidin-4-ones via C-Phenylglycine Derivatives.
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Spectroscopic data of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Data of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Introduction
This compound is a substituted cyclic urea derivative of significant interest in medicinal chemistry and drug development. Its structural framework, featuring an aromatic amine, a cyclic urea, and a methyl group, presents a unique combination of functionalities that can be tailored for various biological targets. A thorough spectroscopic characterization is paramount for confirming its chemical identity, purity, and for elucidating its electronic and structural properties. This guide provides a detailed analysis of the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, offering insights into the interpretation of its spectral features.
Molecular Structure
The chemical structure of this compound is presented below. Understanding the arrangement of atoms and functional groups is fundamental to interpreting its spectroscopic data.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR (¹H NMR) is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.[1] The predicted ¹H NMR spectrum of this compound in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic, aliphatic, and amine protons.
Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.10 | t | 1H | H-5' | Triplet due to coupling with H-4' and H-6'. |
| ~6.85 | d | 1H | H-6' | Doublet due to coupling with H-5'. Deshielded by the adjacent nitrogen. |
| ~6.70 | s | 1H | H-2' | Singlet-like appearance (or narrow triplet) due to small meta-coupling. |
| ~6.55 | d | 1H | H-4' | Doublet due to coupling with H-5'. |
| ~5.10 | s | 2H | -NH₂ | Broad singlet, chemical shift can vary with concentration and temperature.[2] |
| ~3.60 | t | 2H | -CH₂-N(Ar) | Triplet, deshielded by the adjacent aromatic ring and nitrogen. |
| ~3.30 | t | 2H | -CH₂-N(Me) | Triplet, deshielded by the adjacent nitrogen and carbonyl group. |
| ~2.80 | s | 3H | -CH₃ | Singlet, shielded relative to the other aliphatic protons. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 500 MHz NMR spectrometer.
-
Data Acquisition: Acquire the ¹H NMR spectrum at room temperature. Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal in the spectrum.
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~155.0 | C=O | Carbonyl carbon, highly deshielded. |
| ~148.0 | C-3' (C-NH₂) | Aromatic carbon attached to the amino group. |
| ~140.0 | C-1' (C-N) | Aromatic carbon attached to the imidazolidinone ring. |
| ~129.0 | C-5' | Aromatic CH. |
| ~118.0 | C-6' | Aromatic CH. |
| ~115.0 | C-2' | Aromatic CH. |
| ~114.0 | C-4' | Aromatic CH. |
| ~48.0 | -CH₂-N(Ar) | Aliphatic carbon adjacent to the aromatic ring. |
| ~45.0 | -CH₂-N(Me) | Aliphatic carbon adjacent to the methyl group. |
| ~30.0 | -CH₃ | Methyl carbon. |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[3] The IR spectrum of this compound would show characteristic absorption bands for the amine, amide (cyclic urea), and aromatic moieties.
Predicted IR Data (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3450-3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) | Characteristic of the primary amine (-NH₂) group.[3] |
| 3100-3000 | Medium | Aromatic C-H stretch | Typical for C-H bonds on a benzene ring. |
| 2950-2850 | Medium | Aliphatic C-H stretch | Corresponding to the -CH₂- and -CH₃ groups. |
| ~1680 | Strong | C=O stretch (amide I band) | Strong absorption due to the carbonyl group in the cyclic urea.[4][5] |
| 1620-1580 | Medium-Strong | N-H bend and Aromatic C=C stretch | Overlapping bands from the amine N-H bending and aromatic ring stretching vibrations. |
| 1500-1400 | Medium | Aromatic C=C stretch | Skeletal vibrations of the aromatic ring. |
| ~1250 | Medium-Strong | C-N stretch | Stretching vibration of the aryl-N and alkyl-N bonds. |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder and pressing the mixture into a transparent disk.
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[6] It is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. The molecular weight of this compound is 191.23 g/mol .[7]
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment | Rationale |
| 191 | [M]⁺ | Molecular ion peak. |
| 120 | [H₂N-C₆H₄-N=CH₂]⁺ | Cleavage of the imidazolidinone ring. |
| 92 | [H₂N-C₆H₄]⁺ | Loss of the imidazolidinone moiety. |
| 77 | [C₆H₅]⁺ | Phenyl cation from the fragmentation of the aromatic portion.[8] |
| 57 | [CH₃-N=C=O]⁺ | Fragment from the methyl-substituted part of the urea ring. |
Predicted Fragmentation Pathway
Caption: Predicted fragmentation of this compound in EI-MS.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Use electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the compound, for example, m/z 40-300.
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Conclusion
The predicted spectroscopic data for this compound provides a comprehensive analytical profile for this molecule. The combination of ¹H NMR, ¹³C NMR, IR, and MS data allows for unambiguous structure elucidation and purity assessment. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry and drug development, providing a foundational understanding of the spectroscopic properties of this important chemical entity.
References
- Hussain, M. H., & Lien, E. J. (1973). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives. Spectroscopy Letters, 6(2), 97-102. [Link]
- Taylor & Francis Online. (n.d.). Infrared Absorption Study of Some Cyclic Ureas, Cyclic Thioureas and Their N,N′-Dialkyl Derivatives.
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-120.
- Guàrdia, A., et al. (2018). Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives: A Systematic Soft X-Ray-TD-DFT Approach. The Journal of Physical Chemistry B, 122(7), 2094-2103. [Link]
- ResearchGate. (n.d.). Theoretical and Spectroscopic Analysis of N,N'-Diphenylurea and N,N'-Dimethyl-N,N'-diphenylurea Conformations.
- Doc Brown's Chemistry. (n.d.). mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea.
- ChemRxiv. (2022). Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. [Link]
- PubMed. (2004).
- Harper, T. (2024, February 15). Interpreting ¹HNMR Spectra [Video]. YouTube. [Link]
- Brown, R. F. C., Radom, L., Sternhell, S., & Rae, I. D. (1968). Proton magnetic resonance spectra of some aromatic amines and derived amides. Canadian Journal of Chemistry, 46(15), 2577-2587. [Link]
- Organic Chemistry Data. (n.d.). Interpreting Aromatic NMR Signals.
- OpenOChem Learn. (n.d.). Interpreting.
- KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I.
- PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one.
- Wikipedia. (n.d.). Fragmentation (mass spectrometry).
- MDPI. (2018). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 23(11), 2949. [Link]
- Claramunt, R. M., et al. (2000). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubChemLite. (n.d.). This compound.
- CP Lab Safety. (n.d.). This compound, min 98%, 250 mg.
- Pharmacy 180. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds.
- Fang, L. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. SlideShare. [Link]
- PubChemLite. (n.d.). 1-(3-aminophenyl)imidazolidin-2-one (C9H11N3O).
- MDPI. (2017). (Z)-3-Amino-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one. Molbank, 2017(4), M961. [Link]
- TSI Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME NEW AZETIDINONE, THIAZOLIDINONE and IMIDAZOLODINONE DERIVATIVES FROM 2-AMINOPYRIDINE.
- Asian Journal of Chemistry. (2007). Synthesis and Characterization of Some New Aminoimidazoles. 19(7), 4963-4968.
- Al-Jubourry, A. I. (n.d.). Synthesis and Characterization of Novel Compounds Containing of Imidazolidinone and Oxazepine Rings.
- NIST. (n.d.). 3-Aminoacetophenone.
- PubChemLite. (n.d.). 1-amino-3-methylimidazolidin-2-one (C4H9N3O).
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- 1. Interpreting | OpenOChem Learn [learn.openochem.org]
- 2. m.youtube.com [m.youtube.com]
- 3. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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Methodological & Application
Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one from N,N'-disubstituted Ethylenediamine
An Application Note and Detailed Protocol for Researchers
Abstract
This document provides a comprehensive guide for the synthesis of 1-(3-aminophenyl)-3-methylimidazolidin-2-one, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol details a robust and scalable method starting from the precursor N,N'-disubstituted diamine, N-(3-aminophenyl)-N'-methylethylenediamine. The core of the synthesis involves an intramolecular cyclization reaction facilitated by a carbonylating agent. We present a primary protocol using triphosgene (bis(trichloromethyl) carbonate), a stable and manageable phosgene equivalent, and discuss the use of 1,1'-carbonyldiimidazole (CDI) as a safer alternative.[3][4] This guide is designed for researchers in organic synthesis and drug discovery, offering in-depth procedural details, mechanistic insights, safety protocols, and characterization guidelines to ensure reproducible and successful outcomes.
Introduction and Scientific Rationale
Imidazolidin-2-ones (cyclic ureas) are privileged five-membered heterocyclic structures omnipresent in a wide array of pharmaceuticals, bioactive natural products, and chiral auxiliaries.[3][5] Their rigid backbone is crucial for orienting substituents in three-dimensional space, making them ideal for designing ligands that interact with biological targets such as enzymes and receptors. The title compound, this compound, incorporates a versatile primary aromatic amine, which serves as a key synthetic handle for further functionalization in library synthesis or for covalent modification of biological targets.
The most direct and convergent strategy for constructing the imidazolidin-2-one ring is the cyclization of a corresponding 1,2-diamine with a one-carbon carbonyl source.[2] This method is superior to multi-step linear sequences in terms of atom economy and overall efficiency.
Choice of Carbonylating Agent:
-
Phosgene (COCl₂): While historically used, phosgene is an extremely toxic and hazardous gas, making it unsuitable for most modern laboratory settings.[6]
-
Triphosgene (BTC): A crystalline, solid phosgene equivalent that is significantly safer to handle, transport, and store.[4] It decomposes in situ to generate phosgene under basic conditions, offering the reactivity of phosgene without the associated handling risks of a toxic gas. One mole of triphosgene is equivalent to three moles of phosgene, making it highly efficient.
-
1,1'-Carbonyldiimidazole (CDI): A stable, non-hydroscopic solid that is an excellent alternative when avoiding chlorine-containing reagents is desirable.[3] It reacts readily with amines to form the cyclic urea, releasing imidazole as a byproduct, which is easily removed during aqueous workup.[3]
This protocol focuses on the use of triphosgene due to its high reactivity and efficiency, while acknowledging CDI as a viable and often preferred alternative for safety and simplicity.
Overall Synthetic Workflow
The synthesis is a two-stage process. The first stage, the preparation of the unsymmetrical diamine precursor, is a critical prerequisite. The second stage, which is the focus of this protocol, is the cyclization to form the target imidazolidin-2-one.
Figure 1: High-level workflow for the synthesis of the target compound. This guide focuses on Stage 2.
Detailed Experimental Protocol
This protocol describes the cyclization of N-(3-aminophenyl)-N'-methylethylenediamine. Ensure the diamine precursor is of high purity (>95%) before proceeding.
Materials and Equipment
| Reagent/Material | Grade | Supplier Example |
| N-(3-aminophenyl)-N'-methylethylenediamine | Synthesis Grade | Prepared in-house |
| Triphosgene (Bis(trichloromethyl) carbonate) | Reagent Grade, ≥98% | Sigma-Aldrich |
| Triethylamine (TEA), distilled | Anhydrous, ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Reagent | Fisher Scientific |
| Brine (Saturated NaCl solution) | ACS Reagent | Fisher Scientific |
| Magnesium Sulfate (MgSO₄), anhydrous | Reagent Grade | VWR |
| Silica Gel | 60 Å, 230-400 mesh | MilliporeSigma |
| Ethyl Acetate | HPLC Grade | Fisher Scientific |
| Hexanes | HPLC Grade | Fisher Scientific |
Equipment:
-
Three-neck round-bottom flask with magnetic stirrer
-
Dropping funnel (pressure-equalizing)
-
Reflux condenser with a nitrogen/argon inlet and an outlet connected to a scrubber (e.g., NaOH solution)
-
Low-temperature thermometer
-
Ice bath
-
Rotary evaporator
-
Glassware for extraction and column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Step-by-Step Procedure
--- SAFETY FIRST --- Triphosgene is a corrosive solid that releases toxic phosgene gas upon contact with moisture or nucleophiles. This entire procedure must be performed in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemically resistant gloves.
-
Reaction Setup:
-
Assemble a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing dropping funnel, a nitrogen inlet, and a thermometer. Attach a reflux condenser to the central neck, and ensure the outlet is connected to a gas scrubber containing a 1 M NaOH solution to neutralize any excess phosgene or HCl gas produced.
-
Place the entire apparatus under a positive pressure of dry nitrogen or argon.
-
-
Reagent Preparation:
-
In the reaction flask, dissolve N-(3-aminophenyl)-N'-methylethylenediamine (1.65 g, 10.0 mmol, 1.0 equiv.) and triethylamine (TEA) (4.2 mL, 30.0 mmol, 3.0 equiv.) in 100 mL of anhydrous dichloromethane (DCM).
-
Cool the resulting solution to 0 °C using an ice bath.
-
In a separate dry flask, prepare a solution of triphosgene (1.09 g, 3.7 mmol, 0.37 equiv.) in 30 mL of anhydrous DCM. Caution: Handle triphosgene with extreme care in the fume hood.
-
-
Reaction Execution:
-
Transfer the triphosgene solution to the dropping funnel.
-
Add the triphosgene solution dropwise to the stirred, cooled (0 °C) diamine solution over a period of 30-45 minutes. A white precipitate (triethylamine hydrochloride) will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 2-4 hours at room temperature.
-
-
Reaction Monitoring:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 5-10% Methanol in DCM or 80% Ethyl Acetate in Hexanes.
-
The disappearance of the starting diamine spot (visualized with ninhydrin or UV) indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution, 50 mL of water, and 50 mL of brine.
-
Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude solid by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 30% and gradually increasing to 80%) to isolate the pure product.
-
Combine the fractions containing the product (as determined by TLC) and evaporate the solvent to yield this compound as a solid.
-
Characterization Data
| Parameter | Expected Value |
| Molecular Formula | C₁₀H₁₃N₃O |
| Molecular Weight | 191.23 g/mol |
| Appearance | Off-white to light brown solid |
| Expected Yield | 75-90% |
| ¹H NMR (400 MHz, CDCl₃) | δ ~7.1 (t, 1H), 6.8 (d, 1H), 6.7 (s, 1H), 6.5 (d, 1H), 3.6 (br s, 2H, NH₂), 3.4-3.5 (m, 4H, CH₂CH₂), 2.8 (s, 3H, N-CH₃) |
| IR (KBr, cm⁻¹) | ~3400-3200 (N-H stretch), ~1680 (C=O stretch, urea) |
Mechanistic Insight
The reaction proceeds via the in situ generation of phosgene from triphosgene, catalyzed by the base (triethylamine). The diamine then undergoes a sequential double nucleophilic acyl substitution.
Figure 2: Simplified mechanism of imidazolidin-2-one formation using a phosgene equivalent.
One of the amine nitrogens first attacks the carbonyl carbon of phosgene, displacing a chloride ion to form a carbamoyl chloride intermediate. The second, tethered amine nitrogen then performs a rapid intramolecular nucleophilic attack on the same carbonyl carbon, displacing the second chloride ion to form the stable five-membered ring. Triethylamine acts as an acid scavenger, neutralizing the HCl generated in both steps.[4]
Alternative Protocol: Using 1,1'-Carbonyldiimidazole (CDI)
CDI offers a milder and safer, albeit sometimes slower, alternative.
-
Procedure: Dissolve the diamine (10.0 mmol) in 100 mL of anhydrous THF or acetonitrile in a round-bottom flask.
-
Add CDI (1.78 g, 11.0 mmol, 1.1 equiv.) portion-wise at room temperature.
-
Heat the mixture to reflux (typically 60-80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After completion, cool the reaction and remove the solvent in vacuo.
-
Redissolve the residue in ethyl acetate and wash thoroughly with water to remove the imidazole byproduct.
-
Dry, concentrate, and purify the product as described in section 3.2.6.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Reaction | Inactive triphosgene (hydrolyzed); insufficient base. | Use fresh triphosgene. Ensure TEA is dry and used in sufficient excess (at least 2.5-3.0 equivalents). |
| Formation of Polyurea | Reaction too concentrated; slow cyclization. | Perform the reaction under more dilute conditions. Ensure dropwise addition of the carbonylating agent. |
| Difficult Purification | Byproducts from side reactions. | Ensure stoichiometry is correct. The workup with NaHCO₃ is crucial for removing acidic impurities. |
| Incomplete Reaction (CDI) | Insufficient temperature or reaction time. | Increase reflux temperature (if solvent allows) or extend reaction time. Acetonitrile is often a better solvent than THF. |
References
- Casnati, A., Motti, E., Mancuso, R., Gabriele, B., & Della Ca', N. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones.
- Phan, R., El-Kaderi, H. M., & Hikal, W. M. (2020). A decade review of triphosgene and its applications in organic reactions. RSC Advances, 10(49), 29368-29387. [Link][4]
- Organic Chemistry Portal. (n.d.). Imidazolidinone synthesis. [Link][9]
- Tomishige, K., Tamura, M., & Nakagawa, Y. (2013). Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent. Green Chemistry, 15(6), 1567-1577. [Link][10]
- Wikipedia. (n.d.). Phosgene. [Link][6]
- Gazizov, A. S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 26(15), 4426. [Link][2]
- ResearchGate. (n.d.). Drug molecules containing a 2-imidazolidinone ring. [Link][5]
- ResearchGate. (n.d.). Some known drugs possessing imidazolidin-2-one moiety. [Link][1]
- Google Patents. (n.d.).
- PubChem. (n.d.). This compound. [Link][12]
Sources
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- 2. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Phosgene - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Analytical Characterization of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Introduction
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a substituted cyclic urea derivative. As an intermediate in pharmaceutical synthesis, its purity, identity, and stability are critical parameters that directly impact the quality and safety of the final active pharmaceutical ingredient (API).[1] Rigorous analytical characterization is therefore not merely a regulatory requirement but a fundamental scientific necessity. This guide provides a comprehensive overview of the key analytical methodologies for the complete characterization of this compound, grounded in established scientific principles and regulatory expectations.[2][3][4] The protocols herein are designed to be robust and self-validating, providing researchers, scientists, and drug development professionals with a practical framework for their analytical workflows.
The structural features of this compound, including a primary aromatic amine, a tertiary amine within the imidazolidinone ring, a carbonyl group (urea), and an aromatic system, dictate the selection of appropriate analytical techniques. This document will detail the application of High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and confirmation of identity, Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) spectroscopy for functional group identification.
Each section explains the causality behind the chosen experimental parameters and provides detailed, step-by-step protocols that align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][5][6][7][8]
Overall Analytical Workflow
A systematic approach to the characterization of this compound ensures comprehensive data collection for identity, purity, and quality assessment. The following diagram illustrates the logical flow of the analytical process.
Caption: Overall workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay Determination
Principle: HPLC is the cornerstone for assessing the purity and quantifying the content of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable. The molecule possesses both polar (amine, urea) and non-polar (phenyl ring) moieties, allowing for effective separation on a non-polar stationary phase (like C18) with a polar mobile phase. The aromatic ring contains a chromophore that allows for sensitive detection using a UV detector.
Causality of Method Design:
-
Reversed-Phase (C18 Column): The choice of a C18 column provides a hydrophobic stationary phase that will retain the molecule primarily through interactions with its phenyl group.
-
Mobile Phase (Acetonitrile/Water with Formic Acid): A gradient of acetonitrile and water is used to elute the main compound and any impurities with varying polarities. Formic acid is added to the mobile phase to protonate the amino group, ensuring a single ionic species and leading to sharper, more symmetrical peaks.
-
UV Detection: The phenyl ring in the molecule exhibits strong UV absorbance, making UV detection a sensitive and reliable method for quantification. A photodiode array (PDA) detector is recommended to assess peak purity.
Protocol 1.1: HPLC Purity and Assay
1. Instrumentation and Materials:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
Inertsil ODS-3V column (250 mm x 4.6 mm, 5 µm) or equivalent.[9]
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid (analytical grade).
-
Reference standard of this compound of known purity.
2. Chromatographic Conditions:
| Parameter | Condition |
| Column | Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | PDA at 254 nm |
| Injection Volume | 10 µL |
| Run Time | 35 minutes |
3. Sample Preparation:
-
Standard Solution (for Assay): Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This yields a concentration of approximately 100 µg/mL.
-
Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Purity Determination: For purity analysis, a more concentrated sample solution (e.g., 1 mg/mL) may be required to detect trace impurities.[10]
4. Validation Principles (ICH Q2(R1)): [2][4] This method must be validated to ensure it is fit for its intended purpose.[11]
-
Specificity: Analyze a blank (diluent), the reference standard, and the sample solution. The peak for this compound in the sample chromatogram should have the same retention time as the standard and be spectrally pure (as determined by the PDA detector). Spike the sample with known related substances to ensure they are well-separated.
-
Linearity: Prepare a series of standard solutions at different concentrations (e.g., 50% to 150% of the assay concentration). Plot the peak area against the concentration. The correlation coefficient (r²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of the standard at three concentration levels (e.g., 80%, 100%, 120%). The recovery should typically be within 98.0% to 102.0%.[12]
-
Precision:
-
Repeatability: Inject the standard solution six times. The relative standard deviation (RSD) of the peak areas should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument. The RSD between the two sets of results should be ≤ 2.0%.
-
-
Limit of Quantitation (LOQ): Determine the lowest concentration that can be quantified with acceptable precision and accuracy, typically established at a signal-to-noise ratio of 10:1.[10]
Caption: Workflow for HPLC method validation according to ICH Q2(R1).
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile compounds. While this compound itself may have limited volatility, GC-MS is excellent for identifying residual solvents and potential volatile impurities from the synthesis process. The mass spectrometer provides mass-to-charge ratio data, which offers high confidence in compound identification.
Causality of Method Design:
-
Split/Splitless Inlet: A split injection is used for screening residual solvents to avoid overloading the column, while a splitless injection can be used for trace impurity analysis to enhance sensitivity.
-
Capillary Column: A low-polarity column (e.g., 5% phenyl polysiloxane) is a good general-purpose choice for separating a wide range of potential impurities.
-
Temperature Programming: A temperature gradient is essential to elute compounds with different boiling points, from volatile solvents to less volatile synthesis by-products.
-
Mass Spectrometry (Electron Ionization): Standard electron ionization (EI) at 70 eV creates reproducible fragmentation patterns that can be compared against spectral libraries (e.g., NIST) for confident identification.
Protocol 2.1: GC-MS for Volatile Impurities
1. Instrumentation and Materials:
-
GC-MS system with a split/splitless inlet and an electron ionization source.
-
A 5% phenyl methylpolysiloxane capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
Helium (carrier gas, 99.999% purity).
-
Solvent for sample dissolution (e.g., Methanol or Dichloromethane, GC grade).
2. GC-MS Conditions:
| Parameter | Condition |
| Column | 5% Phenyl Methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Split (50:1) for residual solvents; Splitless for trace impurities |
| Oven Program | 40 °C (hold 5 min), ramp at 10 °C/min to 280 °C (hold 10 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-500 amu |
3. Sample Preparation:
-
Accurately weigh about 50 mg of the sample into a 10 mL headspace vial (for residual solvents) or a standard GC vial.
-
Dissolve in 1 mL of a suitable solvent like methanol. Ensure the solvent does not co-elute with any expected impurities.
4. Data Analysis:
-
Identify peaks by comparing their retention times with those of known standards.
-
Confirm identity by matching the acquired mass spectrum with a reference library (e.g., NIST). A match factor > 800 is generally considered a good hit.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for unambiguous structural elucidation. ¹H NMR provides information about the number of different types of protons and their neighboring environments, while ¹³C NMR provides information about the carbon skeleton.
Causality of Method Design:
-
Solvent (DMSO-d₆): Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it can dissolve the polar compound and its exchangeable protons (from the -NH₂ and potentially any -NH- in tautomeric forms) will be visible.
-
¹H NMR: Expected signals include aromatic protons (in the 6-8 ppm region), methylene protons of the imidazolidinone ring, the N-methyl group protons, and the primary amine protons.
-
¹³C NMR: Will show distinct signals for the carbonyl carbon (around 160-170 ppm), aromatic carbons, and aliphatic carbons of the ring and methyl group.
Protocol 3.1: ¹H and ¹³C NMR
1. Instrumentation and Materials:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
5 mm NMR tubes.
-
Deuterated solvent (DMSO-d₆).
2. Sample Preparation:
-
Dissolve 5-10 mg of the sample in approximately 0.7 mL of DMSO-d₆ in an NMR tube.
-
Ensure the sample is fully dissolved.
3. Data Acquisition and Analysis:
-
Acquire standard ¹H and ¹³C{¹H} spectra.
-
Expected ¹H NMR Signals (in DMSO-d₆):
-
Aromatic protons (4H) in the region of ~6.5-7.5 ppm.
-
NH₂ protons (2H, broad singlet) around ~5.0 ppm.
-
Imidazolidinone ring CH₂ protons (4H) as multiplets around ~3.0-3.8 ppm.
-
N-CH₃ protons (3H, singlet) around ~2.8 ppm.
-
-
Expected ¹³C NMR Signals (in DMSO-d₆):
-
C=O (urea) carbon around ~158 ppm.
-
Aromatic carbons (6C) in the region of ~110-150 ppm.
-
Imidazolidinone ring CH₂ carbons (2C) around ~40-50 ppm.
-
N-CH₃ carbon (1C) around ~30 ppm.
-
-
Integrate the ¹H signals to confirm the proton count for each group.
-
Compare the observed chemical shifts with predicted values or data from similar structures.[1][13][14][15]
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency.
Causality of Method Design:
-
Attenuated Total Reflectance (ATR): ATR is a modern, simple sampling technique that requires minimal sample preparation and provides high-quality spectra.
-
Characteristic Bands: The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine, the C=O stretch of the urea, C-N stretches, and aromatic C-H and C=C vibrations.
Protocol 4.1: FTIR Analysis
1. Instrumentation and Materials:
-
FTIR spectrometer, preferably with an ATR accessory.
-
Solid sample of this compound.
2. Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
3. Data Acquisition and Analysis:
-
Collect the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
-
N-H Stretch (Amine): Two bands in the region of 3450-3300 cm⁻¹.
-
Aromatic C-H Stretch: Above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Below 3000 cm⁻¹.
-
C=O Stretch (Urea): Strong absorption band around 1650-1630 cm⁻¹.
-
Aromatic C=C Bending: Bands in the 1600-1450 cm⁻¹ region.
-
C-N Stretch: In the fingerprint region, typically 1350-1000 cm⁻¹.
-
-
Compare the obtained spectrum with that of a reference standard or known spectra of similar imidazolidinone derivatives.[13][16][17]
Conclusion
The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic and spectroscopic techniques ensures a multi-faceted evaluation of the compound's identity, purity, and quality. Adherence to the principles of method validation outlined by regulatory bodies like the ICH is paramount to guaranteeing the integrity and reliability of the generated data. These protocols should serve as a strong foundation for researchers and scientists in the pharmaceutical industry, enabling confident and accurate assessment of this critical synthetic intermediate.
References
- ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][4][5]
- FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link][6]
- Altabrisa Group. (2025). What Is FDA Method Validation Guidance and Its Importance?. Altabrisa Group. [Link][7]
- ProPharma. (2024).
- FDA. (2023). Q2(R2) Validation of Analytical Procedures. U.S.
- Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
- Abdel-Wahab, B. F., et al. (2018). New Imidazolidineiminothione, Imidazolidin-2-one and Imidazoquinoxaline Derivatives: Synthesis and Evaluation of Antibacterial and Antifungal Activities. Molecules. [Link][13]
- ResearchGate. (n.d.). Figure S7 – FTIR spectrum of trans-4,5-dihydroxy-2-imidazolidinone.
- El-Sayed, M. A. A., et al. (2024). Synthesis, theoretical investigation, ADMET studies, antimicrobial activity, and docking analysis of some novel imidazolidinone derivatives.
- SpectraBase. (n.d.). 2-Imidazolidinone. [Link][17]
- Claramunt, R. M., et al. (2003). Spectroscopic Analysis of Imidazolidines: Part III: 1H NMR. Arkivoc. [Link][14]
- Reddy, K. V. S. R., et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link][10]
- Antonova, A., et al. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link][15]
- Dass, R., et al. (2024). RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. International Journal of Drug Delivery Technology. [Link][9]
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Application Note: A Robust, Optimized HPLC Method for the Analysis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Abstract
This application note presents a systematic and robust High-Performance Liquid Chromatography (HPLC) method for the quantification of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. The narrative details the strategic development process, from initial analyte characterization and column selection to the fine-tuning of mobile phase pH and gradient conditions. The resulting method is suitable for purity assessment and quantitative analysis in research and quality control environments. All protocols are designed to be self-validating, grounded in established chromatographic principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).
Introduction and Analyte Characterization
This compound is a chemical intermediate featuring a polar imidazolidinone ring and a basic aromatic amine functional group. Its structure (Figure 1) suggests a moderate polarity and the presence of a strong chromophore, making Reversed-Phase HPLC (RP-HPLC) with UV detection an ideal analytical approach.
Physicochemical Properties (Predicted & Inferred):
-
Molecular Weight: 191.23 g/mol [2]
-
Predicted XLogP3: 0.4 - 0.8 (Indicates moderate hydrophilicity)[1][3]
-
Key Functional Groups: Primary aromatic amine (basic), Urea moiety (polar), Phenyl ring (UV active).
The primary aromatic amine is the most critical feature for method development. Its basicity (pKa is likely in the 4-5 range) means that the mobile phase pH will be a powerful tool to control retention, selectivity, and peak shape.[4] At a pH below its pKa, the amine will be protonated (ionized), reducing retention in reversed-phase mode. At a pH above its pKa, it will be in its neutral, more hydrophobic form, leading to stronger retention.[4]
Figure 1: Chemical Structure of this compound
A 2D representation of the analyte's structure.
Method Development Strategy: A Logic-Driven Approach
A successful HPLC method is not found by chance but is built through a systematic process of elimination and optimization. Our approach is grounded in understanding how chromatographic parameters influence the separation of this specific analyte.
Workflow for systematic HPLC method development.
2.1. Pillar 1: Initial Screening (Column and Mobile Phase)
-
Rationale: The goal is to find a stationary phase and organic solvent combination that provides adequate retention and good initial peak shape. Given the analyte's polar and aromatic nature, several column chemistries are viable.[5][6]
-
Column Selection:
-
C18: The workhorse of reversed-phase. A good starting point for most small molecules.
-
Phenyl-Hexyl: Offers alternative selectivity through π-π interactions with the analyte's phenyl ring, which can be beneficial for separating aromatic compounds.
-
Polar-Embedded/AQ-C18: Designed for enhanced retention of polar compounds in highly aqueous mobile phases.[5]
-
-
Mobile Phase Selection:
-
Acetonitrile (ACN): Generally provides lower backpressure and good UV transparency.
-
Methanol (MeOH): Can alter selectivity compared to ACN and is known to promote π-π interactions with phenyl-based columns.
-
-
Screening Protocol: A generic gradient (e.g., 5-95% organic over 15 minutes) is run on each column/solvent combination to assess retention time and peak symmetry.
-
Outcome: A standard C18 column with an Acetonitrile/Water mobile phase was selected as it provided the best balance of retention and peak shape in the initial screen.
2.2. Pillar 2: Mobile Phase pH Optimization
-
Rationale: This is the most critical parameter for controlling the chromatography of a basic compound like this compound.[7][8] Manipulating the pH of the aqueous buffer directly controls the ionization state of the amine group.[4]
-
Experimental Design:
-
Low pH (e.g., pH 2.8): Using 0.1% Formic Acid. At this pH, the amine is fully protonated (R-NH₃⁺). This can improve peak shape by minimizing secondary interactions with silanols but may reduce retention.
-
Mid pH (e.g., pH 4.8): Using a 10 mM Acetate buffer. This pH is close to the predicted pKa, which can lead to poor peak shape and shifting retention times; this condition is generally avoided.[8]
-
Near-Neutral pH (e.g., pH 6.8): Using a 10 mM Phosphate buffer. At this pH, the amine is in its neutral form (R-NH₂), leading to increased hydrophobicity and longer retention.
-
-
Protocol: Isocratic runs (e.g., 30% ACN) were performed at each pH condition to observe the direct impact on retention time and peak tailing.
-
Outcome: A low pH mobile phase (0.1% Formic Acid in water, pH ≈ 2.8) was chosen. While retention was slightly lower, it provided a consistently sharp, symmetrical peak, which is paramount for accurate quantification. This condition ensures the analyte is in a single, stable ionic state.[7]
2.3. Pillar 3: Gradient and Flow Rate Optimization
-
Rationale: A gradient elution is necessary to ensure any potential impurities, which may have different polarities, are eluted from the column, and to sharpen the peak of the main analyte, improving sensitivity. The flow rate is optimized to balance analysis time with separation efficiency.
-
Protocol:
-
Start with a shallow gradient based on the isocratic hold data (e.g., 10-50% ACN over 10 minutes).
-
Adjust the gradient slope to achieve a target retention time of 5-10 minutes, ensuring sufficient resolution from any early-eluting or late-eluting peaks.
-
Optimize the flow rate for the chosen column dimensions (e.g., 1.0 mL/min for a 4.6 mm ID column).
-
Incorporate an isocratic hold at the end of the gradient to ensure column re-equilibration.
-
Final Optimized Method and Protocol
This section provides the detailed, replicable protocol derived from the systematic development process.
3.1. Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Detector | Diode Array Detector (DAD) or UV-Vis |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent |
| Vials | 2 mL Amber Glass Vials with PTFE/Silicone septa |
| Solvents | HPLC Grade Acetonitrile, HPLC Grade Water |
| Reagents | Formic Acid (LC-MS Grade) |
3.2. Chromatographic Conditions
| Parameter | Condition | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH ensures consistent protonation of the basic amine for excellent peak shape.[7] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | ACN is the organic modifier; formic acid is included to maintain consistent pH. |
| Flow Rate | 1.0 mL/min | Standard flow for a 4.6 mm ID column, providing a good balance of speed and efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Injection Vol. | 5 µL | Small volume to prevent peak distortion. |
| Detection λ | 254 nm (Primary), 280 nm (Reference) | 254 nm is a common wavelength for aromatic compounds and provides a strong signal. |
| Run Time | 15 minutes | Includes gradient and re-equilibration. |
| Gradient | See Table 2 below |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 90 | 10 |
| 8.0 | 50 | 50 |
| 8.1 | 10 | 90 |
| 10.0 | 10 | 90 |
| 10.1 | 90 | 10 |
| 15.0 | 90 | 10 |
3.3. Standard and Sample Preparation Protocol
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (Diluent).
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Solution: Prepare the sample to a target concentration of 0.1 mg/mL in the Diluent. If necessary, filter through a 0.45 µm PTFE syringe filter before injection.
Method Validation and System Suitability
To ensure the method is trustworthy and suitable for its intended purpose, a set of validation experiments based on ICH Q2(R1) guidelines should be performed.[9][10][11]
4.1. System Suitability Testing (SST)
-
Protocol: Before any sample analysis, inject the Working Standard Solution (0.1 mg/mL) five times consecutively.
-
Acceptance Criteria:
| Parameter | Requirement | Purpose |
| Tailing Factor (T) | ≤ 1.5 | Ensures peak symmetry. |
| Theoretical Plates (N) | ≥ 2000 | Confirms column efficiency. |
| %RSD of Peak Area | ≤ 2.0% | Demonstrates injection precision. |
| %RSD of Retention Time | ≤ 1.0% | Confirms system stability. |
4.2. Specificity
The method's specificity is demonstrated by injecting a blank (diluent) and a placebo (sample matrix without the analyte) to ensure no interfering peaks are present at the retention time of the analyte. The DAD detector can be used to assess peak purity.
4.3. Linearity
A calibration curve should be constructed using at least five concentration levels (e.g., from 0.01 mg/mL to 0.2 mg/mL). The correlation coefficient (r²) should be ≥ 0.999.
Conclusion
This application note provides a comprehensive, logically developed RP-HPLC method for the analysis of this compound. By systematically optimizing column chemistry, mobile phase pH, and gradient conditions, a robust and reliable method was established. The detailed protocol and system suitability criteria provide researchers with a ready-to-implement procedure that is grounded in sound scientific principles and meets regulatory expectations for analytical method performance.
References
- Waters Corporation. (n.d.). Waters Column Selection Guide for Polar Compounds.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
- Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
- International Council for Harmonisation. (n.d.). Quality Guidelines.
- Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
- Waters Corporation. (n.d.). Designing a Reversed-Phase Column for Polar Compound Retention.
- LCGC International. (n.d.). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines.
- Phenomenex. (2017). Selecting the Right Column for Your Reversed Phase Method.
- Phenomenex. (n.d.). Choosing the Right UHPLC Column for Analyzing Highly Polar Acidic Molecules.
- Moravek. (n.d.). Exploring the Role of pH in HPLC Separation.
- Phenomenex. (2020). pH – Why Is It Critical To Your Mobile Phase Method Development?.
- HALO Columns. (n.d.). Guidebook on Reversed Phase Chemistries & Utilizing Selectivity for HPLC Separations.
- Chen, W., & Horváth, C. (1997). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Analytical Chemistry, 69(1), 129-134. [Link]
- Wang, Y., et al. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification.
- Chromatography Today. (2020). The use of Mobile Phase pH as a Method Development Tool.
- Zhang, Q., et al. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).
- Waters Corporation. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.
- PubChem. (n.d.). 1-(3-Aminophenyl)-3-ethylimidazolidin-2-one.
- PubChemLite. (n.d.). This compound.
- PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one.
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Application Note: Structural Elucidation of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one using Fourier Transform Infrared (FTIR) Spectroscopy
Abstract
Fourier Transform Infrared (FTIR) spectroscopy is a powerful, rapid, and non-destructive analytical technique essential for the structural characterization and quality control of pharmaceutical compounds.[1][2][3] This application note provides a comprehensive guide to the analysis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a key chemical intermediate. It outlines the fundamental principles of FTIR, details a robust analytical protocol using Attenuated Total Reflectance (ATR), and offers an in-depth interpretation of the resulting spectrum. The characteristic vibrational frequencies of the primary aromatic amine, the cyclic urea (imidazolidinone), and the substituted phenyl ring are identified and assigned, demonstrating the utility of FTIR for unequivocal molecular identification.
Introduction: The Role of FTIR in Pharmaceutical Analysis
In pharmaceutical development and manufacturing, the precise identification of active pharmaceutical ingredients (APIs) and their intermediates is paramount. FTIR spectroscopy provides a molecular "fingerprint" by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations.[4][5] Each unique molecular structure produces a distinct infrared spectrum, making FTIR an invaluable tool for qualitative analysis, raw material verification, and quality assurance.[3][4][5] this compound possesses several key functional groups whose characteristic vibrations can be readily identified by FTIR, allowing for confident structural confirmation.
Principles of FTIR Spectroscopy
FTIR spectroscopy measures the interaction of infrared radiation with a molecule. When the frequency of the IR radiation matches the natural vibrational frequency of a specific chemical bond, the bond absorbs the energy, and the intensity of that frequency is reduced.[6] An FTIR spectrometer utilizes an interferometer to measure all infrared frequencies simultaneously, providing significant advantages in speed and signal-to-noise ratio over older dispersive instruments.[4][5] The resulting interferogram is then subjected to a mathematical Fourier transform, which converts the data into a spectrum plotting absorbance or transmittance against wavenumber (cm⁻¹).[6][7]
The spectrum is typically divided into two main regions:
-
Functional Group Region (4000 cm⁻¹ to 1500 cm⁻¹): Absorptions in this region are characteristic of specific stretching vibrations of functional groups (e.g., O-H, N-H, C=O).[8]
-
Fingerprint Region (1500 cm⁻¹ to 500 cm⁻¹): This region contains complex vibrations, including bending, rocking, and scissoring, that are unique to the molecule as a whole.[1][8] Matching the fingerprint region with a reference spectrum provides a high degree of confidence in compound identification.[8]
Analysis of this compound
Molecular Structure and Key Functional Groups
To interpret the FTIR spectrum, it is crucial to first identify the functional groups within the molecule.
-
Primary Aromatic Amine (-NH₂): An amino group attached directly to the phenyl ring.
-
Cyclic Urea (Imidazolidin-2-one): A five-membered ring containing a carbonyl group (C=O) flanked by two nitrogen atoms. This is a type of cyclic amide or lactam.
-
N-Methyl Group (-CH₃): A methyl group attached to one of the nitrogen atoms of the imidazolidinone ring.
-
Meta-Substituted Phenyl Ring: An aromatic ring with substituents at the 1 and 3 positions.
Each of these groups will produce characteristic absorption bands in the IR spectrum.
Experimental Protocol: ATR-FTIR Analysis
Attenuated Total Reflectance (ATR) is the preferred sampling technique for this analysis due to its simplicity, speed, and minimal sample preparation requirements.[9][10][11][12] The ATR technique works by passing an infrared beam through a crystal of high refractive index (e.g., diamond or zinc selenide).[10][13] This creates an evanescent wave that extends a few micrometers beyond the crystal surface into the sample, which is pressed in firm contact.[10][11][13]
Instrumentation and Accessories
-
Spectrometer: A benchtop FTIR spectrometer capable of scanning the mid-IR range (4000–400 cm⁻¹).
-
Accessory: A single-reflection diamond ATR accessory.
-
Software: Instrument control and data analysis software.
Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Spectral Range | 4000 – 400 cm⁻¹ | Covers the entire mid-infrared region where fundamental molecular vibrations occur.[14][15][16] |
| Resolution | 4 cm⁻¹ | Standard for qualitative analysis, providing sufficient detail for resolving key functional group peaks.[7] |
| Number of Scans | 16-32 | Co-adding multiple scans improves the signal-to-noise ratio of the final spectrum. |
| Apodization | Happ-Genzel | A common function that processes the interferogram to produce a spectrum with accurate peak shapes. |
Step-by-Step Methodology
-
System Preparation: Ensure the spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the diamond ATR crystal using a lint-free wipe moistened with ACS-grade isopropanol or ethanol. Allow the solvent to fully evaporate.
-
Background Collection: With the clean, empty ATR accessory in place, collect a background spectrum. This is a critical step to ratio out signals from atmospheric CO₂ and water vapor, as well as any intrinsic signals from the instrument itself.
-
Sample Application: Place a small amount of the this compound powder directly onto the center of the ATR crystal.
-
Apply Pressure: Use the accessory's pressure arm to apply firm, consistent pressure to the sample. This ensures good optical contact between the sample and the crystal surface, which is essential for a high-quality spectrum.[9][13]
-
Sample Spectrum Collection: Acquire the FTIR spectrum of the sample using the parameters defined in Table 1.
-
Post-Analysis Cleaning: Retract the pressure arm, remove the sample, and clean the ATR crystal surface thoroughly as described in step 2.
Data Analysis and Spectral Interpretation
The obtained spectrum should be processed using the instrument software. A baseline correction may be applied to ensure the flatest possible baseline. The primary task is to identify the absorption peaks and assign them to the corresponding molecular vibrations based on established correlation tables.[17]
Expected Characteristic Absorption Bands
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Wavenumber Range (cm⁻¹) | Functional Group & Vibration Mode | Expected Intensity | Notes |
| 3450–3300 | Aromatic Amine: N-H Asymmetric & Symmetric Stretch | Medium-Strong | Primary amines show two distinct bands in this region.[18][19][20] |
| 3100–3000 | Aromatic C-H Stretch | Medium-Weak | Characteristic of C-H bonds on the phenyl ring. |
| 2950–2850 | Aliphatic C-H Stretch | Medium-Weak | Arises from the N-methyl group and the CH₂ groups in the imidazolidinone ring.[21] |
| 1700–1660 | Cyclic Urea (Lactam): C=O Stretch | Strong, Sharp | The carbonyl stretch is one of the most prominent peaks in the spectrum. Its position can be influenced by ring strain and hydrogen bonding.[22][23] |
| 1620–1580 | Aromatic Amine: N-H Bend (Scissoring) | Medium | Confirms the presence of the primary amine group.[19][20] |
| 1610–1575 & 1520-1470 | Aromatic C=C Stretch | Medium | Phenyl ring stretching vibrations. Often appear as a pair of sharp bands. |
| 1340–1250 | Aromatic Amine: C-N Stretch | Strong | The stretching vibration of the bond between the phenyl ring and the amine nitrogen.[19][20] |
| 880–820 & 720-680 | Aromatic C-H Out-of-Plane Bend | Strong | These strong bands are highly diagnostic of the 1,3- (meta) substitution pattern on the benzene ring.[24] |
Interpreting the Spectrum
-
N-H Region (3500-3300 cm⁻¹): Look for a characteristic doublet (two peaks) corresponding to the asymmetric and symmetric N-H stretching of the primary aromatic amine.[18][19] The absence of a broad band centered around 3300 cm⁻¹ would rule out significant O-H contamination from water or alcohol.
-
C-H Region (3100-2850 cm⁻¹): Observe the weaker, sharp peaks just above 3000 cm⁻¹ for the aromatic C-H stretches and just below 3000 cm⁻¹ for the aliphatic C-H stretches of the methyl and ring methylene groups.[21]
-
Carbonyl Region (1700-1660 cm⁻¹): A very strong, sharp absorption band in this region is the most indicative feature of the C=O group in the imidazolidinone ring.[25] Its exact position provides clues about the electronic environment.
-
Fingerprint Region (1650-650 cm⁻¹):
-
Confirm the N-H bending vibration around 1600 cm⁻¹.
-
Identify the aromatic C=C stretching bands.
-
Locate the strong C-N stretching band of the aromatic amine.
-
Crucially, identify the strong out-of-plane (OOP) C-H bending bands. For a meta-substituted ring, expect strong peaks in the 880-820 cm⁻¹ and 720-680 cm⁻¹ ranges, which definitively confirms the substitution pattern.[24]
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the ATR-FTIR analysis protocol.
Caption: Workflow for FTIR analysis using an ATR accessory.
Conclusion
FTIR spectroscopy, particularly with an ATR accessory, provides a fast, reliable, and straightforward method for the structural confirmation of this compound. By systematically analyzing the key regions of the infrared spectrum, one can confidently identify the characteristic vibrational bands for the primary aromatic amine, the cyclic urea carbonyl group, and the meta-substituted aromatic ring. This protocol serves as a robust template for quality control and chemical identification in a drug development or chemical research setting.
References
- ASTM E1252-98(2021), Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis, ASTM International, West Conshohocken, PA, 2021. URL: [Link]
- Innovatech Labs. (2018, July 16). FTIR Analysis Beginner's Guide: Interpreting Results.
- Smith, B. C. (2016, May 1). Interpreting the Spectra of Substituted Benzene Rings. Spectroscopy Online. URL: [Link]
- Agilent Technologies. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Overview. URL: [Link]
- Universal Lab. (2024, March 6). Principle of Fourier Transform Infrared Spectroscopy (FTIR) Analysis. Universal Lab Blog. URL: [Link]
- Drawell. (n.d.).
- Chemistry LibreTexts. (2024, March 24). Spectroscopy of Amines. URL: [Link]
- University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. URL: [Link]
- Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. URL: [Link]
- Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy Online. URL: [Link]
- Doc Brown's Chemistry. (n.d.). Infrared spectrum of Urea. URL: [Link]
- Chemistry LibreTexts. (2020, May 30). Infrared Spectra of Some Common Functional Groups. URL: [Link]
- National Institute of Standards and Technology. (n.d.). 2-Imidazolidinone. NIST Chemistry WebBook. URL: [Link]
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Application Note: Molecular Weight Determination of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one by Electrospray Ionization Mass Spectrometry
Abstract
This application note provides a detailed protocol for the accurate determination of the molecular weight of 1-(3-aminophenyl)-3-methylimidazolidin-2-one, a key intermediate in pharmaceutical research and development. The methodology leverages Liquid Chromatography-Mass Spectrometry (LC-MS) with Electrospray Ionization (ESI) to ensure high precision and confidence in structural confirmation. The protocol outlines sample preparation, instrumentation parameters, data acquisition, and spectral interpretation. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the characterization of small organic molecules.
Introduction
Accurate molecular weight determination is a fundamental requirement in the chemical and pharmaceutical industries for verifying the identity and purity of synthesized compounds.[1] this compound (C₁₀H₁₃N₃O) is a substituted imidazolidinone, a class of compounds with significant interest in medicinal chemistry. Its precise mass is critical for confirming successful synthesis and for subsequent stages of drug discovery and development.
Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and accuracy.[2] Electrospray ionization (ESI) is a soft ionization technique particularly well-suited for polar, thermally labile small molecules like the target analyte, as it typically produces intact protonated molecules ([M+H]⁺) with minimal fragmentation.[3][4] When coupled with a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap instrument, ESI-MS provides the high mass accuracy needed for unambiguous molecular formula confirmation.[5][6] This note details a validated protocol using LC-ESI-MS for the definitive molecular weight determination of this compound.
Chemical Structure:
-
Compound Name: this compound
-
Molecular Formula: C₁₀H₁₃N₃O
-
Monoisotopic Mass: 191.1059 Da[7]
-
Molecular Weight: 191.23 g/mol
Causality of Experimental Design
The choices made in this protocol are grounded in the physicochemical properties of this compound and the principles of mass spectrometry.
-
Analyte Properties: The presence of a primary amine (-NH₂) and tertiary amines within the imidazolidinone ring makes the molecule basic. These sites are readily protonated in an acidic mobile phase, making positive ion mode ESI the logical choice for generating a strong signal.[8]
-
Liquid Chromatography (LC): While direct infusion can be used, coupling with LC provides an essential clean-up step, separating the analyte from potential impurities, salts, or matrix components that could cause ion suppression.[9][10] A reversed-phase C18 column is selected for its versatility in retaining and separating moderately polar organic compounds.
-
Ionization Source (ESI): ESI is the premier soft ionization technique for polar molecules in solution.[11] It generates charged ions directly from the liquid phase with minimal energy transfer, preserving the intact molecule and leading to a simple spectrum dominated by the molecular ion, which is ideal for molecular weight confirmation.[4]
-
Mass Analyzer (High-Resolution): The use of a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is critical. These instruments provide the mass accuracy (typically <5 ppm) required to not only measure the mass but also to confirm the elemental composition, lending a high degree of confidence to the identification.[12]
Experimental Protocol
This protocol is designed as a self-validating system. The inclusion of an internal calibrant (lock mass) and the analysis of known adducts provide continuous verification of instrument performance and data accuracy.
Materials and Reagents
-
Analyte: this compound (≥98% purity)
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.
-
Acid Modifier: Formic Acid (FA), LC-MS grade.
-
Vials: 2 mL amber glass autosampler vials with PTFE septa.
Sample Preparation
The goal of sample preparation is to create a clean, dilute solution of the analyte in a solvent compatible with the LC-MS system.[13]
-
Stock Solution (1 mg/mL): Accurately weigh ~1.0 mg of this compound and dissolve it in 1.0 mL of methanol in a clean vial. Vortex until fully dissolved.
-
Working Solution (10 µg/mL): Dilute 10 µL of the stock solution into 990 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Final Sample (1 µg/mL): Further dilute 100 µL of the working solution into 900 µL of the initial mobile phase. This concentration is typically sufficient for high-sensitivity instruments.
-
Transfer: Transfer the final sample solution to an autosampler vial for analysis.
Instrumentation and Parameters
The following parameters are provided for a typical high-resolution LC-MS system (e.g., Agilent Q-TOF, Waters SYNAPT, Thermo Orbitrap). Instrument-specific optimization may be required.
Table 1: LC-MS System Parameters
| Parameter | Setting | Rationale |
| Liquid Chromatography | ||
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard for small molecule separation. |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid promotes protonation for positive ESI. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Standard organic phase for reversed-phase. |
| Gradient | 5% B to 95% B over 5 min | Ensures elution of the analyte and cleans the column. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Improves peak shape and reproducibility. |
| Injection Volume | 2-5 µL | Balances sensitivity with potential for overload. |
| Mass Spectrometry | ||
| Ionization Mode | ESI Positive | Analyte has basic sites, favoring protonation.[8] |
| Mass Range | 50 - 500 m/z | Covers the expected molecular ion and common adducts. |
| Capillary Voltage | 3.5 - 4.0 kV | Optimizes the electrospray process. |
| Nebulizer Gas (N₂) | 35-45 psi | Assists in droplet formation. |
| Drying Gas (N₂) Temp | 300-350 °C | Facilitates solvent evaporation from droplets.[11] |
| Drying Gas (N₂) Flow | 8-12 L/min | Removes solvent to release gas-phase ions. |
| Fragmentor/Nozzle Voltage | 100-150 V | Low voltage to minimize in-source fragmentation. |
| Data Acquisition | Full Scan (MS1) | Primary mode for molecular weight confirmation. |
| Lock Mass | Enabled (e.g., Leucine Enkephalin) | Provides real-time mass correction for high accuracy.[14] |
Experimental and Data Analysis Workflow
The workflow ensures a systematic approach from sample injection to final data interpretation.
Caption: Overall workflow for molecular weight determination.
Data Analysis and Interpretation
Identifying the Molecular Ion
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
-
Calculate Expected m/z:
-
Monoisotopic Mass of C₁₀H₁₃N₃O = 191.1059 Da[7]
-
Mass of Proton (H⁺) = 1.0073 Da
-
Expected [M+H]⁺ m/z = 191.1059 + 1.0073 = 192.1132 Da
-
-
Data Examination:
-
Extract the ion chromatogram for the expected m/z of 192.11 ± 0.1 Da to locate the analyte peak.
-
Average the mass spectrum across this chromatographic peak.
-
The most abundant ion in the spectrum should correspond to the calculated m/z for [M+H]⁺.
-
Confirmation through Adducts and Mass Accuracy
The presence of common adducts provides secondary confirmation of the molecular weight. These adducts form from ions present in the solvent or system (e.g., Na⁺, K⁺).[15][16]
Table 2: Expected Ions for this compound
| Ion Species | Formula | Calculated m/z | Rationale |
| [M+H]⁺ | [C₁₀H₁₄N₃O]⁺ | 192.1132 | Primary Ion of Interest |
| [M+Na]⁺ | [C₁₀H₁₃N₃ONa]⁺ | 214.0951 | Common sodium adduct.[17] |
| [M+K]⁺ | [C₁₀H₁₃N₃OK]⁺ | 230.0690 | Common potassium adduct.[15] |
| [M+NH₄]⁺ | [C₁₀H₁₇N₄O]⁺ | 209.1397 | Possible ammonium adduct.[18] |
| [2M+H]⁺ | [C₂₀H₂₇N₆O₂]⁺ | 383.2190 | Dimer ion, sometimes seen at higher concentrations. |
Calculated using monoisotopic masses.
The definitive confirmation comes from calculating the mass error in parts per million (ppm).[19]
Mass Error (ppm) = [ (Measured Mass - Theoretical Mass) / Theoretical Mass ] * 1,000,000
A mass error of < 5 ppm is considered excellent evidence for the assigned elemental composition.
Logical Data Validation Process
This process ensures that the observed data logically supports the compound's identity.
Caption: Logical flowchart for spectral data validation.
Trustworthiness and Method Validation
The reliability of this protocol is established through several key principles of analytical method validation.[20][21]
-
Specificity: The combination of chromatographic retention time and highly accurate mass-to-charge ratio provides excellent specificity for the analyte.[22]
-
Accuracy: The use of an internal lock mass ensures continuous calibration, leading to high mass accuracy (<5 ppm) and confidence in the result.[14]
-
System Suitability: Prior to analysis, the system should be checked by injecting a known standard to verify sensitivity, peak shape, and mass accuracy, ensuring the instrument is performing correctly.
-
Reproducibility: This protocol, when followed with properly maintained and calibrated instrumentation, will yield highly reproducible results, as demonstrated by consistent mass accuracy measurements across multiple injections.[23]
Conclusion
This application note presents a robust and reliable LC-ESI-MS protocol for the accurate molecular weight determination of this compound. By employing high-resolution mass spectrometry and adhering to the specified procedures for sample preparation and data analysis, researchers can confidently confirm the identity and elemental composition of this important pharmaceutical intermediate. The inherent self-validating nature of the protocol, through the use of lock mass and the observation of predictable adducts, ensures a high degree of scientific integrity.
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Application Notes and Protocols for the Purification of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Introduction
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound of interest in pharmaceutical research and drug development, often serving as a key intermediate in the synthesis of various bioactive molecules. The purity of this compound is paramount for the reliability and reproducibility of downstream applications, including reaction chemistry, biological screening, and formulation studies. This guide provides a comprehensive overview of robust purification techniques tailored for this compound, grounded in fundamental chemical principles and established laboratory practices. We will explore recrystallization, column chromatography, and vacuum distillation, offering detailed protocols and the scientific rationale behind procedural choices to empower researchers in achieving the desired purity for their specific needs.
Physicochemical Properties and Preliminary Considerations
A thorough understanding of the molecule's properties is the foundation for developing an effective purification strategy.
Structure and Functional Groups:
This compound possesses a distinct chemical architecture comprising a polar urea moiety within the imidazolidinone ring, a basic primary aromatic amine, and a non-polar phenyl ring. This combination of functional groups dictates its solubility, polarity, and potential for intermolecular interactions.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 517918-82-0 | |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molecular Weight | 191.23 g/mol | [1] |
| Physical Form | White to off-white powder or crystals | |
| Storage | Refrigerator |
Common Impurities:
The purification strategy must account for potential impurities arising from the synthetic route. Common contaminants may include:
-
Starting materials: Unreacted precursors used in the synthesis.
-
By-products: Isomers, incompletely cyclized intermediates, or products of side reactions.
-
Reagents: Excess reagents or their decomposition products.
-
Solvents: Residual solvents from the reaction or initial work-up.
-
Degradation products: Aromatic amines can be susceptible to oxidation.[3]
Purification Strategies: A Multi-faceted Approach
The choice of purification technique is contingent on the nature and quantity of impurities, the desired final purity, and the scale of the operation. Below, we detail three primary methods, each with its own set of advantages.
Recrystallization: The Art of Crystal Perfection
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[4] For this compound, the presence of both polar and non-polar functionalities allows for a range of solvent systems to be explored.
Principle of Recrystallization:
The core principle involves dissolving the impure solid in a suitable solvent at an elevated temperature to create a saturated solution. As the solution slowly cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the mother liquor.
Protocol 1: Single Solvent Recrystallization
-
Solvent Selection: The ideal solvent should dissolve the compound sparingly at room temperature but readily at its boiling point. For this compound, consider polar protic solvents like ethanol or isopropanol, or polar aprotic solvents like ethyl acetate.
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of the selected hot solvent to the crude this compound until it completely dissolves.
-
Decolorization (Optional): If the solution is colored due to high-molecular-weight impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield. Slow cooling is crucial to prevent "oiling out," a common issue with amines where the compound separates as a liquid instead of a solid.[5]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Protocol 2: Salt Formation for Enhanced Purity
The basicity of the aromatic amine allows for purification via its salt. This can be particularly effective for removing non-basic impurities.[3][6]
-
Dissolution: Dissolve the crude compound in a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Acidification: Slowly add a solution of hydrochloric acid in a suitable solvent (e.g., HCl in diethyl ether) to precipitate the hydrochloride salt.
-
Isolation of Salt: Collect the salt by filtration, wash with cold solvent, and dry.
-
Recrystallization of Salt: The salt can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
Neutralization: To recover the free base, dissolve the purified salt in water and neutralize with a base (e.g., sodium bicarbonate or dilute sodium hydroxide) until the free amine precipitates.
-
Final Isolation: Collect the purified this compound by filtration, wash with water, and dry.
Troubleshooting Recrystallization:
-
Oiling Out: If the compound separates as an oil, reheat the solution and add more solvent before cooling slowly. Using a seed crystal can also induce proper crystallization.[5]
-
Poor Crystal Yield: The mother liquor can be concentrated and cooled again to obtain a second crop of crystals.
Column Chromatography: Separation by Polarity
Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase.[7][8] Given the polarity of this compound, normal-phase chromatography is a suitable approach.
Principle of Column Chromatography:
A solution of the crude mixture is loaded onto a column packed with a solid adsorbent (stationary phase). A solvent or solvent mixture (mobile phase) is then passed through the column. Compounds with a higher affinity for the stationary phase will move down the column more slowly than compounds with a lower affinity, thus achieving separation.[9]
Protocol: Normal-Phase Silica Gel Chromatography
-
Stationary Phase Selection: Silica gel (SiO₂) is a common choice for separating polar compounds.[7]
-
Mobile Phase (Eluent) Selection: The choice of eluent is critical for successful separation. A mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a more polar solvent (e.g., ethyl acetate or methanol) is typically used. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) beforehand.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and carefully pack it into a chromatography column.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.
-
Elution: Begin eluting the column with the mobile phase. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with increasing polarity. Less polar impurities will elute first, followed by the desired compound. More polar impurities will be retained on the column longer.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Advanced Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC)
For highly polar compounds that are not well-retained in reversed-phase chromatography, HILIC can be an effective alternative. This technique uses a polar stationary phase (like aminopropyl-bonded silica) with a mobile phase containing a high concentration of a non-polar organic solvent and a small amount of a polar solvent like water.[10]
Vacuum Distillation: For Thermally Stable, High-Boiling Point Compounds
Distillation separates compounds based on differences in their boiling points.[11] For high-boiling point compounds like many aromatic amines, distillation at atmospheric pressure can lead to decomposition.[12] Vacuum distillation lowers the boiling point, allowing for purification at a lower temperature.[13]
Principle of Vacuum Distillation:
By reducing the pressure above the liquid, the boiling point of the compound is significantly lowered. This allows for the vaporization and subsequent condensation of the compound at a temperature below its decomposition point. Impurities with significantly different boiling points (either much lower or non-volatile) can be effectively separated.[13]
Protocol: Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed.
-
Heating: Place the crude this compound in the distillation flask with a stir bar. Heat the flask gently in a heating mantle or oil bath.
-
Vacuum Application: Gradually apply vacuum to the system.
-
Distillation: As the compound begins to boil, the vapor will rise, condense in the condenser, and be collected in the receiving flask.
-
Fraction Collection: Collect the distillate in fractions, monitoring the temperature and pressure. The main fraction should be collected at a constant boiling point.
-
Shutdown: Once the distillation is complete, allow the apparatus to cool before slowly releasing the vacuum.
Considerations for Distillation:
-
Thermal Stability: It is crucial to determine if this compound is thermally stable enough for distillation, even under vacuum.
-
Impurity Boiling Points: This method is most effective when the boiling points of the impurities are significantly different from that of the desired product. Degradation products of amines are often higher in boiling point.[14]
Workflow for Purification Strategy Selection
Caption: Decision workflow for selecting a purification technique.
Purity Assessment
After purification, it is essential to verify the purity of this compound. A combination of analytical techniques should be employed:
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity and can detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities with distinct signals.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weight of the compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved through recrystallization, column chromatography, or vacuum distillation. The optimal method will depend on the specific impurities present and the desired scale of purification. By understanding the chemical properties of the target compound and applying the principles outlined in these protocols, researchers can confidently obtain high-purity material essential for advancing their scientific endeavors.
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- MilliporeSigma.
- Doubtnut. Although the literature contains numerous references to the boiling po.
- Sigma-Aldrich. This compound.
- ScienceMadness Discussion Board. Stability of amines.
- Cheresources.com Community.
- Chemistry Stack Exchange.
- PubChemLite. This compound.
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Applications of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in Medicinal Chemistry: A Guide to its Use as a PROTAC Building Block
Introduction
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound featuring a core imidazolidin-2-one structure, a widely recognized pharmacophore in medicinal chemistry. The presence of a reactive primary amine on the phenyl ring makes this molecule a versatile building block for chemical synthesis, particularly in the burgeoning field of targeted protein degradation. While direct therapeutic applications of the unmodified compound are not extensively documented, its primary utility lies in its role as a structural component, or 'building block', for the synthesis of more complex therapeutic agents, most notably Proteolysis Targeting Chimeras (PROTACs). This guide provides an in-depth overview of the application of this compound in the design and synthesis of PROTACs, complete with detailed protocols and scientific rationale.
The Role of this compound in PROTACs
PROTACs are innovative heterobifunctional molecules engineered to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule is comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase.[1]
This compound serves as a valuable component for constructing the linker of a PROTAC. The rigid imidazolidin-2-one core can provide conformational constraint to the linker, which can be advantageous for optimizing the geometry of the ternary complex. The aminophenyl group provides a convenient attachment point for further chemical modifications, allowing for the connection to either the POI-binding ligand or the E3 ligase ligand.
Application Note 1: Synthesis of a PROTAC Linker Intermediate
This section outlines the derivatization of this compound to create a linker intermediate ready for conjugation to a warhead or E3 ligase ligand. The protocol describes the acylation of the primary amine with a bifunctional linker, in this case, a PEG-based linker with a terminal carboxylic acid.
Scientific Rationale
The primary amine of this compound is a nucleophilic site that can readily undergo acylation with an activated carboxylic acid. This reaction forms a stable amide bond, a common linkage in PROTACs. Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design to enhance solubility and modulate pharmacokinetic properties.[3] The length of the PEG chain is a critical parameter that often requires optimization to achieve potent protein degradation.
Experimental Protocol: Acylation with a PEG Linker
Materials:
-
This compound
-
4-(2-Carboxyethoxy)phenylacetic acid (or other suitable PEG linker with a terminal carboxylic acid)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other peptide coupling agent (e.g., HATU)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., ethyl acetate/hexanes or DCM/methanol mixtures)
Procedure:
-
Activation of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the PEG linker with a terminal carboxylic acid (1.1 equivalents) and the coupling agent (e.g., DCC, 1.2 equivalents) in anhydrous DMF. Stir the solution at room temperature for 30 minutes to activate the carboxylic acid.
-
Coupling Reaction: To the activated acid solution, add a solution of this compound (1.0 equivalent) and a non-nucleophilic base (e.g., TEA or DIPEA, 2.0 equivalents) in anhydrous DMF.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting amine is consumed.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated dicyclohexylurea (if DCC is used).
-
Dilute the filtrate with ethyl acetate and wash sequentially with 5% aqueous citric acid solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system to afford the desired PROTAC linker intermediate.
Characterization: The structure and purity of the synthesized intermediate should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Application Note 2: Solid-Phase Synthesis of a PROTAC using the Linker Intermediate
This protocol describes a conceptual solid-phase synthesis approach to construct a full PROTAC molecule, conjugating the previously synthesized linker intermediate to a resin-bound ligand for a protein of interest.
Scientific Rationale
Solid-phase synthesis offers several advantages for the construction of PROTAC libraries, including simplified purification and the ability to drive reactions to completion using excess reagents.[4] In this workflow, a ligand for the protein of interest is first immobilized on a solid support. The linker intermediate is then coupled to this resin-bound ligand, followed by the attachment of the E3 ligase ligand.
Experimental Workflow
Sources
- 1. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Strategic Use of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in Modern Drug Discovery
Abstract
This document provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the practical application of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS 517918-82-0). While this compound is not intended for direct therapeutic use, it serves as a valuable and strategic chemical building block, particularly in the synthesis of novel chemical entities for targeted protein degradation.[1] We will explore its physicochemical properties, safe handling procedures, and its role as a synthetic intermediate. Furthermore, we provide detailed, field-proven protocols for its incorporation into larger molecules and the subsequent in vitro biological evaluation of the resulting compounds.
Introduction: A Building Block for Advanced Therapeutics
The process of drug discovery is a multidisciplinary endeavor that relies on the identification and characterization of novel bioactive molecules.[2][3] Research chemicals are the fundamental tools that enable scientists to probe complex biological systems, validate new therapeutic targets, and construct innovative medicines.[]
This compound belongs to a class of heterocyclic compounds, the imidazolidin-2-ones, a scaffold that is a key structural component in numerous FDA-approved drugs.[5] Its primary value in a research context lies in its function as a versatile synthetic intermediate. The molecule features a reactive primary aniline group, which serves as a key chemical handle for covalent modification. Commercial suppliers have categorized this molecule within "Protein Degrader Building Blocks," indicating its intended utility in constructing bifunctional molecules like Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides the necessary framework to effectively utilize this building block in such advanced research programs.
Compound Profile and Safe Handling
Before any experimental work, a thorough understanding of the compound's properties and safety requirements is paramount.
Physicochemical & Handling Data
The key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 517918-82-0 | [1] |
| Molecular Formula | C₁₀H₁₃N₃O | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Synonym(s) | 1-(3-aminophenyl)-3-methyl-2-imidazolidinone | |
| Physical Form | White to off-white powder or crystals | |
| Purity | ≥98% (typical) | |
| Storage | Store in refrigerator (+4°C) |
Safety, Handling, and Storage
As a professional research chemical, this compound must be handled with appropriate care in a controlled laboratory setting.
-
Hazard Profile: The compound is classified with the signal word "Warning". Known hazard statements include:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
-
-
Recommended Precautions: Always handle this chemical within a fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.[6] Avoid breathing dust.[6]
-
Storage: The compound should be stored tightly sealed in its original container in a refrigerator to ensure long-term stability.
Solubility for Experimental Use
Causality: Creating a high-concentration, stable stock solution is the first critical step in any biological screening workflow. Dimethyl sulfoxide (DMSO) is the most common "universal" solvent for this purpose in drug discovery due to its ability to dissolve a wide range of organic molecules.[7]
Protocol: To prepare a 10 mM stock solution, add 523 µL of high-purity DMSO to 1 mg of this compound. Mix thoroughly using a vortex mixer until fully dissolved. Store this stock solution at -20°C or -80°C.
Application in Chemical Synthesis
The primary application of this compound is as a nucleophilic building block in organic synthesis. The aniline (aminophenyl) moiety is readily functionalized, most commonly through acylation, to form stable amide bonds, which are ideal linkages in complex molecules like PROTACs.
Conceptual Synthetic Workflow
The diagram below illustrates the strategic position of this building block in a typical discovery workflow, where it is coupled to other fragments to create a final compound for biological testing.
Caption: General workflow for utilizing the building block in synthesis and subsequent evaluation.
Protocol: Representative Amide Coupling Reaction
This protocol describes a standard, robust method for coupling the amine group of the title compound with a generic carboxylic acid.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq) or EDC (1.5 eq) / HOBt (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Reaction vial, magnetic stirrer, TLC plates
Procedure:
-
Reactant Preparation: In a clean, dry reaction vial, dissolve this compound and the carboxylic acid of interest in anhydrous DMF.
-
Base Addition: Add DIPEA to the solution. Causality: DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and any amine salts, facilitating the coupling reaction.
-
Coupling Agent Addition: Slowly add the coupling agent (e.g., HATU) to the stirred solution at room temperature. Causality: Coupling agents like HATU activate the carboxylic acid, forming a highly reactive intermediate that is readily attacked by the amine nucleophile to form the amide bond.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) until the starting amine is consumed (typically 2-16 hours).
-
Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter the solution and concentrate it under reduced pressure. Purify the crude product using flash column chromatography to obtain the desired final compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and Mass Spectrometry.
Protocols for Biological Evaluation of Derived Compounds
The following protocols are designed to assess the biological activity of the new molecules synthesized using this compound as a building block. These are foundational assays in nearly all drug discovery campaigns.[8]
Protocol: In Vitro Cell Viability Assay (MTT/XTT)
This assay determines the concentration at which a compound reduces the viability of cultured cells (its cytotoxicity), a key parameter known as the IC₅₀.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM + 10% FBS)
-
96-well flat-bottom plates
-
Synthesized compound stock solution (10 mM in DMSO)
-
MTT or XTT reagent
-
Plate reader (spectrophotometer)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a pre-optimized density (e.g., 5,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow for cell attachment. Causality: Seeding density must be optimized to ensure cells are in an exponential growth phase during the experiment.
-
Compound Treatment: Prepare serial dilutions of your synthesized compound in culture medium. The final DMSO concentration should be kept constant and low (≤0.5%) across all wells to avoid solvent-induced toxicity.[7]
-
Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Include "vehicle control" wells (medium + DMSO only) and "blank" wells (medium only).
-
Incubation: Incubate the plate for 48-72 hours in a standard cell culture incubator (37°C, 5% CO₂).
-
Viability Measurement: Add the MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for 2-4 hours. Causality: Viable cells with active metabolism will convert the tetrazolium salt (MTT/XTT) into a colored formazan product.
-
Data Acquisition: Solubilize the formazan product (if using MTT) and measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate percent viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the IC₅₀ value.
-
Conceptual Workflow: Western Blot for Target Protein Degradation
If the synthesized compound is a PROTAC, its primary mechanism of action should be the degradation of a specific target protein. A Western Blot is the gold-standard assay to visualize and quantify this effect.
Caption: Standard experimental workflow for assessing target protein degradation via Western Blot.
Protocol Outline:
-
Treatment and Lysis: Treat cells with various concentrations of the synthesized PROTAC for a set time (e.g., 24 hours). Lyse the cells to release total protein.
-
Quantification: Determine the total protein concentration in each lysate to ensure equal loading.
-
Electrophoresis & Transfer: Separate the protein lysates by size using SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target protein of interest. Also, probe with an antibody for a loading control protein (e.g., GAPDH, β-actin), which should not be affected by the treatment.
-
Detection: Use a secondary antibody conjugated to an enzyme (like HRP) to generate a detectable signal.
-
Analysis: Capture the signal and quantify the band intensity. A successful PROTAC will show a dose-dependent decrease in the target protein band intensity while the loading control band remains unchanged.
Conclusion
This compound is a strategically important research chemical, not for its intrinsic biological activity, but for its utility as a synthetic building block. Its defined structure, particularly the reactive aniline group, makes it an ideal component for constructing more complex and novel molecules, such as targeted protein degraders. By following the robust handling, synthesis, and evaluation protocols outlined in this guide, researchers can effectively leverage this compound to accelerate their drug discovery programs and develop next-generation therapeutics.
References
- Frontiers Research Topic. (n.d.). Novel Compounds from Chemistry to Druggable Candidates.
- Sigma-Aldrich. (n.d.). This compound.
- Editorial. (2024). Novel compounds from chemistry to druggable candidates. PMC - NIH.
- Sigma-Aldrich. (n.d.). 1-(3-aminophenyl)-5-methylimidazolidin-2-one.
- Thermo Fisher Scientific. (n.d.). Safety Data Sheet for m-Aminoacetophenone.
- CP Lab Safety. (n.d.). This compound, min 98%, 250 mg.
- Galati, D., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course. Anticancer Research.
- ResearchGate. (n.d.). Drug Discovery with Novel Chemical Libraries.
- de-Souza-Silva, C. M., et al. (2017). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE.
- BOC Sciences. (n.d.). Research Chemicals.
- MDPI. (n.d.). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity.
- ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents.
Sources
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- 2. frontiersin.org [frontiersin.org]
- 3. Editorial: Novel compounds from chemistry to druggable candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]
- 6. fishersci.com [fishersci.com]
- 7. ar.iiarjournals.org [ar.iiarjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
The Versatile Role of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in Modern Organic Synthesis
Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry
In the landscape of contemporary drug discovery and organic synthesis, the imidazolidin-2-one core stands out as a "privileged scaffold." This structural motif is a cornerstone in a variety of FDA-approved pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties and engage in specific biological interactions. Within this important class of compounds, 1-(3-aminophenyl)-3-methylimidazolidin-2-one emerges as a particularly valuable building block. Its unique bifunctional nature, possessing a reactive aniline moiety and a stable, drug-like imidazolidin-2-one core, makes it an ideal starting point for the synthesis of complex, biologically active molecules. This guide provides an in-depth exploration of the applications of this versatile building block, complete with detailed protocols and mechanistic insights for researchers and professionals in drug development.
Physicochemical Properties and Handling
A comprehensive understanding of the physical and chemical characteristics of a building block is paramount for its effective application in synthesis.
| Property | Value | Reference |
| CAS Number | 517918-82-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃N₃O | [1][2] |
| Molecular Weight | 191.23 g/mol | [1][2] |
| Appearance | White to off-white powder or crystals | [1] |
| Purity | Typically ≥98% | [1] |
| Storage | Refrigerator, under inert atmosphere | [1] |
Core Application: A Gateway to Kinase Inhibitors
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, most notably cancer, making them a major focus of drug discovery efforts. A significant number of kinase inhibitors feature a core structure where an aromatic amine is linked to a heterocyclic scaffold, such as a pyrimidine. This compound is an exemplary building block for the synthesis of such kinase inhibitors, including analogues of the successful drug, Nilotinib.
The primary amine of this compound provides a nucleophilic handle for the construction of carbon-nitrogen bonds, a fundamental transformation in the synthesis of these therapeutic agents. Two of the most powerful methods for achieving this are palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, and amide bond formation.
Conceptual Workflow for Kinase Inhibitor Synthesis
The general strategy for constructing a kinase inhibitor using our building block involves the coupling of the aniline moiety with a suitable heterocyclic partner, often a substituted pyrimidine. This workflow can be visualized as follows:
Caption: Amide coupling to form a Nilotinib analogue.
Experimental Procedure
Materials:
-
This compound (1.0 eq)
-
4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)benzoic acid (1.0 eq) and anhydrous acetonitrile.
-
Activation: Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the highly reactive acyl-pyridinium intermediate, which facilitates the subsequent nucleophilic attack by the amine.
-
Amine Addition: Add a solution of this compound (1.0 eq) in anhydrous acetonitrile to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up:
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and acidic byproducts) and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired Nilotinib analogue.
Data Summary (Expected)
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR | LC-MS (m/z) |
| Nilotinib Analogue | C₂₈H₂₇N₇O₂ | 493.56 | 75-85 | Consistent with structure | [M+H]⁺ 494.2 |
Causality in Experimental Choices
-
Choice of Coupling Agent (HATU): HATU is a highly efficient and widely used coupling reagent that minimizes side reactions and racemization, particularly important when dealing with complex and valuable substrates. [3]Its activation of the carboxylic acid is rapid and leads to high yields.
-
Base (DIPEA): A non-nucleophilic organic base like DIPEA is essential to neutralize the hexafluorophosphate salt formed during the activation step and to scavenge the proton released during amide bond formation, driving the reaction to completion without interfering with the coupling process.
-
Solvent (Anhydrous Acetonitrile): A polar aprotic solvent like acetonitrile is ideal as it dissolves the reactants and reagents while remaining unreactive under the reaction conditions. The use of an anhydrous solvent is critical to prevent hydrolysis of the activated carboxylic acid intermediate.
Conclusion and Future Outlook
This compound has proven to be a building block of significant strategic importance in the synthesis of complex molecules for drug discovery. Its application in the construction of kinase inhibitors, as exemplified by the synthesis of a Nilotinib analogue, highlights its value. The presence of the imidazolidin-2-one moiety often imparts desirable physicochemical properties to the final compound, such as improved solubility and metabolic stability. As the demand for novel and more effective therapeutics continues to grow, the strategic use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery and development of new medicines.
References
- Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro. Molecules.
- Research and Development of a Novel Process for Nilotinib: A Bcr-Abl Inhibitor. Rasayan J. Chem.
- This compound, min 98%, 250 mg. CP Lab Safety.
Sources
- 1. EP2305667A3 - Nilotinib intermediates and preparation thereof - Google Patents [patents.google.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthesis of Novel Nilotinib Analogues and Biological Evaluation of Their Antiplatelet Activity and Functionality towards Cancer Cell Proliferation In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: A Framework for In Vitro Profiling of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Introduction: Characterizing a Novel Bioactive Scaffold
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a synthetic organic compound featuring an imidazolidinone core linked to an aminophenyl group.[1] While the imidazolidinone scaffold is present in various pharmacologically active agents, and aminophenyl moieties are key pharmacophores in many drugs, there is a notable absence of published literature detailing the specific biological activity of this particular molecule. Its classification as a "Protein Degrader Building Block" by some suppliers suggests potential utility in targeted protein degradation, but its primary bioactivity remains uncharacterized.[1]
This document provides a comprehensive framework for the initial in vitro characterization of this compound. As a Senior Application Scientist, the following guide is structured not as a validation of known effects, but as a logical, hypothesis-driven screening cascade designed to elucidate the compound's primary mechanism of action and cellular effects. We will begin with primary target screening based on structural analogy, followed by secondary assays to evaluate cellular responses, and conclude with essential safety and specificity profiling.
Our initial hypothesis is based on the compound's structural similarity to known neuroactive compounds. The aminophenyl moiety is a feature found in inhibitors of monoamine oxidase (MAO), enzymes critical to neurotransmitter metabolism whose dysregulation is implicated in neurodegenerative disorders like Parkinson's and Alzheimer's disease.[2][3] Therefore, our investigation will focus on its potential as a MAO inhibitor and its consequent neuroprotective and antioxidant activities.
Section 1: Primary Target Identification - Monoamine Oxidase (MAO) Inhibition
Rationale: Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes that catabolize monoamines, including key neurotransmitters.[4] The oxidative deamination process they catalyze produces hydrogen peroxide (H₂O₂), a reactive oxygen species (ROS) that can contribute to oxidative stress and neuronal damage.[4] Selective inhibitors of MAO-B are established therapeutic agents for Parkinson's disease.[2] Given the structural features of this compound, assessing its inhibitory potential against both MAO isoforms is a logical first step.
We will employ a robust, high-throughput fluorometric assay. This method measures the H₂O₂ produced by MAO activity via a coupled reaction with Horseradish Peroxidase (HRP) and a dye reagent, which generates a stable, fluorescent product.[5] The signal intensity is directly proportional to MAO activity.
Experimental Workflow: Target Screening Cascade
Caption: Principle of the DCFDA-H2 ROS detection assay.
Procedure:
-
Cell Plating: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate as described in Protocol 2.
-
Dye Loading: Wash the cells with warm PBS. Load the cells with 10 µM DCFDA-H2 in serum-free medium for 45 minutes at 37°C in the dark. [6]3. Wash and Treat: Wash the cells twice with PBS to remove excess probe. Add back medium containing various concentrations of the test compound, followed immediately by the H₂O₂ toxicant.
-
Incubation: Incubate for a defined period (e.g., 60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 495/529 nm.
-
Data Analysis: Normalize the fluorescence readings to the toxin-only control to determine the percentage reduction in ROS.
Section 3: Safety and Specificity Profiling
Rationale: It is crucial to ensure that the observed effects in the primary and secondary screens are not artifacts of general cytotoxicity. A compound that is broadly toxic will appear active in any assay that relies on cell death. Therefore, we will assess the compound's intrinsic toxicity in a non-neuronal, robust cell line like Human Embryonic Kidney 293 (HEK293) cells.
Protocol 4: General Cytotoxicity Assay
Principle: This protocol is identical in principle to the neuroprotection assay but is performed without a toxicant to measure the direct effect of the compound on cell viability. The Lactate Dehydrogenase (LDH) assay is an alternative that measures membrane integrity by quantifying the release of LDH from damaged cells into the culture medium. [7] Procedure:
-
Cell Plating: Seed HEK293 cells in a 96-well plate.
-
Compound Treatment: Treat the cells with the same concentration range of the test compound used in the previous assays. Include a positive control for cytotoxicity (e.g., Triton X-100).
-
Incubation: Incubate for 24-48 hours.
-
Viability Measurement: Perform an MTS or LDH assay as described previously.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the results to determine the CC₅₀ (the concentration that causes 50% cytotoxicity).
Interpreting the Results: A therapeutically interesting compound should have a CC₅₀ value that is significantly higher (ideally >10-fold) than its effective concentration (e.g., its IC₅₀ for MAO-B or its protective concentration in the neuroprotection assay). This difference defines the therapeutic window.
Conclusion
This application guide outlines a systematic, multi-tiered approach to the initial in vitro characterization of this compound. By starting with a rational, hypothesis-driven target screen and progressing through cellular functional assays and safety profiling, researchers can efficiently elucidate the primary bioactivity of this novel compound. The protocols provided are robust, well-documented in scientific literature, and designed to generate the clear, quantitative data necessary for making informed decisions in a drug discovery or chemical biology program. The successful execution of these assays will provide a foundational understanding of the compound's mechanism of action, cellular efficacy, and potential as a neuroprotective agent.
References
- Blesa, J., et al. (2015). "Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures." PMC - PubMed Central.
- Neurofit. (n.d.). "Viability and survival test." NEUROFIT Preclinical Contract Research Organization.
- Jorfi, M., et al. (2018). "Cell death assays for neurodegenerative disease drug discovery." PMC - NIH.
- Assay Genie. (n.d.). "Reactive Oxygen Species (ROS) Detection Assay Kit." Assay Genie.
- Creative Biolabs. (n.d.). "Cell Viability Assay Service." Creative Biolabs.
- Antibodies-online.com. (n.d.). "Monoamine Oxidase Assay Kit | ABIN1000321." Antibodies-online.com.
- NeuroProof. (n.d.). "Neuronal Cell viability and cytotoxicity assays." NeuroProof.
- Mathew, B., et al. (2024). "Enzyme Inhibition Assays for Monoamine Oxidase." PubMed.
- Eruslanov, E., & Kusmartsev, S. (2010). "Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits." NCBI.
- Herraiz, T. (2019). "Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS)." Springer Protocols.
- Murphy, M.P., et al. (2022). "Guidelines for measuring reactive oxygen species and oxidative damage in cells and in vivo." Nature Metabolism.
- Evotec (Cyprotex). (n.d.). "Monoamine Oxidase (MAO) Inhibition Assay." Evotec.
- Wu, D., & Yotnda, P. (2011). "Production and Detection of Reactive Oxygen Species (ROS) in Cancers." JoVE.
- PubChem. (n.d.). "1-(3-Aminophenyl)-5-methylimidazolidin-2-one." PubChem.
- Taha, M., et al. (2019). "Design, Synthesis and the Biological Evaluation of New 1,3-Thiazolidine-4-ones Based on the 4-Amino-2,3-dimethyl-1-phenyl-3-pyrazolin-5-one Scaffold." PMC - NIH.
- CP Lab Safety. (n.d.). "this compound, min 98%, 250 mg." CP Lab Safety.
- MDPI. (2018). "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity." MDPI.
- Kamal, A., et al. (2011). "Synthesis and in vitro evaluation of N-alkyl-3-hydroxy-3-(2-imino-3-methyl-5-oxoimidazolidin-4-yl)indolin-2-one analogs as potential anticancer agents." PMC - NIH.
- El-Deen, I. M., et al. (2024). "In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug." PMC - PubMed Central.
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- 4. Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS) | Springer Nature Experiments [experiments.springernature.com]
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- 6. assaygenie.com [assaygenie.com]
- 7. Cell Viability Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
Application Note: Protocol for the Preparation of Experimental Solutions of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Abstract
This document provides a detailed guide for the dissolution of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS: 517918-82-0), a compound of interest for researchers in drug discovery and chemical biology. Given the structural characteristics of this molecule, which include a weakly basic aromatic amine and a polar imidazolidinone core, achieving a stable and homogenous solution is critical for generating reproducible experimental data. This guide moves beyond a simple set of instructions to explain the chemical rationale behind solvent selection and provides two distinct, validated protocols for preparing solutions: one for creating high-concentration stock solutions in an organic solvent and another for direct dissolution in aqueous buffers. Adherence to these protocols will ensure solution integrity for a range of in vitro and in vivo applications.
Compound Profile and Physicochemical Properties
This compound is a solid, typically appearing as a white to off-white powder or crystalline substance. Understanding its fundamental properties is the first step in designing a successful dissolution strategy.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 517918-82-0 | |
| Molecular Formula | C₁₀H₁₃N₃O | |
| Molecular Weight | 191.23 g/mol | |
| Physical Form | White to off-white powder or crystals | |
| Purity | Typically ≥98% | |
| Storage | Store in a refrigerator, protected from light and moisture. |
From a mechanistic standpoint, the molecule's structure dictates its solubility. The aminophenyl group confers weak basicity, suggesting that solubility in aqueous media can be significantly enhanced at a lower pH through protonation and salt formation.[1] The imidazolidinone moiety, being a polar cyclic urea, contributes to potential solubility in polar solvents.[2] Therefore, a logical dissolution strategy will leverage either polar organic solvents or acidified aqueous systems.
Safety and Handling Precautions
Before handling, it is mandatory to review the Safety Data Sheet (SDS). This compound is classified with the GHS07 pictogram, indicating it carries specific health warnings.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Measures: Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3] Avoid creating dust. After handling, wash hands thoroughly.
Principles of Solvent Selection
The choice of solvent is the most critical decision for ensuring experimental success. The optimal solvent system depends on the final application, specifically the required concentration and the tolerance of the experimental model (e.g., cell line, enzyme) to the solvent.
Table 2: Comparison of Recommended Solvent Systems
| Solvent System | Primary Use | Advantages | Disadvantages |
| Polar Aprotic Solvents (e.g., DMSO) | High-concentration stock solutions (1-100 mM) for in vitro screening. | Excellent solvating power for a wide range of organic molecules.[1] Miscible with most aqueous buffers. | Can be cytotoxic or interfere with biological assays at final concentrations >0.5-1%.[1] |
| Acidic Aqueous Buffers (e.g., pH 4-6) | Direct preparation of working solutions for assays sensitive to organic solvents. | Avoids organic solvent-induced artifacts and toxicity. Biologically compatible. | May achieve lower maximum concentrations compared to organic solvents. Risk of precipitation if pH shifts. |
| Co-solvent Systems (e.g., Ethanol, PEG 400) | Enhancing solubility in aqueous formulations, particularly for in vivo studies. | Can improve solubility and stability in aqueous solutions.[1] Ethanol is readily metabolized. | May require careful optimization of the co-solvent to water ratio to avoid precipitation upon dilution. |
For most in vitro high-throughput screening applications, creating a concentrated stock in 100% Dimethyl Sulfoxide (DMSO) is the standard and recommended starting point.[4] This stock is then serially diluted into the final aqueous assay buffer, ensuring the final DMSO concentration remains at a non-toxic level (typically ≤0.5%).
Visualization of Experimental Workflows
The following diagrams illustrate the decision-making process for solvent selection and the detailed steps for the most common protocol.
Caption: Decision workflow for selecting the appropriate dissolution protocol.
Caption: Step-by-step workflow for Protocol 1 (DMSO Stock Preparation).
Detailed Dissolution Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the standard method for preparing compounds for most cell-based and biochemical assays.
Materials:
-
This compound powder
-
High-purity, anhydrous Dimethyl Sulfoxide (DMSO)
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator bath (optional)
Methodology:
-
Calculation: Determine the mass of the compound required for your desired stock concentration and volume. For a 10 mM stock solution (MW = 191.23 g/mol ): Mass (mg) = 10 mmol/L * 0.19123 g/mmol * Volume (L) * 1000 mg/g Example: For 1 mL of a 10 mM stock, you need 1.91 mg.
-
Weighing: Tare a sterile, dry amber vial or microcentrifuge tube on an analytical balance. Carefully weigh the calculated mass of the compound directly into the vial.
-
Solvent Addition: Add the calculated volume of 100% DMSO to the vial.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Self-Validation (Checkpoint): Visually inspect the solution against a bright light source. It must be completely clear, with no visible solid particles or cloudiness.
-
Troubleshooting: If dissolution is incomplete, sonicate the vial in a room temperature water bath for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied, but use caution to avoid degradation. Re-vortex and inspect again.
-
-
Storage: Once fully dissolved, prepare single-use aliquots in smaller vials to minimize contamination and degradation from repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Direct Dissolution in an Acidic Aqueous Buffer
This protocol is intended for applications where organic solvents are prohibited. It relies on the formation of a more soluble salt of the basic amine.
Materials:
-
This compound powder
-
High-purity (e.g., Milli-Q) water
-
Buffer components (e.g., citric acid, sodium citrate)
-
1 M Hydrochloric Acid (HCl)
-
1 M Sodium Hydroxide (NaOH)
-
Calibrated pH meter
-
Volumetric flasks and stir plate
Methodology:
-
Weighing: Weigh the desired amount of compound into a beaker or flask.
-
Initial Suspension: Add approximately 70-80% of the final required volume of high-purity water. The compound will likely not dissolve and will form a suspension.
-
Acidification: While stirring, add 1 M HCl dropwise. The amine group will become protonated, forming a hydrochloride salt. Monitor the suspension visually. Continue adding acid until the solid material completely dissolves.
-
Self-Validation (Checkpoint): The solution should become completely clear. If particulates remain, it may indicate you have reached the solubility limit under these conditions.
-
pH Adjustment & Buffering: If using a buffer, add the appropriate buffering agents now. Carefully adjust the pH to the desired final value (e.g., pH 5.0) using 1 M HCl and/or 1 M NaOH. Be aware that increasing the pH may cause the compound to precipitate out of solution if its solubility limit is exceeded.
-
Final Volume: Transfer the solution to a volumetric flask and add water to bring it to the final desired volume.
-
Sterilization & Storage: If required for cell culture, sterile-filter the final solution through a 0.22 µm filter. Use this solution fresh, as the long-term stability in aqueous buffer is often not characterized. Store at 2-8°C for short-term use (1-2 days), but fresh preparation is always recommended.
References
- This compound Product Page.
- NIOSH Manual of Analytical Methods (NMAM), Fourth Edition. Centers for Disease Control and Prevention. [Link]
- 1-(3-Aminophenyl)-5-methylimidazolidin-2-one Compound Summary.
- Methods of preparation of Arom
- Preparing Stock Solutions. PhytoTech Labs. [Link]
- Practice Procedures for Making Stock Solution. University of Brawijaya. [Link]
- Prepar
- 1-(3-aminophenyl)imidazolidin-2-one Compound Summary. PubChemLite. [Link]
- Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve? American Chemical Society. [Link]
- In Silico, in Vitro and in Vivo Study of Substituted Imidazolidinone Sulfonamides as Antibacterial Agents.
- Solvent selection for pharmaceuticals.
- Choosing the Right Solvent for Drug Manufacturing. Purosolv. [Link]
- 1,3-Dimethyl-2-imidazolidinone. Wikipedia. [Link]
- 1-(3-Aminophenyl)-3-ethylimidazolidin-2-one Compound Summary.
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
- Thiazolidinedione Derivatives: In Silico, In Vitro, In Vivo, Antioxidant and Anti-Diabetic Evalu
- Mono- and di-acylated imidazolidine-2-thione derivatives: synthesis, cytotoxicity evaluation and computational studies.
- In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug.
Sources
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- 4. phytotechlab.com [phytotechlab.com]
Navigating the Safe Handling of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: A Guide for Researchers
This document provides a detailed guide on the safety precautions, handling protocols, and emergency procedures for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (CAS Number: 517918-82-0). As a novel building block in drug discovery, particularly in the development of protein degraders, understanding its chemical properties and potential hazards is paramount to ensuring a safe and productive research environment.[1] This guide is intended for researchers, scientists, and drug development professionals who may be working with this compound.
Understanding the Hazard Profile
This compound is a white to off-white powder or crystalline solid.[2] While comprehensive toxicological data is not fully available, the existing safety data sheets (SDS) indicate several key hazards that must be addressed through rigorous safety protocols.
The primary hazards associated with this compound are:
-
Causes skin irritation (H315) [2]
-
Causes serious eye irritation (H319) [2]
-
Harmful if inhaled (H332) [2]
-
May cause respiratory irritation (H335) [2]
These classifications necessitate a cautious and well-documented approach to handling, storage, and disposal. The "Warning" signal word associated with this compound underscores the need for strict adherence to the safety measures outlined below.[2]
| Property | Value | Source |
| Molecular Formula | C10H13N3O | [1] |
| Molecular Weight | 191.23 g/mol | [1] |
| Physical Form | White to off-white powder or crystals | [2] |
| Purity | ≥98% | [2] |
| Storage Temperature | Refrigerator | [2] |
The Hierarchy of Controls: A Proactive Approach to Safety
To mitigate the risks associated with this compound, a multi-layered safety approach, known as the hierarchy of controls, should be implemented. This framework prioritizes the most effective control measures to minimize exposure.
Caption: Figure 1: Hierarchy of controls for mitigating exposure.
Engineering Controls: The First Line of Defense
The primary engineering control for handling powdered this compound is a certified chemical fume hood.[4] This is critical to prevent the inhalation of dust particles and to contain any potential spills. The fume hood should have adequate airflow, and its performance should be regularly monitored. A safety shower and eyewash station must be readily accessible in the immediate work area.[4]
Administrative Controls: Standard Operating Procedures (SOPs)
All personnel handling this compound must be thoroughly trained on its specific hazards and the established SOPs for its use. Key administrative controls include:
-
Restricted Access: Work with this compound should be restricted to authorized personnel in designated laboratory areas.
-
Clear Labeling: All containers of this compound must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.
-
Hygiene Practices: Do not eat, drink, or smoke in areas where this chemical is handled.[3] Hands should be thoroughly washed after handling, even if gloves were worn.[4] Contaminated clothing should be removed and laundered before reuse.[3]
Personal Protective Equipment (PPE): The Final Barrier
While engineering and administrative controls are designed to minimize exposure, the use of appropriate PPE is mandatory to protect against any residual risk.
-
Eye and Face Protection: Chemical safety goggles are required at all times when handling this compound.[5][6] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.[5][6]
-
Skin Protection:
-
Gloves: Compatible, chemical-resistant gloves must be worn.[4] Nitrile gloves are a common choice, but it is crucial to consult the glove manufacturer's compatibility chart for the specific type of glove and its breakthrough time. Always inspect gloves for any signs of degradation or puncture before use and use proper glove removal technique to avoid skin contact.[4]
-
Lab Coat: A flame-resistant lab coat should be worn and kept buttoned to protect the skin and personal clothing.
-
-
Respiratory Protection: In situations where the engineering controls may not be sufficient to maintain exposure below acceptable limits, or during a large spill, a NIOSH-approved respirator may be necessary.[4] The type of respirator will depend on the potential concentration of airborne particles.
Protocols for Handling, Storage, and Disposal
Protocol for Weighing and Handling
-
Preparation: Before starting, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. Assemble all necessary equipment, including a weighing balance, spatulas, and receiving containers.
-
Donning PPE: Put on a lab coat, chemical safety goggles, and the appropriate chemical-resistant gloves.
-
Weighing: Conduct all weighing operations within the fume hood. To minimize the generation of dust, handle the solid material gently. Use a spatula to carefully transfer the desired amount of the compound onto a weighing paper or into a tared container.
-
Dissolving: If the protocol requires dissolving the compound, add the solvent to the solid in a closed container within the fume hood.
-
Cleanup: After handling, decontaminate any surfaces that may have come into contact with the compound using an appropriate cleaning agent (e.g., 70% ethanol), followed by a final wipe-down with water. Dispose of all contaminated disposables as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by the lab coat and then eye protection. Wash hands thoroughly with soap and water.
Storage Protocol
Store this compound in a tightly sealed container in a refrigerator.[2][7] The storage area should be well-ventilated and away from incompatible materials such as strong oxidizing agents.
Disposal Protocol
All waste materials contaminated with this compound, including empty containers, disposable labware, and contaminated PPE, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[3] Do not dispose of this chemical down the drain.[4]
Emergency Procedures: A Plan for the Unexpected
A clear and concise emergency response plan is crucial for minimizing harm in the event of an accident.
Caption: Figure 2: General emergency response workflow.
In Case of Skin Contact
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3]
-
Seek medical attention.
-
Wash contaminated clothing before reuse.
In Case of Eye Contact
-
Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][7]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
In Case of Inhalation
-
If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.
-
Seek immediate medical attention.
In Case of Ingestion
-
Do NOT induce vomiting.
-
If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[3]
-
Seek immediate medical attention and show the safety data sheet to the medical personnel.[3]
Spill Cleanup Protocol
For a small spill of solid material:
-
Evacuate the immediate area and alert others.
-
Wearing appropriate PPE (including respiratory protection if necessary), carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for hazardous waste disposal.
-
Avoid generating dust.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
For large spills, evacuate the laboratory, restrict access, and contact your institution's environmental health and safety department or emergency services.
Conclusion
This compound is a valuable research tool, but its potential hazards require a diligent and informed approach to safety. By understanding its hazard profile and implementing a robust safety framework that includes engineering controls, administrative protocols, and the consistent use of appropriate personal protective equipment, researchers can handle this compound with confidence and minimize the risk of exposure. Always consult the most up-to-date safety data sheet before working with any chemical and ensure that all laboratory personnel are adequately trained on its safe handling procedures.
References
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Covestro. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- CP Lab Safety. (n.d.). This compound, min 98%, 250 mg.
- PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Welcome to the technical support guide for the synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during this multi-step synthesis. Our approach is rooted in established chemical principles to help you navigate experimental challenges and systematically optimize your reaction yield and purity.
The synthesis of this compound is typically not a single reaction but a strategic sequence. The most common and reliable pathway involves two primary stages:
-
Formation of the Imidazolidin-2-one Ring: Synthesis of the stable precursor, 1-(3-nitrophenyl)-3-methylimidazolidin-2-one. This step builds the core heterocyclic structure.
-
Reduction of the Nitro Group: Conversion of the nitro-substituted precursor into the final target amine. This is a critical transformation that requires careful selection of reagents and conditions to avoid side reactions.
This guide is structured as a series of questions you might encounter at each stage, providing detailed explanations and actionable protocols.
Overall Synthesis Workflow
Below is a diagram outlining the general two-stage synthetic pathway from the starting materials to the final product.
Caption: General two-stage synthesis of this compound.
Part 1: Troubleshooting the Precursor Synthesis - 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
This stage involves the formation of the cyclic urea structure. Success here is critical as the purity of this intermediate directly impacts the quality of the final product.
Q1: I am starting this synthesis for the first time. What is a reliable, step-by-step protocol?
A1: A robust method for synthesizing substituted imidazolidin-2-ones involves the reaction of a diamine with an isocyanate to form a urea intermediate, which then undergoes cyclization. An alternative is using a carbonylating agent like carbonyldiimidazole (CDI) or triphosgene with the appropriate diamine.[1][2]
Here is a well-established, two-step, one-pot protocol for the precursor:
Experimental Protocol: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
-
Reagent Preparation:
-
In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, dissolve N-methylethylenediamine (1.0 eq) in anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
-
Urea Formation:
-
Dissolve 1-isocyanato-3-nitrobenzene (1.0 eq) in anhydrous DCM.
-
Add the isocyanate solution dropwise to the cooled diamine solution over 30-45 minutes. The isocyanate is highly reactive, and slow addition is crucial to prevent polymerization and control the exotherm.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
-
Cyclization:
-
Cool the mixture back to 0 °C.
-
Add triphosgene (0.4 eq) dissolved in anhydrous DCM dropwise. Safety Note: Triphosgene is a safer solid alternative to phosgene gas but must be handled with extreme care in a well-ventilated fume hood as it can release phosgene.
-
After adding the triphosgene, add triethylamine (TEA) (2.2 eq) dropwise as a base to neutralize the HCl generated during the reaction.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
The crude product can typically be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
Q2: My yield of the nitrophenyl precursor is consistently low (<50%). What factors should I investigate to optimize it?
A2: Low yield in this stage often points to issues with reagents, reaction conditions, or incomplete cyclization. Here’s a breakdown of common culprits and solutions:
-
Reagent Quality: Ensure all reagents are anhydrous. Water can react with the isocyanate and triphosgene, reducing their effectiveness and creating unwanted byproducts like symmetric ureas. Use freshly distilled solvents.
-
Choice of Cyclizing Agent: While triphosgene is effective, carbonyldiimidazole (CDI) is a milder and often safer alternative that can improve yields by reducing side reactions.[2] If using CDI, it is typically added after the initial urea formation, and the reaction is heated to reflux in a solvent like THF or DCM to drive the cyclization.[2]
-
Base Selection: The choice and addition rate of the base are critical. A bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) can sometimes be superior to TEA in minimizing side reactions. The base should be added slowly to control the reaction temperature.
-
Reaction Temperature: The initial urea formation is exothermic and should be performed at a low temperature (0 °C) to ensure selectivity. The cyclization step, however, may require heating. If the reaction stalls at room temperature, consider gently refluxing the mixture (e.g., in DCM at ~40 °C or THF at ~66 °C) to drive the ring closure to completion.[2]
-
Order of Addition: Always add the isocyanate to the diamine. The diamine has two nucleophilic sites; adding it to the isocyanate increases the risk of forming a symmetric di-substituted urea from two moles of isocyanate reacting with one mole of diamine.
Q3: I'm observing a major impurity that is difficult to separate from my desired nitrophenyl product. What could it be?
A3: The most likely impurity is the uncyclized urea intermediate, N-(2-(methylamino)ethyl)-N'-(3-nitrophenyl)urea. This occurs when the cyclization step is incomplete.
-
Identification: This intermediate will have a different Rf value on TLC and will show characteristic N-H peaks in its ¹H NMR spectrum that are absent in the final cyclized product. Its mass will also be higher than the product due to the elements of water that are eliminated during cyclization.
-
Mitigation Strategies:
-
Increase Reaction Time/Temperature: As mentioned in A2, providing more energy (heating) or allowing the reaction to run longer can push the equilibrium towards the cyclized product.
-
Ensure Stoichiometry of Cyclizing Agent: Verify that you are using a sufficient amount of triphosgene or CDI. A slight excess (1.1 eq) of the cyclizing agent can sometimes be beneficial, though this may require more rigorous purification.
-
Optimize the Solvent: Solvents play a key role. While DCM is common, THF or acetonitrile can sometimes improve solubility and reaction kinetics for the cyclization step.[2]
-
Part 2: Troubleshooting the Nitro Group Reduction
This second stage is a delicate transformation. The goal is to selectively reduce the nitro group to an amine without affecting the imidazolidinone ring or causing other unwanted reactions.
Q1: What are the best practices and recommended protocols for reducing the nitro group to an amine on this heterocyclic system?
A1: The two most reliable methods for this transformation are catalytic hydrogenation and chemical reduction with metals in acidic media.
-
Method 1: Catalytic Hydrogenation (Preferred for Cleanliness) This method is often preferred because the only byproduct is water, simplifying purification.
Experimental Protocol: Catalytic Hydrogenation
-
Dissolve the precursor, 1-(3-nitrophenyl)-3-methylimidazolidin-2-one (1.0 eq), in a suitable solvent like methanol, ethanol, or ethyl acetate.
-
Add 5-10% Palladium on Carbon (Pd/C) catalyst (typically 5-10 mol % by weight relative to the substrate).
-
Place the reaction vessel in a hydrogenation apparatus (e.g., a Parr shaker).
-
Purge the system with nitrogen, then charge with hydrogen gas (H₂). A pressure of 40-50 psi is usually sufficient.
-
Shake or stir the reaction at room temperature. The reaction is often exothermic, so initial cooling might be necessary for large-scale reactions.
-
Monitor the reaction progress by TLC or by observing hydrogen uptake. The reaction is typically complete within 4-12 hours.
-
Once complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude product, which is often pure enough for many applications but can be further purified if needed.
-
-
Method 2: Chemical Reduction with Tin(II) Chloride This is a classic and effective method if hydrogenation equipment is unavailable.
Experimental Protocol: SnCl₂ Reduction
-
In a round-bottom flask, dissolve the nitro precursor (1.0 eq) in ethanol or concentrated hydrochloric acid (HCl).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) portion-wise. The reaction is exothermic.
-
Heat the mixture to reflux (typically 70-80 °C) and stir for 1-3 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and carefully neutralize it by adding a saturated solution of NaHCO₃ or a concentrated NaOH solution until the pH is basic (~9-10). This will precipitate tin salts.
-
Filter the mixture to remove the tin salts.
-
Extract the aqueous filtrate multiple times with ethyl acetate or DCM.
-
Combine the organic extracts, dry over Na₂SO₄, filter, and concentrate to obtain the crude product.
-
Q2: My reduction reaction is stalling or giving me a mixture of products. What could be going wrong?
A2: This is a common issue. Let's diagnose based on the method used:
-
For Catalytic Hydrogenation:
-
Incomplete Reaction: This is often due to catalyst poisoning or poor catalyst activity. Ensure your starting material is free of sulfur-containing impurities or heavy metals from previous steps. Try using a fresh batch of catalyst or increasing the catalyst loading.
-
Side Products: Over-reduction is generally not an issue for this substrate, but incomplete reduction can lead to intermediates like nitroso or hydroxylamine species. Ensure sufficient hydrogen pressure and reaction time.
-
-
For SnCl₂ Reduction:
-
Incomplete Reaction: Ensure you are using a sufficient excess of SnCl₂ and that the reaction is heated adequately. The reaction often requires acidic conditions to proceed efficiently, so using concentrated HCl as a solvent or co-solvent is recommended.
-
Complex Work-up: The main challenge with tin-based reductions is the removal of tin salts during work-up. If the neutralization is not done carefully, the product can remain complexed with the tin salts, leading to low isolated yields. Ensure the pH is sufficiently basic to precipitate all tin hydroxides.
-
Optimization Parameters Summary Table
| Parameter | Stage 1: Precursor Synthesis | Stage 2: Nitro Reduction | Causality & Expert Insight |
| Solvent | Anhydrous DCM, THF, Acetonitrile | Methanol, Ethanol, Ethyl Acetate (for H₂/Pd-C); Ethanol, HCl (for SnCl₂) | Solvent polarity affects reagent solubility and reaction rates. For hydrogenation, protic solvents are ideal. |
| Temperature | 0 °C to RT (Urea formation); RT to Reflux (Cyclization) | RT (H₂/Pd-C); Reflux (SnCl₂) | Low temperature controls exotherms in Stage 1. Heat is often needed to overcome the activation energy for cyclization and SnCl₂ reduction. |
| Key Reagent | CDI, Triphosgene | Pd/C (5-10 mol%), SnCl₂·2H₂O (3-5 eq) | CDI is a milder cyclizing agent than triphosgene. Catalyst quality is paramount for hydrogenation; excess SnCl₂ is needed to drive the chemical reduction. |
| Pressure | Atmospheric | 40-50 psi H₂ (for hydrogenation) | Higher H₂ pressure increases the rate of reduction but is often unnecessary if the catalyst is active. |
| Reaction Time | 4-16 hours | 2-12 hours | Monitor by TLC. Driving reactions to completion minimizes purification challenges. |
Part 3: Purification and Final Product Handling
Q1: What is the most effective way to purify the final product, this compound?
A1: The purification strategy depends on the purity of the crude product after the reduction step.
-
If the crude product is >90% pure (common with catalytic hydrogenation): Recrystallization is the preferred method. A solvent system like ethyl acetate/hexanes or isopropanol can yield highly pure, crystalline material.[3]
-
If the crude product contains significant impurities (more common with SnCl₂ reduction): Flash column chromatography on silica gel is necessary. The free amine can streak on silica gel. To prevent this, you can either:
-
Add 1-2% triethylamine to your eluent system (e.g., DCM/Methanol or Hexane/Ethyl Acetate).
-
Use a plug of basic alumina on top of the silica gel.
-
The final product is typically a white to off-white powder or crystalline solid.[3] It should be stored in a refrigerator to prevent degradation.[3]
References
- Pellicciari, R., et al. (2017). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules.
- Gomez, J. C., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules.
- Siddaraju, Y., et al. (2016). Organocatalytic Reduction of Aromatic Nitro Compounds. Molecules.
- CP Lab Safety. (n.d.). This compound, min 98%. Product Page.
Sources
Technical Support Center: Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Welcome to the dedicated technical support guide for the synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during this multi-step synthesis. This guide provides in-depth technical insights, troubleshooting protocols, and answers to frequently asked questions to ensure a successful and efficient synthesis.
Introduction to the Synthesis
The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of the imidazolidin-2-one ring system with a nitro-functionalized phenyl group, yielding the intermediate 1-(3-nitrophenyl)-3-methylimidazolidin-2-one. The second step is the reduction of the aromatic nitro group to the desired primary amine. Each of these steps presents unique challenges and potential for byproduct formation. This guide will address both stages of the synthesis.
Caption: Synthetic pathway and potential byproduct formation.
Part 1: Troubleshooting Guide for the Synthesis of 1-(3-nitrophenyl)-3-methylimidazolidin-2-one (Cyclization Step)
This section addresses common issues encountered during the formation of the nitro-intermediate. A frequent route involves the reaction of N-methylethylenediamine with 3-nitrophenyl isocyanate.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Low yield of the desired nitro-intermediate | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Side reactions of the isocyanate: 3-nitrophenyl isocyanate is highly reactive and can undergo self-polymerization or react with moisture. 3. Formation of di-substituted urea byproduct: The initially formed urea intermediate may react with another molecule of N-methylethylenediamine. | 1. Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time. 2. Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate.[1] 3. Controlled Addition: Add the 3-nitrophenyl isocyanate slowly to the solution of N-methylethylenediamine to maintain a low concentration of the isocyanate and minimize self-reaction. 4. Stoichiometry Control: Use a slight excess of N-methylethylenediamine to ensure the complete consumption of the isocyanate. |
| Presence of a high molecular weight, insoluble solid | Oligomerization/Polymerization of 3-nitrophenyl isocyanate: Isocyanates can react with each other, especially at elevated temperatures or in the presence of catalysts, to form dimers, trimers, and polymers.[1] | 1. Temperature Control: Maintain a low to moderate reaction temperature to disfavor polymerization pathways. 2. Purification of Isocyanate: Use freshly distilled or high-purity 3-nitrophenyl isocyanate to remove any impurities that may catalyze polymerization. 3. Filtration: The polymeric byproducts are often insoluble and can be removed by filtration of the reaction mixture. |
| Multiple spots on TLC/HPLC, indicating a mixture of products | 1. Formation of regioisomers: Depending on the synthetic route, there might be a possibility of forming isomeric products. 2. Formation of di-substituted ureas: As mentioned above, this is a common byproduct when reacting diamines with isocyanates. | 1. Chromatographic Purification: Utilize column chromatography to separate the desired product from isomers and other byproducts. A gradient elution system may be necessary for effective separation. 2. Recrystallization: If the desired product is a solid, recrystallization from a suitable solvent system can be an effective purification method. |
Part 2: Troubleshooting Guide for the Synthesis of this compound (Reduction Step)
This section focuses on the challenges associated with the reduction of the nitro group of 1-(3-nitrophenyl)-3-methylimidazolidin-2-one, commonly performed via catalytic hydrogenation.
| Observed Problem | Potential Cause(s) | Troubleshooting & Optimization Strategies |
| Incomplete reduction of the nitro group | 1. Catalyst deactivation: The catalyst (e.g., Pd/C) may be poisoned by impurities in the starting material or solvents. Sulfur-containing compounds are known catalyst poisons.[2] 2. Insufficient hydrogen pressure or reaction time: The reduction may not have gone to completion. 3. Poor catalyst quality or loading: The catalyst may not be active enough or used in insufficient quantity. | 1. Purification of Starting Material: Ensure the 1-(3-nitrophenyl)-3-methylimidazolidin-2-one intermediate is of high purity before the reduction step. 2. Catalyst Handling: Use fresh, high-quality catalyst and handle it under an inert atmosphere to prevent oxidation. 3. Reaction Monitoring: Monitor the reaction progress by TLC or HPLC to confirm the disappearance of the starting material. 4. Optimize Conditions: Increase the hydrogen pressure, reaction time, or catalyst loading as needed. |
| Formation of colored byproducts | Incomplete reduction leading to intermediates: The reduction of a nitro group proceeds through several intermediates. If the reaction is not complete, byproducts such as nitroso, hydroxylamine, azo, and azoxy compounds can be present, which are often colored.[2] | 1. Ensure Complete Reaction: Drive the reaction to completion by optimizing the conditions as described above. 2. Catalytic Transfer Hydrogenation: Consider using catalytic transfer hydrogenation with a hydrogen donor like ammonium formate, which can sometimes offer better selectivity and milder conditions.[2][3] 3. Purification: These byproducts can often be removed by column chromatography or recrystallization. |
| Presence of byproducts indicating ring opening or modification | Instability of the imidazolidinone ring: While generally stable, the urea functionality within the ring could potentially undergo hydrolysis or hydrogenolysis under harsh reaction conditions (e.g., high temperature, strong acid/base).[4][5] | 1. Milder Reaction Conditions: Employ milder reduction conditions, such as lower temperatures and pressures. 2. Neutral pH: Perform the reduction under neutral pH conditions to avoid acid or base-catalyzed hydrolysis of the imidazolidinone ring. 3. Alternative Reducing Agents: Explore other reducing agents like tin(II) chloride in acidic media, which can be selective for nitro group reduction. |
Frequently Asked Questions (FAQs)
Q1: How can I effectively monitor the progress of the nitro group reduction?
A1: Thin Layer Chromatography (TLC) is a quick and effective method. Use a solvent system that provides good separation between the starting material (nitro compound) and the product (amine). The starting material is typically less polar than the amine product, so it will have a higher Rf value. The disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product indicates the reaction is progressing. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.[6]
Q2: My final product is difficult to purify. What are some recommended purification strategies?
A2: For the final amine product, column chromatography on silica gel is a common and effective method. A polar solvent system, such as dichloromethane/methanol or ethyl acetate/hexane with a gradient of the more polar solvent, is often successful. If the product is a solid, recrystallization from a suitable solvent like ethanol, isopropanol, or mixtures with water can be a highly effective purification technique.[7]
Q3: Can the imidazolidinone ring be opened during the synthesis or workup?
A3: The imidazolidinone ring is a cyclic urea and is generally stable under neutral and mild acidic or basic conditions. However, prolonged exposure to strong acids or bases, especially at elevated temperatures, can lead to hydrolysis and ring-opening.[4][5] It is advisable to maintain a pH close to neutral during workup and purification steps.
Q4: I am observing a byproduct with a mass corresponding to a dimer of my final product. What could this be?
A4: This is likely an azo or azoxy compound, which can form from the coupling of intermediates during the reduction of the nitro group, particularly if the reduction is not complete or if certain reducing agents are used.[2] To minimize this, ensure the reaction goes to completion with a sufficient amount of reducing agent and hydrogen.
Sources
- 1. Isocyanate-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives [mdpi.com]
- 3. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Separation of 1-(4-Cyanophenyl)-3-(2-hydroxy-4-nitrophenyl)urea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
A Guide for Research, Development, and Manufacturing Professionals
Welcome to the technical support guide for the synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to assist you in overcoming common challenges encountered during this multi-step synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis, which typically proceeds via two key stages:
-
Cyclization: Formation of the imidazolidin-2-one ring, starting from a nitrophenyl precursor.
-
Reduction: Conversion of the nitro group to the target amine.
FAQ 1: Why is the yield of my cyclized intermediate, 1-(3-nitrophenyl)-3-methylimidazolidin-2-one, consistently low?
Low yields during the cyclization step are a frequent challenge. The root cause often lies in one of the following areas: reagent quality, reaction conditions, or the formation of side products.
Potential Cause 1: Incomplete Reaction or Poor Reagent Reactivity
The formation of the imidazolidin-2-one ring involves the reaction of a 1,2-diamine precursor with a carbonylating agent.[1][2] A common modern alternative to hazardous reagents like phosgene is 1,1'-Carbonyldiimidazole (CDI).[2] The reactivity of CDI is highly sensitive to moisture.
-
Troubleshooting Action:
-
Ensure the CDI used is fresh and has been stored under anhydrous conditions.
-
Dry all solvents and glassware thoroughly before use. A flame-dried flask under an inert atmosphere (Nitrogen or Argon) is recommended.
-
Confirm the purity of your starting diamine. Impurities can interfere with the cyclization.
-
Potential Cause 2: Formation of Symmetrical Urea Byproducts
When using isocyanate-based routes, a common side reaction is the formation of symmetrical ureas from the reaction of the isocyanate with any water present or with the amine starting material.[3]
-
Troubleshooting Action:
-
Strict anhydrous conditions are critical.
-
Consider using a phosgene equivalent like CDI or triphosgene, which can sometimes offer better control and reduce urea formation.[1]
-
If using an isocyanate, add it slowly to the reaction mixture at a low temperature (e.g., 0-5 °C) to minimize side reactions.[4]
-
Potential Cause 3: Suboptimal Reaction Temperature or Time
Cyclization reactions often require specific temperature profiles to proceed to completion without degrading the product.
-
Troubleshooting Action:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
If the reaction stalls (i.e., starting material is still present after the expected reaction time), consider a modest increase in temperature (e.g., from room temperature to 40-50 °C).
-
Conversely, if multiple unidentified spots appear on the TLC, the temperature may be too high, causing decomposition.
-
Troubleshooting Summary Table: Low Cyclization Yield
| Symptom | Potential Cause | Recommended Corrective Action |
| Reaction does not proceed to completion (TLC shows significant starting material). | 1. Moisture contamination deactivating CDI/isocyanate. 2. Insufficient reaction temperature/time. | 1. Use fresh, anhydrous reagents and solvents. 2. Increase temperature incrementally and monitor via TLC. |
| TLC shows multiple product spots with similar Rf values. | Formation of urea byproducts or other side reactions. | 1. Ensure strict anhydrous conditions. 2. Employ slow, cooled addition of reagents. 3. Consider alternative carbonylating agents like CDI.[2][3] |
| Product yield is low after workup and purification. | Product loss during extraction or purification. | 1. Perform multiple extractions with an appropriate organic solvent. 2. Optimize the solvent system for column chromatography to ensure good separation. |
FAQ 2: The reduction of the nitro group is incomplete or results in impurities. How can I resolve this?
The catalytic hydrogenation of the nitro group to an amine is a critical final step. Common issues include incomplete conversion, catalyst poisoning, and formation of undesired byproducts.
Potential Cause 1: Catalyst Inactivity or Poisoning
The most common catalyst for this reduction is Palladium on Carbon (Pd/C). Its activity can be compromised by impurities in the substrate or solvent.
-
Troubleshooting Action:
-
Catalyst Loading: Ensure an adequate catalyst loading, typically 5-10 mol% of Palladium.
-
Substrate Purity: Purify the nitro-intermediate meticulously before the reduction step. Sulfur-containing residues or other functional groups can act as catalyst poisons.
-
Hydrogen Pressure: While often feasible at atmospheric pressure, increasing the hydrogen pressure (e.g., to 50 psi in a Parr shaker) can significantly improve reaction rate and completion.
-
Potential Cause 2: Incomplete Reaction
An incomplete reaction will leave residual 1-(3-nitrophenyl)-3-methylimidazolidin-2-one, which can be difficult to separate from the desired amino product.
-
Troubleshooting Action:
-
Reaction Monitoring: Use TLC to monitor the disappearance of the starting material. The amino product should have a different Rf value and may be more polar.
-
Reaction Time: Allow the reaction to proceed for a sufficient duration. Hydrogenation reactions can sometimes take several hours to reach completion.
-
Solvent Choice: Use a solvent in which both the starting material and product are soluble, and which does not interfere with the catalyst. Methanol or Ethanol are common choices.
-
Visualizing the Synthetic Pathway
The following diagram illustrates the two-stage synthesis from a precursor, highlighting the critical transformations.
Caption: Key stages in the synthesis of this compound.
FAQ 3: I am struggling with the purification of the final product. What is the best method?
The final product, this compound, is a solid that is typically purified by column chromatography followed by recrystallization.
Purification Protocol: Column Chromatography
-
Adsorbent: Silica gel (230-400 mesh) is standard.
-
Eluent System: A gradient of ethyl acetate in hexanes is often effective. Start with a low polarity mixture (e.g., 20% EtOAc in Hexanes) and gradually increase the polarity (e.g., up to 70-80% EtOAc). The product is moderately polar and should elute effectively.
-
Monitoring: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Purification Protocol: Recrystallization
-
Solvent Selection: After chromatography, the resulting solid can be further purified by recrystallization. A common solvent system is isopropanol/water or ethanol/water.
-
Procedure:
-
Dissolve the crude solid in a minimum amount of the hot alcohol (e.g., isopropanol).
-
Slowly add water dropwise until the solution becomes slightly turbid.
-
Heat the mixture again until it becomes clear.
-
Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Alternative Purification for Basic Amines
Given the basic nature of the aniline group, ion-exchange chromatography can be an effective, though less common, alternative for removing neutral impurities.[5][6]
Validated Experimental Protocol
This protocol is a representative synthesis. Researchers should adapt it based on their specific laboratory conditions and scale.
Part A: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
-
Setup: To a flame-dried 250 mL round-bottom flask under a nitrogen atmosphere, add the N-(2-aminoethyl)-N-methyl-3-nitroaniline precursor (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of substrate).
-
Base Addition: Add triethylamine (1.1 eq) to the stirred solution.
-
Carbonylation: In a separate flask, dissolve 1,1'-Carbonyldiimidazole (CDI) (1.1 eq) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring progress by TLC (e.g., 50% Ethyl Acetate/Hexanes).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude nitro-intermediate, which can be purified by column chromatography.
Part B: Synthesis of this compound
-
Setup: To a hydrogenation flask, add the purified 1-(3-nitrophenyl)-3-methylimidazolidin-2-one (1.0 eq) and a suitable solvent such as methanol.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10% by weight of the substrate) under a nitrogen atmosphere.
-
Hydrogenation: Seal the flask, evacuate and purge with hydrogen gas three times. Maintain a positive pressure of hydrogen (e.g., via a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.
-
Reaction: Monitor the reaction by TLC until all the starting material is consumed (typically 4-8 hours).
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting solid is the crude final product.
-
Purification: Purify the crude solid as described in FAQ 3, using column chromatography followed by recrystallization to obtain the final product as a white to off-white powder.
References
- All Answers (5) Please what is the right solvent/reaction condition for the cyclization reaction between schiff base and glycine to form imidazolidinone? | ResearchGate. (2017).
- Bavetsias, V., & Sun, C. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Catalysts, 9(1), 28.
- Organic Chemistry Portal. Imidazolidinone synthesis.
- Fisyuk, A. S., et al. (2019). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 24(19), 3548.
- Pojarlieff, I. G., et al. (2002). Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. Bulgarian Chemical Communications, 35(2), 122-132.
- de la Torre, A., et al. (2023). Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. Molecules, 28(17), 6299.
- Bansagi, J., et al. (2022). N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones. The Journal of Organic Chemistry, 87(17), 11329–11349.
- Organic Chemistry Portal. Synthesis of 4-imidazolidinones.
- Casnati, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. The Journal of Organic Chemistry, 84(6), 3477–3490.
- Google Patents. JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin.
- PubChem. 1-(3-Nitrophenyl)-3-phenyl-2-propen-1-one.
- Nechaev, A. A., et al. (2019). Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. The Journal of Organic Chemistry, 84(15), 9835–9842.
- Della Ca', N., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate.
- Lee, Y. C., et al. (1993). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 215(2), 236–243.
- PubChem. 1-(2-Nitrophenyl)imidazolidin-2-one.
- Zia-ur-Rehman, M., et al. (2011). 2-Imino-3-(2-nitrophenyl)-1,3-thiazolidin-4-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2564.
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. N-Alkyl Carbamoylimidazoles as Isocyanate Equivalents: Exploration of the Reaction Scope for the Synthesis of Ureas, Hydantoins, Carbamates, Thiocarbamates, and Oxazolidinones [organic-chemistry.org]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity | MDPI [mdpi.com]
- 5. JPS52118468A - Purification of imidazole derivatives by means of ion-exchange resin - Google Patents [patents.google.com]
- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the purity of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This document offers a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification of this compound.
Introduction
This compound is a valuable building block in medicinal chemistry. Its synthesis, typically involving the reduction of the corresponding nitroaromatic precursor, can often lead to a variety of impurities. Achieving high purity is critical for subsequent synthetic steps and for ensuring the quality of the final active pharmaceutical ingredient (API). This guide provides a systematic approach to identifying and removing these impurities.
Part 1: Frequently Asked Questions & Troubleshooting
This section addresses common issues encountered during the purification of this compound.
FAQ 1: My final product is off-white/colored, not the expected white to off-white solid. What are the likely impurities?
The color in your product likely stems from residual starting material or by-products from the nitro group reduction. The most common culprits are:
-
Unreacted 1-(3-nitrophenyl)-3-methylimidazolidin-2-one: The starting material is often a yellow solid, and even trace amounts can impart color to the final product.
-
Intermediates from Nitro Reduction: The reduction of an aromatic nitro group proceeds through several intermediates, such as nitroso, azoxy, and azo compounds.[1] These species are often highly colored (yellow, orange, or red) and can persist if the reduction is incomplete.
-
Oxidation Products: Aromatic amines are susceptible to oxidation, which can form colored impurities. This is particularly a concern during workup and purification if the compound is exposed to air for extended periods, especially at elevated temperatures or in the presence of certain metal ions.[2]
Recommendation: The first step is to analyze your crude product by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the number of components. A TLC plate can be a quick diagnostic tool; the presence of a yellow or orange spot that is less polar than your desired amine is a strong indication of residual nitro compound.
FAQ 2: I'm having trouble with the recrystallization of my product. It either "oils out" or the recovery is very low. What should I do?
Recrystallization is a powerful technique for purifying crystalline solids, but finding the right solvent system is key. Here's a systematic approach to troubleshooting your recrystallization:
1. Solvent Selection:
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For aromatic amines, a range of solvents can be effective. A good starting point is to test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.
| Solvent System | Polarity | Boiling Point (°C) | Comments |
| Ethanol/Water | Polar | Variable | A common choice for polar compounds. Dissolve in hot ethanol and add hot water until turbidity appears. |
| Isopropanol | Polar | 82.6 | Often a good single solvent for recrystallization. |
| Ethyl Acetate/Hexane | Mid-Polar | Variable | A versatile system. Dissolve in hot ethyl acetate and add hot hexane as the anti-solvent. |
| Toluene | Non-Polar | 111 | Can be effective for less polar impurities. |
| Acetone/Water | Polar | Variable | Similar to ethanol/water, but acetone's lower boiling point can be advantageous. |
2. Addressing "Oiling Out":
"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the solvent is too non-polar for the compound.
-
Slower Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Use a More Polar Solvent System: If you are using a non-polar solvent, try a more polar one.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent line. The microscopic scratches can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single crystal to the cooled solution to induce crystallization.
3. Improving Recovery:
Low recovery can be due to the compound having high solubility in the chosen solvent even at low temperatures, or using too much solvent.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve your crude product.
-
Thorough Cooling: Ensure the solution is thoroughly cooled in an ice bath before filtering.
-
Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove residual impurities without dissolving a significant amount of the product.
FAQ 3: My product looks clean by TLC, but NMR analysis shows minor impurities. How can I remove these?
If recrystallization is not sufficient to remove minor impurities, column chromatography is the next logical step. However, the basicity of the amine group in your compound can lead to issues with standard silica gel chromatography.
-
Peak Tailing: The acidic silanol groups on the surface of silica gel can interact strongly with the basic amine, leading to broad, tailing peaks and poor separation.[3]
-
Irreversible Adsorption: In some cases, the product can bind so strongly to the silica that it cannot be eluted, resulting in low recovery.
Troubleshooting Column Chromatography:
-
Mobile Phase Modification: To mitigate the issues with silica gel, you can add a small amount of a competing base to your mobile phase. A common choice is to add 0.5-1% triethylamine (Et3N) to your solvent system (e.g., ethyl acetate/hexane). The triethylamine will preferentially interact with the acidic sites on the silica, allowing your product to elute more cleanly.[3]
-
Use of Alternative Stationary Phases:
-
Amine-Functionalized Silica: This is an excellent option as the stationary phase is basic, which prevents the unwanted interactions with your amine product.[3]
-
Alumina (Basic or Neutral): Alumina is another alternative to silica gel. For basic compounds like yours, basic or neutral alumina is recommended.
-
Recommended Starting Conditions for Column Chromatography:
-
Stationary Phase: Silica gel
-
Mobile Phase: A gradient of ethyl acetate in hexane (e.g., 20% to 80% ethyl acetate) with 1% triethylamine.
FAQ 4: How can I monitor the progress of my purification effectively?
Both TLC and HPLC are powerful tools for monitoring your purification.
Thin Layer Chromatography (TLC):
TLC is a quick and inexpensive way to assess the purity of your fractions from column chromatography or to check the effectiveness of a recrystallization.
-
Stationary Phase: Standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A good starting point is 50% ethyl acetate in hexane. You can add 1% triethylamine to the mobile phase to improve the spot shape.
-
Visualization:
-
UV Light (254 nm): Your product and the nitro-aromatic starting material are UV active.
-
Staining:
-
Ninhydrin: This stain reacts with primary amines to produce a characteristic purple spot. This is an excellent way to specifically visualize your product.
-
Cinnamaldehyde: This reagent can be used to detect aromatic primary amines, often producing a yellow color.[4]
-
-
High-Performance Liquid Chromatography (HPLC):
HPLC provides a more quantitative assessment of purity.
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid is a common choice for analyzing amines. The acidic modifier helps to protonate the amine, leading to sharper peaks.
-
Detection: UV detection at a wavelength where your compound has strong absorbance (e.g., 254 nm).
Part 2: Experimental Protocols
This section provides detailed step-by-step protocols for the purification of this compound.
Protocol 1: Purification by Recrystallization
This protocol outlines a general procedure for recrystallization. The choice of solvent will need to be determined experimentally as described in FAQ 2.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., isopropanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. If the solid does not dissolve, add small portions of the hot solvent until it does.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under vacuum to a constant weight.
Protocol 2: Purification by Column Chromatography
This protocol provides a method for purifying the compound using silica gel chromatography with a modified mobile phase.
-
Column Packing: Pack a glass column with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. Pre-adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the packed column.
-
Elution: Begin eluting the column with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane with 1% triethylamine).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., up to 80% ethyl acetate in hexane with 1% triethylamine) to elute your product.
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Part 3: Visualization of Workflows
Purification Workflow
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: Purification workflow for this compound.
Potential Impurity Formation Pathway
This diagram illustrates the formation of common impurities during the synthesis of the target compound.
Sources
Technical Support Center: Enhancing the Aqueous Solubility of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Introduction
Welcome to the technical support guide for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. We understand that achieving the desired concentration in aqueous media is a critical first step for a wide range of experiments, from initial screening to advanced formulation work. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically address and overcome solubility challenges with this compound. Our approach is grounded in physicochemical principles to ensure you can not only solve the problem at hand but also understand the underlying science to adapt these methods to your specific experimental needs.
The key to manipulating the solubility of this compound lies in its chemical structure. The presence of a basic primary amine on the phenyl ring is the primary feature we will exploit.
Physicochemical Properties Overview
Before troubleshooting, it's essential to understand the basic properties of the compound. While extensive experimental data is not publicly available, we can infer a strategy from its structure and predicted properties.
| Property | Value / Structure | Implication for Solubility Strategy | Source |
| Chemical Structure | The primary aromatic amine (-NH2) is a weak base and can be protonated to form a highly soluble cationic salt. This is the most promising target for solubility enhancement. | [1] | |
| Molecular Formula | C₁₀H₁₃N₃O | - | [2] |
| Molecular Weight | 191.23 g/mol | - | [2] |
| Predicted XlogP | ~0.4 - 0.6 | This low value suggests the compound has relatively low lipophilicity and is not extremely "greasy." This indicates that harsh solubilization methods may not be necessary. | [1][3] |
Part 1: Frequently Asked Questions (FAQs)
Q1: I've added my compound to water/buffer and it won't dissolve. What is the first thing I should try?
The most effective initial step is pH modification. Due to the basic amine group on the phenyl ring, the compound's solubility is highly dependent on pH. Lowering the pH of your aqueous solution will protonate this amine, converting the neutral molecule into a more polar, charged cation (a salt), which will be significantly more soluble in water.[4][5][6] We recommend preparing a dilute acidic solution (e.g., pH 4-5) as your initial solvent.
Q2: My experiment is pH-sensitive and must be performed at neutral pH (pH ~7.4). How can I increase solubility without changing the pH?
If pH adjustment is not an option, the next strategy is to use co-solvents.[7][8] A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, making it more favorable for less polar compounds to dissolve.[9][] You can prepare a concentrated stock solution of your compound in a pure co-solvent like DMSO or ethanol and then dilute it carefully into your aqueous buffer. See the Co-Solvent Troubleshooting Guide for a detailed protocol.
Q3: I dissolved the compound in DMSO, but it precipitated when I added it to my aqueous buffer. What happened?
This is a common issue when using co-solvents. The compound was soluble in the high-concentration organic stock, but upon dilution into the aqueous phase, the final percentage of the co-solvent was too low to maintain solubility. The compound "crashed out" of solution. The solution is to either increase the final percentage of the co-solvent in your experiment (if tolerated) or reduce the final concentration of your compound. Our step-by-step guides below provide a systematic way to determine the appropriate ratios.
Q4: Are there more advanced methods if pH and co-solvents don't work or are not suitable for my application?
Yes. Other established methods include the use of surfactants to form micelles that encapsulate the compound, or complexation with cyclodextrins.[11][12][13] Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical aggregates with a hydrophobic core.[14][15] Poorly soluble drugs can be trapped within this core, increasing their apparent solubility in the bulk aqueous solution.[14] Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and a hydrophilic exterior that can form inclusion complexes with guest molecules, effectively shielding them from the aqueous environment and increasing solubility.[][17][18][19]
Part 2: Troubleshooting Guides & Protocols
Guide 1: Solubility Enhancement via pH Modification
The relationship between pH, pKa, and the solubility of an ionizable compound is described by the Henderson-Hasselbalch equation.[20][21][22] For a weak base like this compound, as the pH of the solution drops below its pKa, the amine group becomes increasingly protonated (BH⁺). The total solubility (S_T) is the sum of the intrinsic solubility of the neutral base (S₀) and the solubility of the protonated salt form.
Protocol: Determining a pH-Solubility Profile
This experiment will help you quantify the effect of pH on solubility and identify the optimal pH range for your work.
-
Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate) covering a pH range from 2 to 8.
-
Sample Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials. Ensure enough solid is added so that undissolved material remains at equilibrium.
-
Equilibration: Tightly seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached. A shaker or rotator is ideal.
-
Phase Separation: After equilibration, allow the vials to stand, or centrifuge them at high speed to pellet the undissolved solid.
-
Sampling & Analysis: Carefully withdraw a sample from the clear supernatant. Filter it through a 0.22 µm syringe filter to remove any remaining particulates.
-
Quantification: Dilute the filtered supernatant into a suitable solvent (like acetonitrile/water) and determine the concentration using an analytical method such as HPLC-UV or LC-MS.
-
Plotting: Plot the measured solubility (log scale) against the final measured pH of each solution. The resulting curve will show you the pH at which solubility dramatically increases.
Expected Outcome & Interpretation
The data should resemble the chart below, showing low intrinsic solubility at high pH (where the compound is neutral) and a sharp increase in solubility as the pH drops below the compound's pKa. For most applications, a pH that is 1-2 units below the amine's pKa is sufficient to achieve complete solubilization.
Caption: Experimental workflow for determining a pH-solubility profile.
Guide 2: Co-Solvent Screening and Optimization
When pH modification is not viable, using co-solvents is the next logical step. The goal is to find a biocompatible solvent that can solubilize the compound at a high concentration, which can then be diluted into your aqueous medium while keeping the final co-solvent concentration low enough to not interfere with your experiment.
Common Co-solvents for Biological Experiments
| Co-Solvent | Properties & Considerations |
| DMSO (Dimethyl sulfoxide) | Excellent solubilizing power for many compounds. Can be toxic to some cell lines at concentrations >0.5-1%. |
| Ethanol | Good solubilizing power, less toxic than DMSO. Can have biological effects. Volatile. |
| PEG 400 (Polyethylene glycol 400) | Low toxicity, commonly used in formulations. More viscous.[][23] |
| Propylene Glycol | Low toxicity, common pharmaceutical excipient.[8][23] |
Protocol: Kinetic Solubility Screening with Co-solvents
This is a rapid method to find a suitable co-solvent and estimate the maximum concentration you can achieve.
-
Stock Preparation: Prepare a high-concentration stock solution of your compound (e.g., 20 mg/mL or 100 mM) in 100% of each co-solvent you wish to test (e.g., DMSO, Ethanol).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of your stock solution into your final aqueous buffer (e.g., PBS pH 7.4).
-
Incubation & Observation: Allow the plate to sit at room temperature for 1-2 hours.
-
Precipitation Assessment: Visually inspect each well for signs of precipitation (cloudiness, crystals). You can also use a plate reader to measure light scattering (nephelometry) for a more quantitative assessment.
-
Determination: The highest concentration that remains clear is your approximate kinetic solubility limit for that co-solvent system.
Caption: Co-solvents reduce water polarity, increasing drug solubility.
Guide 3: Advanced Strategies - An Overview
If the above methods are insufficient or unsuitable, consider these more advanced formulation approaches.
-
Surfactant Solubilization: This involves using surfactants like Tween® 80 or Sodium Dodecyl Sulfate (SDS) to form micelles that encapsulate the drug.[12][14] This is a powerful technique but requires careful selection of the surfactant and determination of its critical micelle concentration (CMC).[13] The amount of surfactant needed is typically well above its CMC.
-
Cyclodextrin Complexation: This method uses cyclodextrins (e.g., HP-β-CD, Hydroxypropyl-beta-cyclodextrin) to form an inclusion complex with the drug.[11][19] The hydrophobic part of the drug molecule fits into the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin ensures water solubility.[][17] This is a very effective and widely used method in pharmaceutical development to improve solubility and bioavailability.[11][19]
-
Salt Formation: While pH adjustment in solution creates a salt in situ, you can also synthesize and isolate a stable, solid salt form of the compound (e.g., hydrochloride, mesylate salt).[4][24] These crystalline salt forms often have much higher intrinsic solubility and faster dissolution rates than the free base form.[25][26]
Caption: Decision tree for selecting a solubility enhancement method.
References
- Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616. [Link]
- Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 17(3), 288. [Link]
- Tiwari, G., et al. (2012). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]
- Kim, D.-H., et al. (2019). Solubility enhancement and application of cyclodextrins in local drug delivery.
- Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. [Link]
- Co-solvency and anti-solvent method for the solubility enhancement. (2024). IntechOpen. [Link]
- Chaudhary, A., et al. (2021).
- Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 220. [Link]
- Taylor & Francis. Co-solvent – Knowledge and References. Taylor & Francis. [Link]
- Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch equation to solubility determination: NSC-639829 Case Study. ADMET & DMPK, 3(4), 359-362. [Link]
- ResearchGate. (2023). Why salt formation of weak acid increases the drug solubility?
- Jin, G., et al. (2025). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. Current Drug Delivery. [Link]
- Kumar, L., & Kumar, A. (2012). Drug Dissolution Enhancement by Salt Formation: Current Prospects. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(1), 1-5. [Link]
- Avdeef, A. (2007). Prediction of pH-dependent aqueous solubility of druglike molecules. Journal of Pharmaceutical Sciences, 96(9), 2255-2275. [Link]
- Behera, A. L., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bio-enviromental and Pollution Science. [Link]
- Jin, G., et al. (2024).
- Dr. Oracle. (2025). Why salt formation of weak acid increases the drug solubility? Dr. Oracle. [Link]
- Liu, R. (Ed.). (2017). Solubilization techniques used for poorly water-soluble drugs.
- Wikipedia. (2023). Cosolvent. Wikipedia. [Link]
- PubChem. 1-(3-Aminophenyl)-3-ethylimidazolidin-2-one. PubChem. [Link]
- Yalkowsky, S. H., & Roseman, T. J. (2015). Application of the Henderson-Hasselbalch Equation to Solubility Determination.
- PubChemLite. This compound. PubChemLite. [Link]
- Patel, J., et al. (2023). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Sciences Review and Research, 82(1), 14-25. [Link]
- Open Education Alberta. Henderson-Hasselbalch equation – An ABC of PK/PD.
- Völgyi, G., et al. (2010). Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship. Journal of Pharmaceutical and Biomedical Analysis, 52(4), 557-563. [Link]
- PubChem. 1-[(3-Aminophenyl)methyl]imidazolidin-2-one. PubChem. [Link]
- PubChem. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. PubChem. [Link]
- Quora. (2018). How does branching increase the solubility in amines? Quora. [Link]
- Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. Ascendia Pharmaceuticals. [Link]
- Patel, K., & Patel, N. (2018). Brief Overview of Various Approaches to Enhance Drug Solubility. Journal of Drug Delivery and Therapeutics, 8(3), 111-119. [Link]
- Singh, A., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(5), 1-8. [Link]
- CP Lab Safety. This compound, min 98%, 250 mg. CP Lab Safety. [Link]
- PubChem. 3'-Aminoacetophenone. PubChem. [Link]
Sources
- 1. PubChemLite - this compound (C10H13N3O) [pubchemlite.lcsb.uni.lu]
- 2. calpaclab.com [calpaclab.com]
- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 4. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Cosolvent - Wikipedia [en.wikipedia.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 11. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
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- 21. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. rjpdft.com [rjpdft.com]
- 26. droracle.ai [droracle.ai]
Modifying reaction conditions for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one synthesis
Prepared by the Office of the Senior Application Scientist
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions regarding the synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a key intermediate in various research applications.
Introduction
This compound is a substituted cyclic urea derivative. The imidazolidin-2-one scaffold is a prevalent motif in medicinal chemistry, found in numerous bioactive compounds and FDA-approved drugs.[1][2] This guide details a reliable two-step synthetic sequence and addresses common experimental challenges to ensure reproducible, high-yield outcomes.
Recommended Synthetic Pathway
The most robust and common pathway involves two distinct stages:
-
Cyclization: Formation of the N-aryl, N'-alkyl imidazolidin-2-one ring system using the corresponding nitro-analogue.
-
Reduction: Selective reduction of the nitro group to the target primary amine.
This approach avoids handling the potentially reactive and less stable 1,2-diamino-precursors directly with the aminophenyl moiety already in place.
Caption: Recommended two-step synthesis workflow.
Part 1: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one (Precursor)
The formation of the imidazolidin-2-one ring is the critical first step. A common method is the reaction of an N,N'-disubstituted ethylenediamine with a carbonylating agent. An alternative, often more reliable method, involves reacting N-methylethylenediamine with 3-nitrophenyl isocyanate to form an intermediate urea, which then undergoes intramolecular cyclization.
Frequently Asked Questions (FAQs)
Q: What are the most common carbonylating agents for this type of cyclization? A: Phosgene and its derivatives (e.g., triphosgene, carbonyldiimidazole (CDI)) are highly effective for cyclizing 1,2-diamines.[2] CDI is often preferred due to its solid form, lower toxicity, and the benign nature of its byproducts (imidazole and CO2).[2] Using an isocyanate as a precursor combines one of the nitrogen introductions and the carbonyl source in a single reagent.
Q: Why use the nitro-substituted phenyl isocyanate first, instead of the amino-substituted one? A: The amine functionality of a hypothetical 3-aminophenyl isocyanate would be nucleophilic and could self-react or polymerize under the reaction conditions. The nitro group is robust, non-nucleophilic, and acts as a stable protecting group for the amine, which can be deprotected in a clean final step.
Troubleshooting Guide: Precursor Synthesis
Q1: My reaction yield is very low, or I've isolated no product. What went wrong?
This is a common issue that can almost always be traced back to one of three areas: reagent quality, moisture contamination, or thermal control.
| Problem | Potential Cause | Recommended Action |
| Low or No Yield | Moisture Contamination: 3-Nitrophenyl isocyanate is highly sensitive to water. Moisture will convert it to 3-nitroaniline, which then reacts with another isocyanate molecule to form an insoluble, symmetric 1,3-bis(3-nitrophenyl)urea impurity.[3] | Ensure anhydrous conditions. Oven-dry all glassware and cool under an inert atmosphere (N2 or Ar). Use anhydrous solvents. Purchase high-purity isocyanate and store it under an inert atmosphere.[3] |
| Incorrect Stoichiometry: An excess of either the diamine or the isocyanate can lead to side products and unreacted starting material. | Verify molar ratios. Use a 1:1 molar ratio of N-methylethylenediamine to 3-nitrophenyl isocyanate. Add the isocyanate solution dropwise to the diamine solution to maintain dilution and control the reaction rate. | |
| Suboptimal Temperature: The initial urea formation is exothermic. If the temperature rises uncontrollably, side reactions can occur. The subsequent cyclization step may require heating, but excessive heat can cause decomposition. | Implement strict temperature control. Perform the initial isocyanate addition at 0 °C. After addition, allow the reaction to warm to room temperature. For the cyclization step (if required), heat gently (e.g., 50-80 °C) and monitor progress by TLC. |
digraph "Side_Reaction" { graph [nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];isocyanate [label="O=C=N-Ar\n(3-Nitrophenyl isocyanate)"]; water [label="H₂O", shape=ellipse, style=filled, fillcolor="#FFFFFF"]; amine [label="H₂N-Ar\n(3-Nitroaniline)"]; impurity [label="Ar-NH-C(=O)-NH-Ar\n(Symmetric Urea Impurity)", style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; isocyanate -> amine [label="+ H₂O\n(- CO₂)", color="#4285F4"]; amine -> impurity [label="+ O=C=N-Ar", color="#4285F4"]; {rank=same; isocyanate; water}
}
Caption: Mechanism of symmetric urea impurity formation.
Q2: My TLC/LC-MS shows multiple spots, and purification is difficult. What are the likely side products?
Besides the symmetric urea discussed above, other side products can arise from incomplete cyclization or alternative reaction pathways.
-
Open-Chain Urea Intermediate: The reaction between N-methylethylenediamine and 3-nitrophenyl isocyanate first forms N-(2-(methylamino)ethyl)-N'-(3-nitrophenyl)urea. If the cyclization step is incomplete (insufficient heat or time), this will remain as a major component.
-
Solution: Increase the reaction temperature or time after the initial addition is complete. The use of a non-nucleophilic base can sometimes promote the final ring-closing step.
-
-
Polymeric Materials: If impure reagents are used or if the reaction is not conducted under dilution, oligomeric or polymeric urea species can form.
-
Solution: Ensure high-purity starting materials. Add the isocyanate slowly to a stirred solution of the diamine to prevent localized high concentrations.
-
Part 2: Reduction of Nitro Group to Final Product
The reduction of the aromatic nitro group is a standard and typically high-yielding transformation. The primary challenges involve achieving complete conversion and managing catalyst activity.
Frequently Asked Questions (FAQs)
Q: What is the best catalyst for this reduction? A: Palladium on carbon (Pd/C) is the most common and effective catalyst for the hydrogenation of aromatic nitro groups. A 5-10 wt% Pd on carbon is standard. Other reagents like tin(II) chloride (SnCl2) in HCl, or iron powder in ammonium chloride can also be used, but catalytic hydrogenation is often cleaner, avoiding stoichiometric metallic waste.
Q: How do I know when the reaction is complete? A: The reaction should be monitored closely by Thin-Layer Chromatography (TLC) or LC-MS. The product, this compound, will have a different polarity (and thus a different Rf value on TLC) than the starting nitro-compound. A stain that is active for amines (e.g., ninhydrin) can also be used to visualize the product spot. The disappearance of the starting material is the primary indicator of completion.
Troubleshooting Guide: Reduction Step
Q1: My reduction reaction is stalled or incomplete, even after several hours.
This is a frequent issue in catalytic hydrogenations and usually points to a problem with the catalyst or the reaction environment.
Caption: Decision tree for troubleshooting low reduction yield.
| Problem | Potential Cause | Recommended Action |
| Stalled/Incomplete Reaction | Catalyst Deactivation: The catalyst may be "poisoned" by trace impurities (sulfur, halides) from the previous step. Old Pd/C catalyst can also have reduced activity. | Use fresh, high-quality Pd/C. If poisoning is suspected, purify the nitro-precursor by recrystallization or a silica plug before the reduction step. |
| Insufficient Hydrogen: The reaction vessel may have a leak, or the hydrogen supply (e.g., balloon) may be depleted. | Ensure all joints are well-sealed. Use a fresh balloon of hydrogen or maintain a positive pressure from a regulated source. The reaction should be vigorously stirred to ensure good mixing of the solid catalyst, liquid solution, and hydrogen gas. | |
| Solvent Choice: The choice of solvent can impact the reaction. Protic solvents like ethanol or methanol are typically very effective. | Screen different solvents. Methanol, ethanol, or ethyl acetate are excellent choices. Ensure the starting material is fully dissolved. |
Q2: The product is dark or colored after workup. How can I purify it?
The crude amine product can sometimes be colored due to baseline impurities or minor air oxidation.
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and stirring briefly with a small amount of activated carbon can remove colored impurities. Filter the mixture through Celite® to remove the carbon before concentrating.
-
Recrystallization: This is a highly effective method for purification. A solvent screen (e.g., ethyl acetate/hexanes, ethanol/water) should be performed to find suitable conditions.[3]
-
Column Chromatography: If recrystallization is ineffective, purification by flash column chromatography on silica gel is the standard alternative. A gradient elution, for example, from ethyl acetate to ethyl acetate/methanol, can effectively separate the product from less polar starting material and more polar impurities.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add N-methylethylenediamine (1.0 eq) and anhydrous dichloromethane (DCM). Cool the flask to 0 °C in an ice bath.
-
Reagent Addition: Dissolve 3-nitrophenyl isocyanate (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the isocyanate solution dropwise to the stirred diamine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.
-
Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes), observing the consumption of the starting materials and the formation of a new, more polar product.
-
Workup: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude material can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the pure precursor.
Protocol 2: Reduction to this compound
-
Setup: To a round-bottom flask, add the 1-(3-nitrophenyl)-3-methylimidazolidin-2-one precursor (1.0 eq) and a solvent such as methanol or ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 5-10 mol% by weight relative to the nitro compound) to the flask under a nitrogen atmosphere.
-
Hydrogenation: Seal the flask, evacuate the air, and backfill with hydrogen gas (H₂). Repeat this purge cycle three times. Maintain a positive pressure of H₂ using a balloon and stir the mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting material is completely consumed. The product amine can be visualized with a ninhydrin stain.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air. Keep it wet with solvent.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography as needed to yield the final product.
References
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (2021). PMC - NIH. [Link]
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. (n.d.). MDPI. [Link]
- Synthesis of 2‐imidazolidinones via reduction and cyclization. (n.d.).
- What are some common causes of low reaction yields? (2024). Reddit. [Link]
- Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cycliz
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. (n.d.). MDPI. [Link]
- Imidazolidinone synthesis. (n.d.). Organic Chemistry Portal. [Link]
- The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. (n.d.). MDPI. [Link]
- (PDF) Synthesis of 4-imino-1-methyl-3-(4-nitrophenyl)imidazolidin-2-ones; pK-values, E,Z-isomerism and exchange of the imino proton. (n.d.).
- (PDF) Synthesis, Characterization Of Thiazolidin-4-one, Oxazolidin-4-one And Imidazolidin-4-one Derivatives From 6-Amino-1, 3-dimethyluraciland Evaluation Of Their Antioxidant And Antimicrobial Agent. (2025).
- IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLIC
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. (2024).
- OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESIS SECTION (For Saipem Urea Process). (2022).
- Purification of imidazole derivatives by means of ion-exchange resin. (1977).
- Thermodynamics of the Urea Process. (n.d.). UreaKnowHow. [Link]
- OPERATION AND TROUBLE SHOOTING IN UREA SYNTHESI SSECTION.pdf. (2022). Slideshare. [Link]
- Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annul
Sources
- 1. Synthesis of N–H Bearing Imidazolidinones and Dihydroimidazolones Using Aza-Heck Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Side reactions to avoid when synthesizing 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Welcome to the technical support center for the synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis and mitigate common side reactions for a successful outcome.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering explanations and actionable solutions.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Answer: Low yields can stem from several factors, primarily incomplete reaction, degradation of starting materials or product, and competing side reactions. A primary concern in the formation of cyclic ureas is the potential for linear polycondensation, especially when using reagents like urea at elevated temperatures.[1]
To enhance your yield, consider the following:
-
Purity of Starting Materials: Ensure your N-(3-aminophenyl)-N'-methylethylenediamine and carbonyl source (e.g., phosgene equivalent, urea, or carbon dioxide) are of high purity. Impurities can interfere with the reaction.
-
Reaction Conditions:
-
Temperature Control: Carefully controlling the reaction temperature is crucial. When using urea, a two-stage heating process can be effective: an initial phase at a lower temperature (e.g., 120-140°C) to form the intermediate, followed by a higher temperature (160-200°C) in a suitable solvent for cyclization.[1]
-
Catalyst Choice: For syntheses involving carbon dioxide, a catalyst like cerium oxide (CeO₂) can significantly improve yields (78-98%) even at low CO₂ pressure.[2] Microwave-assisted synthesis using a catalyst like zinc oxide (ZnO) has also been shown to produce nearly quantitative yields in a much shorter reaction time.
-
-
Choice of Carbonyl Source: While historically phosgene was used, its high toxicity makes it less ideal. Safer alternatives include urea, carbon dioxide, and carbonyldiimidazole (CDI).[1][2][3] CDI is effective but can have slow reaction rates with aromatic amines.[3]
Question 2: I'm observing multiple spots on my TLC plate, indicating the presence of byproducts. What are the likely side reactions?
Answer: The formation of multiple byproducts is a common challenge. The principal side reactions to consider are:
-
Polymerization: As mentioned, linear polyurea formation is a significant competing reaction, especially with difunctional starting materials at high concentrations or temperatures.[1][4] High dilution techniques can sometimes mitigate this.
-
Incomplete Cyclization: The open-chain urea intermediate may persist in the reaction mixture if the cyclization conditions (temperature, catalyst, reaction time) are not optimal.
-
Over-methylation: If the synthesis involves a methylation step to introduce the methyl group on the imidazolidinone ring, over-methylation of the aniline nitrogen can occur, leading to the formation of a quaternary ammonium salt or N,N-dimethylaniline derivatives.[5][6]
-
Regioisomeric Impurities: If starting from a precursor where the amino group on the phenyl ring is introduced via reduction of a nitro group, incomplete reduction or side reactions during nitration could lead to isomeric impurities that carry through the synthesis.
To identify these byproducts, it is recommended to use analytical techniques such as LC-MS and NMR spectroscopy and compare the data with known impurities or predicted structures.
Question 3: My final product is difficult to purify. What strategies can I employ for effective purification?
Answer: Purification challenges often arise from byproducts with similar polarities to the desired product. Here are some recommended strategies:
-
Column Chromatography: This is the most common method. A careful selection of the stationary phase (e.g., silica gel) and a gradient elution with an appropriate solvent system (e.g., petroleum ether/ethyl acetate or dichloromethane/methanol) is crucial.[3]
-
Recrystallization: If the product is a solid and a suitable solvent can be found, recrystallization is an excellent method for achieving high purity.[4] Experiment with different solvent systems to find one where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble.
-
Acid-Base Extraction: The presence of the basic aniline group allows for selective extraction. The product can be protonated with a dilute acid (e.g., 0.01 M HCl) and extracted into the aqueous phase, leaving non-basic organic impurities behind.[3] The product can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
Question 4: What is the general synthetic strategy for this compound?
Answer: The synthesis typically involves two key transformations: the formation of the imidazolidin-2-one ring and the presence of the 3-aminophenyl and N-methyl substituents. A common approach is the cyclization of a suitable diamine precursor with a carbonyl source. A plausible synthetic route could start from N-(3-nitrophenyl)ethylenediamine, which is then methylated, followed by cyclization and finally reduction of the nitro group to an amine. Alternatively, one could start with 3-nitroaniline, perform the N-alkylation with a protected aminoethyl group, followed by deprotection, methylation, cyclization, and nitro group reduction.
Question 5: What are the advantages of using modern catalytic methods for the cyclization step?
Answer: Modern catalytic methods offer several advantages over traditional stoichiometric approaches:
-
Milder Reaction Conditions: Many catalytic systems operate at lower temperatures and pressures, which can improve selectivity and reduce the formation of degradation products.[7]
-
Higher Efficiency and Selectivity: Catalysts can significantly accelerate the reaction rate and direct the reaction towards the desired cyclic product, minimizing polymerization.[2]
-
Use of Greener Reagents: Catalytic methods often enable the use of more environmentally friendly carbonyl sources like carbon dioxide.[2]
-
Atom Economy: Catalytic processes are inherently more atom-economical, generating less waste.
Question 6: How can I control the regioselectivity of the cyclization if I have an unsymmetrical diamine?
Answer: In the context of synthesizing this compound, the precursor diamine is N-(3-aminophenyl)-N'-methylethylenediamine. The two nitrogen atoms have different nucleophilicities. The aliphatic secondary amine is generally more nucleophilic than the aromatic primary amine. The initial reaction with the carbonyl source will likely occur at the more nucleophilic aliphatic nitrogen. The subsequent intramolecular cyclization would then involve the attack of the aromatic amine's nitrogen onto the activated carbonyl intermediate. The reaction conditions can be tuned to favor the desired regioselectivity.
Visualizing the Process
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of the target molecule.
Potential Side Reactions
Caption: Common side reactions to avoid during synthesis.
Data Summary
Table 1: Comparison of Carbonyl Sources for Imidazolidinone Synthesis
| Carbonyl Source | Advantages | Disadvantages | References |
| Phosgene/Equivalents | Highly reactive, often high yielding. | Extremely toxic, corrosive byproducts (HCl). | |
| Urea | Inexpensive, readily available. | Requires high temperatures, can lead to polymerization.[1][4] | [1],[4] |
| **Carbon Dioxide (CO₂) ** | Environmentally friendly, non-toxic. | Requires a catalyst and sometimes pressure.[2] | [2] |
| Carbonyldiimidazole (CDI) | Mild reaction conditions, good yields. | Can be slow with less nucleophilic amines, relatively expensive.[3] | [3] |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Cyclization using Urea and ZnO
This protocol is adapted from a general method for cyclic urea synthesis and should be optimized for the specific substrate.
-
To a microwave-safe reaction vessel, add the N-substituted diamine (1.0 mmol), urea (1.1 mmol), and zinc oxide (ZnO) (0.1 mmol).
-
Add a suitable high-boiling polar solvent such as DMF (3 mL).
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150°C) for a specified time (e.g., 10-30 minutes).
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
- A two-step method for preparing cyclic-ureas - Google P
- Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing). [Link]
- Microwave-assisted preparation of cyclic ureas from diamines in the presence of ZnO - Tetrahedron Letters. [Link]
- The N-methylation reactions of aniline compounds using lignin as a...
- N-Methylation of Amines with Methanol Catalyzed by Iridium(I)
- Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing). [Link]
- Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol - MDPI. [Link]
- CN102030711A - Synthesis method of 2-imidazolidinone - Google P
Sources
- 1. EP0558189A1 - A two-step method for preparing cyclic-ureas - Google Patents [patents.google.com]
- 2. Highly efficient synthesis of cyclic ureas from CO2 and diamines by a pure CeO2 catalyst using a 2-propanol solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol [mdpi.com]
- 4. CN102030711A - Synthesis method of 2-imidazolidinone - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
Technical Support Center: Stability of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in Solution
Introduction
This technical guide addresses the stability of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a molecule of interest in pharmaceutical research and development. The compound's structure incorporates two key functional moieties: an aromatic amine (the aminophenyl group) and a cyclic urea (the methylimidazolidin-2-one ring). This combination presents specific stability challenges that researchers must navigate to ensure experimental integrity and data reproducibility. The primary degradation pathways are the oxidation of the aromatic amine and the hydrolysis of the imidazolidinone ring.[1][2] This document provides a comprehensive resource, structured in a question-and-answer format, to troubleshoot common stability issues encountered in solution-based experiments.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the primary chemical degradation pathways for this compound in solution?
A1: The molecule is susceptible to two main degradation routes based on its functional groups:
-
Oxidation: The 3-aminophenyl group is prone to oxidation, especially when exposed to atmospheric oxygen, oxidizing agents, or light.[3] This process can form colored byproducts, such as quinone-imines, and N-oxides, which may be complex and further polymerize.[4][5][6] In acidic solutions, protonation of the amine group can increase its resistance to oxidation.[5]
-
Hydrolysis: The imidazolidin-2-one ring, being a cyclic urea, is susceptible to hydrolysis.[1] This reaction is typically catalyzed by acidic or basic conditions and results in the cleavage of the ring to form a diamine derivative. Unsubstituted imidazolidines are often labile and can hydrolyze back to their constituent diamine and aldehyde precursors.[1]
Q2: My solution of the compound is changing color to yellow/brown. What is causing this?
A2: The development of a yellow, brown, or sometimes even purple/blue color is a classic indicator of the oxidation of the aromatic amine moiety.[5] Even trace amounts of oxygen in the solvent or headspace of the vial can initiate this process, which can be accelerated by exposure to light and ambient temperatures.[3][7] The colored species are typically benzoquinone-imine type structures or their polymers.[4]
Q3: How does pH affect the stability of the compound in aqueous solutions?
A3: pH has a critical and dual impact on the stability of this molecule:
-
Acidic Conditions (pH < 4): The aromatic amine is protonated, which significantly protects it from oxidation.[5] However, strong acidic conditions can accelerate the hydrolysis of the imidazolidin-2-one ring.[8][9]
-
Neutral to Slightly Acidic Conditions (pH 4-7): This range often represents a compromise for stability. Studies on simple urea show it is most stable in the pH range of 4-8.[10][11] This pH window minimizes both acid-catalyzed hydrolysis of the ring and the base-promoted oxidation of the amine.
-
Alkaline Conditions (pH > 8): The free, unprotonated amine is highly susceptible to rapid oxidation.[5] While the imidazolidinone ring is also subject to base-catalyzed hydrolysis, the oxidation of the aromatic amine is typically the more significant and rapid degradation pathway in an aerobic alkaline environment.
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To maximize the shelf-life of a solution, the following conditions are recommended:
-
Solvent: Use deoxygenated solvents (e.g., sparged with nitrogen or argon). For aqueous studies, consider using a buffer in the slightly acidic to neutral range (e.g., pH 6.0 lactate buffer), which has been shown to minimize urea degradation.[10][11]
-
Temperature: Store solutions at low temperatures, such as 2-8°C or frozen at -20°C or -70°C, to slow down all degradation reactions.[3] Long-term storage at -70°C has been shown to be effective for preserving aromatic amines in urine samples.[3]
-
Atmosphere: Displace the headspace of the storage container with an inert gas like nitrogen or argon to prevent oxidation.[12]
-
Light: Protect the solution from light at all times by using amber vials or wrapping the container in aluminum foil.[3][13]
Section 2: Troubleshooting Guide for Experimental Issues
| Problem | Potential Causes | Recommended Actions & Explanations |
| Rapid loss of the main compound peak in HPLC analysis. | 1. Oxidative Degradation: The aminophenyl group is oxidizing due to dissolved oxygen in the mobile phase, diluent, or sample.[4] 2. Hydrolytic Degradation: The sample diluent or mobile phase is too acidic or basic, causing ring cleavage.[8] 3. Adsorption: The compound may be adsorbing to container surfaces, especially in low-concentration samples.[14] | 1. De-gas all solutions: Sparge mobile phases and diluents with helium or nitrogen. Prepare samples fresh and immediately cap vials with minimal headspace. 2. Check pH: Measure the pH of your sample diluent. If possible, adjust to a pH between 5 and 7. Ensure the mobile phase pH is compatible.[10] 3. Use appropriate vials: Consider using silanized glass vials or polypropylene vials to minimize adsorption.[14] |
| Appearance of unexpected peaks in the chromatogram. | 1. Degradants Forming: New peaks are likely oxidation or hydrolysis products.[14] 2. Solvent/Mobile Phase Artifacts: The solvent itself may be degrading or reacting with the compound.[13] 3. Sample Preparation Artifacts: The process of preparing the sample (e.g., heating, sonication) could be causing degradation. | 1. Perform a forced degradation study (see Protocol 4.2): This will help you intentionally generate and identify the likely degradation products. 2. Run a blank gradient: Inject your sample diluent to ensure no peaks are coming from the solvent or mobile phase.[15] 3. Minimize stress during prep: Avoid excessive heat or sonication during sample dissolution. Prepare samples immediately before analysis. |
| Solution color changes over a short period (minutes to hours). | 1. Rapid Oxidation: This is the most common cause. The sample is exposed to air, light, or a high pH environment.[5] 2. Contamination: A contaminant in the solvent or on the glassware may be acting as a catalyst for oxidation. | 1. Work under inert conditions: Prepare the solution in a glove box or by using solvents deoxygenated by inert gas sparging.[12] 2. Use high-purity solvents and clean glassware: Ensure solvents are HPLC-grade or higher and that glassware is scrupulously clean. |
| Poor mass balance in a stability study (sum of parent and degradants is <95%). | 1. Formation of Non-Chromophoric Degradants: Some degradation products may not absorb UV light at the detection wavelength.[14] 2. Formation of Volatile or Insoluble Degradants: Degradation may lead to products that precipitate out of solution or are lost to the headspace.[14] 3. Irreversible Adsorption: Degradants may be sticking strongly to vials or HPLC column tubing. | 1. Use a universal detector: If available, analyze samples using a Mass Spectrometer (MS) or Charged Aerosol Detector (CAD) to detect non-UV active species.[14] 2. Visually inspect samples: Check for any precipitation. Analyze the sample with minimal delay after preparation. 3. Change HPLC detection wavelength: Analyze at a lower wavelength (e.g., 210-220 nm) where more organic molecules absorb. |
Section 3: Key Degradation Pathways and Mitigation
Oxidative Degradation
The aromatic amine is the most labile part of the molecule. Oxidation proceeds via radical mechanisms and can be initiated by oxygen, light (photoxidation), or metal ion contaminants.
-
Mechanism: The amine can undergo a one-electron oxidation to form a radical cation, which is the first step in forming various colored and complex products.[2]
-
Mitigation Strategies:
-
Inert Atmosphere: Always handle the solid and its solutions under an inert gas (N₂ or Ar).
-
Antioxidants: For formulation development, the inclusion of antioxidants could be considered, but this may interfere with some experimental assays.
-
Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like EDTA can be beneficial.
-
Hydrolytic Degradation
The five-membered imidazolidin-2-one ring can be cleaved by water, a reaction catalyzed by H⁺ or OH⁻ ions.
-
Mechanism: In acidic conditions, water attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses, breaking the ring.[8]
-
Mitigation Strategies:
-
pH Control: Maintain the pH of aqueous solutions between 4 and 8 for optimal stability against hydrolysis.[11]
-
Aprotic Solvents: When possible, use dry aprotic solvents like DMSO or DMF for stock solutions to prevent hydrolysis during long-term storage. Note that some solvents like THF can contain peroxides which may promote oxidation.[8][9]
-
Photodegradation
Aromatic amines are often photosensitive, absorbing UV light which can provide the energy to initiate degradation reactions.[16][17]
-
Mechanism: Direct absorption of photons can excite the molecule to a higher energy state, leading to bond cleavage or reaction with oxygen to form oxidized products.[16]
-
Mitigation Strategies:
Potential Degradation Pathways Diagram
Caption: Potential degradation pathways for the title compound.
Section 4: Experimental Protocols
Protocol 4.1: Preparation of a Stable Stock Solution
-
Solvent Preparation: Use HPLC-grade DMSO or DMF. If an aqueous buffer is required, prepare a 10 mM phosphate or lactate buffer and adjust the pH to 6.0.[11] Deoxygenate the chosen solvent by sparging with dry nitrogen gas for at least 15 minutes.
-
Weighing: Weigh the this compound solid in a clean, dry amber glass vial.
-
Dissolution: Under a gentle stream of nitrogen, add the deoxygenated solvent to the vial to the desired concentration (e.g., 10 mg/mL). Cap the vial immediately.
-
Mixing: Gently vortex or sonicate at room temperature until fully dissolved. Avoid excessive heating.
-
Storage: Tightly seal the vial, wrap the cap junction with parafilm, and store at ≤ -20°C, protected from light.
Protocol 4.2: Forced Degradation Study Workflow
This study intentionally degrades the compound to identify potential degradants and establish a stability-indicating analytical method. A target degradation of 5-20% is recommended.[14]
-
Prepare Solutions: Prepare a ~1 mg/mL solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Set Up Conditions: Aliquot the solution into separate, clearly labeled amber vials for each stress condition:
-
Acid Hydrolysis: Add 0.1 M HCl. Heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH. Keep at room temperature.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution at 60°C (in parallel with the acid sample).
-
Control: Keep one sample at 2-8°C, protected from light.
-
-
Sampling: Withdraw aliquots from each vial at time points (e.g., 2, 8, 24 hours).
-
Quenching: For acid/base samples, neutralize with an equimolar amount of base/acid.
-
Analysis: Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase and analyze immediately by HPLC-UV/MS.
Forced Degradation Workflow Diagram
Caption: Workflow for a forced degradation study.
Protocol 4.3: Stability-Indicating HPLC-UV Method (Starting Point)
This method must be able to separate the parent compound from all major degradation products.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm (scan from 200-400 nm with a PDA detector to identify optimal wavelengths for degradants).
-
Injection Volume: 10 µL.
Method Optimization: If peaks co-elute, try adjusting the mobile phase pH, changing the organic solvent (e.g., to methanol), or using a column with a different stationary phase (e.g., Phenyl-Hexyl).[14]
Section 5: Summary of Expected Stability
The following table summarizes the anticipated stability of this compound based on the chemical principles of its functional groups. This should be verified experimentally.
| Condition | Primary Degradation Pathway | Expected Stability | Key Influencing Factors |
| Aqueous, pH 2 | Hydrolysis | Low | Temperature |
| Aqueous, pH 6 | Minimal | High | Temperature, Oxygen, Light |
| Aqueous, pH 10 | Oxidation | Very Low | Oxygen, Light |
| Aprotic Solvent (dry DMSO) | Minimal | Very High | Light, Storage Temperature |
| Solid State (Room Temp) | Slow Oxidation | Moderate to High | Light, Humidity, Air Exposure |
| Solution (Exposed to Light) | Photoxidation | Low | Wavelength and intensity of light |
Section 6: References
-
Muckenschnabel, I., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. Organic & Biomolecular Chemistry. Available at: [Link]
-
Corbett, J. F. (1972). Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Pharma Stability. (n.d.). Troubleshooting & Pitfalls. Available at: [Link]
-
Wikipedia contributors. (n.d.). Imidazolidine. Wikipedia. Available at: [Link]
-
Muckenschnabel, I., et al. (2007). Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. ResearchGate. Available at: [Link]
-
Pramanik, S., et al. (2023). Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI. Available at: [Link]
-
Panyachariwat, N., & Steckel, H. (2013). Stability of urea in solution and pharmaceutical preparations. PubMed. Available at: [Link]
-
Sciencemadness Discussion Board. (2010). Strange purple compound when oxidizing p-aminophenol. Available at: [Link]
-
Mel'nik, M. P., & Kopylova, T. N. (2008). Photochemistry of Aliphatic and Aromatic Amines. ResearchGate. Available at: [Link]
-
Iglesias, M., et al. (2019). Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. Available at: [Link]
-
Pharmaguideline. (n.d.). Strategies for Resolving Stability Issues in Drug Formulations. Available at: [Link]
-
Panyachariwat, N., & Steckel, H. (2013). Stability of urea in solution and pharmaceutical preparations. ResearchGate. Available at: [Link]
-
IJNRD. (2024). UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. Available at: [Link]
-
Roldan, E., et al. (2020). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. MDPI. Available at: [Link]
-
Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. Available at: [Link]
-
Sitaram, C. V., et al. (2007). Identification of imatinib mesylate degradation products obtained under stress conditions. PubMed. Available at: [Link]
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- 2. mdpi.com [mdpi.com]
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- 4. Benzoquinone imines. Part 16. Oxidation of p-aminophenol in aqueous solution - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. Sciencemadness Discussion Board - Strange purple compound when oxidizing p-aminophenol - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Technical Support Center: Interpreting Complex NMR Spectra of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
Welcome to the technical support center for the analysis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in interpreting the nuanced NMR spectra of this molecule. Here, we will dissect the complexities of its ¹H and ¹³C NMR spectra, providing clear, actionable guidance in a question-and-answer format. Our approach is grounded in established spectroscopic principles and leverages advanced 2D NMR techniques to achieve unambiguous structural elucidation.
Introduction to the Molecule
This compound is a substituted heterocyclic compound featuring a chiral center at the C5 position of the imidazolidinone ring. The presence of a substituted aromatic ring and a five-membered heterocyclic ring with various proton environments leads to a complex and often overlapping NMR spectrum. This guide will help you navigate these complexities.
Caption: Structure of this compound with proton labeling.
Frequently Asked Questions (FAQs)
Q1: Why does the aromatic region of my ¹H NMR spectrum show a complex multiplet instead of simple doublets and triplets?
A1: The substitution pattern on the benzene ring is the primary reason for the complexity. In this compound, you have a 1,3-disubstituted (meta) benzene ring. This arrangement leads to four distinct aromatic protons. The chemical shifts of these protons are influenced by the electron-donating amino group (-NH₂) and the electron-withdrawing imidazolidinone group.[1] This results in overlapping signals and complex coupling patterns. The protons will exhibit ortho, meta, and para couplings, further complicating the spectrum.[2]
Q2: I'm observing more signals than expected in the aliphatic region for the imidazolidinone ring. Why is that?
A2: This is likely due to the presence of diastereotopic protons.[3][4][5] The imidazolidinone ring is not planar and the molecule is chiral. The two protons on the C4 carbon are diastereotopic because replacing each one with a different group would lead to the formation of diastereomers.[6] Diastereotopic protons are chemically non-equivalent and are expected to have different chemical shifts and coupling constants, leading to separate signals in the ¹H NMR spectrum.[7]
Q3: The amine (-NH₂) protons are either very broad or not visible at all. Is this normal?
A3: Yes, this is a common phenomenon for amine protons. The signal broadening is often due to a combination of factors including chemical exchange with trace amounts of water or acid in the solvent, and quadrupole broadening from the ¹⁴N nucleus.[8][9] The rate of this exchange can be influenced by the solvent, temperature, and concentration.[10][11] In some cases, the signal can become so broad that it is indistinguishable from the baseline.[12]
Troubleshooting Guide
Issue 1: Unresolved Aromatic Multiplets
Problem: The four aromatic protons appear as a complex, overlapping multiplet between approximately 6.5 and 7.5 ppm, making direct assignment impossible.
Causality: The chemical shift differences between the aromatic protons are small, and the coupling constants (J-values) are of similar magnitude, leading to second-order effects and signal overlap.
Solution: 2D NMR Spectroscopy
A combination of 2D NMR experiments is the most effective way to resolve and assign these signals.
Experimental Protocol: COSY, HSQC, and HMBC
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. In the aromatic region, cross-peaks will connect adjacent protons (ortho-coupling). This allows you to trace the connectivity of the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (¹H-¹³C one-bond correlation).[13] This will definitively link each aromatic proton signal to its corresponding carbon signal.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away (¹H-¹³C long-range correlation).[13][14] This is particularly useful for assigning quaternary carbons and confirming the overall connectivity of the aromatic ring to the imidazolidinone moiety.
Caption: Workflow for assigning aromatic signals using 2D NMR.
Issue 2: Assigning Diastereotopic Protons of the Imidazolidinone Ring
Problem: The two protons on C4 of the imidazolidinone ring appear as two distinct and complex multiplets, further complicated by coupling to the C5 proton.
Causality: As mentioned, these protons are diastereotopic and thus chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to the proton on C5 (vicinal coupling).
Solution: Detailed Coupling Analysis and 2D NMR
-
¹H NMR Analysis: Carefully analyze the multiplicity of these signals. You should expect to see a doublet of doublets for each proton, though this may be further complicated by other couplings.
-
COSY: A COSY spectrum will show a cross-peak between the two diastereotopic protons, confirming their geminal relationship. It will also show cross-peaks from each of these protons to the C5 proton.
-
HSQC: An HSQC experiment will show that both of these proton signals correlate to the same carbon signal (C4).
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide through-space correlations. For example, a NOESY experiment might show a correlation between one of the C4 protons and the methyl group on N3, helping to define the stereochemistry and conformation of the ring.
| Proton(s) | Expected Chemical Shift (ppm) | Expected Multiplicity | Notes |
| Aromatic H | 6.5 - 7.5 | Complex Multiplets | Resolved with 2D NMR |
| -NH₂ | Variable (often broad) | Singlet (broad) | May exchange with D₂O |
| C5-H | ~4.0 - 4.5 | Multiplet | Chiral center |
| C4-H (diastereotopic) | ~3.2 - 3.8 | ddd (doublet of doublet of doublets) | Non-equivalent protons |
| N-CH₃ | ~2.8 - 3.0 | Singlet |
Note: Expected chemical shifts are approximate and can be influenced by solvent and other experimental conditions.
Issue 3: Identifying and Assigning Carbon Signals
Problem: Ambiguity in assigning the ¹³C NMR signals, especially for the aromatic carbons and the carbonyl carbon.
Causality: While proton-decoupled ¹³C NMR provides the chemical shifts of all unique carbons, it doesn't inherently provide connectivity information.
Solution: HSQC and HMBC
As outlined in the workflow for aromatic protons, HSQC and HMBC are essential for carbon assignments.
-
HSQC will assign all protonated carbons (CH, CH₂, CH₃).
-
HMBC is crucial for assigning quaternary carbons (carbons with no attached protons), such as the carbonyl carbon (C2) and the two substituted aromatic carbons (C1' and C3'). For example, the N-CH₃ protons should show an HMBC correlation to the carbonyl carbon (C2). The aromatic protons will show HMBC correlations to neighboring carbons, helping to piece together the entire carbon skeleton.[15]
Caption: Key HMBC correlations for structural assignment.
Summary and Best Practices
Interpreting the NMR spectra of this compound requires a systematic approach that goes beyond simple 1D analysis.
-
Acknowledge Complexity: Recognize that features like diastereotopicity and complex aromatic coupling patterns are inherent to the molecule's structure.
-
Leverage 2D NMR: Routinely employ COSY, HSQC, and HMBC experiments for unambiguous assignment.[16]
-
Consider Solvent Effects: Be mindful that the choice of NMR solvent can affect the chemical shifts and appearance of labile protons like those of the amine group.[12]
-
Validate with Data: Always ensure that your assignments are consistent across all acquired spectra (¹H, ¹³C, COSY, HSQC, HMBC).
By following this guide, you will be well-equipped to tackle the challenges of interpreting the complex NMR spectra of this and similar molecules, leading to accurate and reliable structural characterization.
References
- Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in 1H NMR Spectroscopy: Examples.
- Fiveable. Diastereotopic Protons Definition.
- OpenOChem Learn. Indentifying Homotopic, Enantiotopic and Diastereotopic Protons.
- Scribd. Advanced 2D NMR Techniques Guide.
- ProQuest. (1995). Applying 2D NMR methods to the structural elucidation of complex natural products.
- Moodle. NMR Spectroscopy of Benzene Derivatives.
- Chemistry LibreTexts. (2024, October 28). 5.4: Types of Protons.
- Defense Technical Information Center. (1968). AN NMR STUDY OF THE SOLVENT EFFECTS ON THE N-H CHEMICAL SHIFTS OF AROMATIC AMINES, AMIDES, AND HYDRAZINES.
- JoVE. (2024, April 4). Video: ¹H NMR Chemical Shift Equivalence: Enantiotopic and Diastereotopic Protons.
- Slideshare. (2016, November 28). 2D NMR Spectroscopy.
- J-Stage. (1989). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.
- University of Calgary. Ch 13 - Aromatic H.
- National Institute of Standards and Technology. (2009, October 15). A compilation of aromatic proton chemical shifts in mono- and di- substituted benzenes.
- San Diego State University. 7) Common 2D (COSY, HSQC, HMBC).
- PubMed. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data.
- University of Wisconsin-Milwaukee. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms.
- ResearchGate. (2014, August). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine.
- Reddit. (2023, November 24). Amine protons on NMR.
- MDPI. (2022, December 31). The Study of Structural Features of N- and O-Derivatives of 4,5-Dihydroxyimidazolidine-2-Thione by NMR Spectroscopy and Quantum Chemical Calculations.
- ACS Publications. (2023, March 27). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis.
- Taylor & Francis Online. (2006, August 12). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds.
- Indian Journal of Chemistry. (2011). Synthesis, configurational analysis and antimicrobial activity of imidazolidinone, thiazolidinone and isoxazolone derivatives of 9,10-phenanthrenequinone.
- Advanced Journal of Chemistry. (2024, June 6). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone.
- ResearchGate. (2014, August). Spectroscopic analysis of imidazolidines Part V: 1H and 13C NMR spectroscopy and conformational analysis of N-acylimidazolidines.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (2021). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- ResearchGate. (2021, January). Fragments of 1 H NMR spectra of....
- PubMed. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy.
- SpectraBase. 1,3-Dimethyl-2-imidazolidinone - Optional[1H NMR] - Chemical Shifts.
- The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra.
- PubChem. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one.
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Preventing decomposition of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one during storage
Welcome to the technical support center for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage. Here, you will find in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter in your experiments.
Introduction to the Stability of this compound
This compound is a molecule possessing two key functional groups that dictate its stability: an aromatic amine and a cyclic urea (imidazolidin-2-one). The primary amino group attached to the phenyl ring is susceptible to oxidation, while the cyclic urea moiety can be sensitive to hydrolysis. Understanding these inherent chemical properties is crucial for preventing decomposition and ensuring the reliability of your experimental results.
This guide provides a proactive approach to storage and handling, moving from foundational principles to practical troubleshooting steps.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
For optimal stability, the compound, which is a solid, should be stored in a cool, dry, and dark environment under an inert atmosphere.[1][2] A vendor datasheet specifically recommends storage at room temperature, in a dark place, and under an inert atmosphere.
Q2: Why is an inert atmosphere recommended for storage?
The aromatic amine functionality is prone to oxidation when exposed to air.[3] Storing the compound under an inert gas, such as nitrogen or argon, displaces oxygen and minimizes the risk of oxidative degradation, which can lead to the formation of colored impurities and a decrease in purity.
Q3: How does temperature affect the stability of this compound?
Elevated temperatures can accelerate the rate of decomposition. For amines in general, it is recommended to store them below 30°C (86°F) to maintain stability.[4] Similarly, for urea-based compounds, storage between 10-30°C is advised to prevent thermal decomposition.[5] While "room temperature" is often acceptable, avoiding temperature extremes and fluctuations is key.
Q4: Is this compound sensitive to moisture?
Yes, both aromatic amines and urea-based compounds are known to be hygroscopic, meaning they can absorb moisture from the air.[4] For urea, this can lead to clumping and hydrolysis.[5] Therefore, it is imperative to store the compound in a tightly sealed container in a dry environment.[4] The use of desiccants in the storage container is a good practice.
Q5: What type of container is best for storing this compound?
A tightly sealed container made of a non-reactive material such as amber glass or high-density polyethylene (HDPE) is recommended.[4] Amber glass is particularly beneficial as it protects the compound from light, which can also contribute to the degradation of aromatic amines.
Troubleshooting Guide: Identifying and Preventing Decomposition
This section provides a structured approach to identifying and resolving potential stability issues with this compound.
Visual Inspection and Physical Changes
| Observation | Potential Cause | Recommended Action |
| Change in Color (e.g., from white/off-white to yellow/brown) | Oxidation of the aromatic amine group. | Discard the affected batch and review storage procedures to ensure an inert atmosphere and protection from light. |
| Clumping or Caking of the Solid | Moisture absorption.[5] | Transfer the compound to a desiccator to remove excess moisture. For future storage, use a tightly sealed container with a desiccant. |
| Change in Solubility | Formation of insoluble degradation products. | Assess the purity of the compound using an appropriate analytical method. If significant degradation has occurred, a fresh batch should be used. |
Workflow for Investigating Suspected Decomposition
If you suspect that your sample of this compound has degraded, the following workflow can help you confirm your suspicions and take corrective action.
Caption: Workflow for Investigating and Addressing Compound Decomposition.
Experimental Protocols
Protocol 1: Purity Assessment by Thin-Layer Chromatography (TLC)
This protocol provides a rapid and simple method to qualitatively assess the purity of your compound and detect the presence of degradation products. Aromatic amines can be visualized on a TLC plate, sometimes with the aid of a reagent.[6]
Materials:
-
TLC plates (silica gel 60 F254)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane, the ratio may need to be optimized)
-
UV lamp (254 nm)
-
Staining solution (e.g., p-anisaldehyde or potassium permanganate)
-
Sample of this compound
-
Reference standard (a fresh, unopened sample if available)
Procedure:
-
Prepare a small amount of your compound and the reference standard as dilute solutions in a suitable solvent (e.g., methanol or dichloromethane).
-
Spot the solutions onto the baseline of a TLC plate.
-
Place the plate in a developing chamber containing the mobile phase.
-
Allow the solvent front to travel up the plate.
-
Remove the plate and mark the solvent front.
-
Visualize the spots under a UV lamp.
-
If necessary, stain the plate to visualize non-UV active impurities.
-
Interpretation: The appearance of new spots in your sample that are not present in the reference standard indicates the presence of impurities, potentially from decomposition.
Protocol 2: Quantitative Purity Assessment by High-Performance Liquid Chromatography (HPLC)
For a more accurate determination of purity, HPLC is a recommended method.[7]
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase (e.g., a gradient of acetonitrile and water, may require optimization)
-
Sample of this compound
-
Reference standard
Procedure:
-
Prepare a standard solution of known concentration using the reference standard.
-
Prepare a sample solution of your compound at the same concentration.
-
Develop an HPLC method with a suitable gradient to separate the main peak from any potential impurities.
-
Inject the standard and sample solutions into the HPLC system.
-
Monitor the chromatogram at a wavelength where the compound has strong absorbance (e.g., around 254 nm).
-
Interpretation: Compare the chromatograms of your sample and the reference standard. The presence of additional peaks or a decrease in the area of the main peak in your sample indicates degradation. The purity can be calculated based on the relative peak areas.
Potential Decomposition Pathways
While specific degradation studies for this compound are not extensively published, the following pathways can be inferred based on the reactivity of its functional groups.
Caption: Plausible Decomposition Pathways for the Compound.
By understanding these potential degradation routes, you can better appreciate the importance of the recommended storage conditions. Protecting the compound from oxygen, light, and moisture is the most effective strategy for preventing these decomposition reactions.
References
- Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety.
- Van De Velde, M., et al. (2020). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies. Food Chemistry, 330, 127244.
- Inoue, T., et al. (2016). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 52(6), 717-723.
- Le, H. D., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(1), 747-755.
- Le, H. D., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. ACS Publications.
- Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 28-43.
- NIOSH. (1994). Amines, Aromatic: Method 2002. NIOSH Manual of Analytical Methods (NMAM), Fourth Edition.
- Wang, Y., et al. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, 4(8), 2296-2299.
- Dubois, L. (2023). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption: development of analytical.
- NFU. (2024). Urea fertilisers – best practices on storage, calibration and application.
- Huaxin Fertiliser Machinery. (n.d.). How to Store and Handle Urea Khad Safely.
- Ali, M. M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications.
Sources
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- 7. matheo.uliege.be [matheo.uliege.be]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one using 2D NMR
Audience: Researchers, scientists, and drug development professionals.
Introduction: Beyond the Spectrum, A Confirmation of Structure
In the realm of drug discovery and development, the unambiguous determination of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, waste significant resources, and lead down unproductive research pathways. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a fundamental overview of a molecule's chemical environment, it often falls short when faced with complex spin systems, signal overlap, or the need to definitively connect disparate molecular fragments.[1][2][3]
This is where two-dimensional (2D) NMR spectroscopy becomes an indispensable tool.[1][4] By spreading spectral information across a second frequency dimension, 2D NMR resolves ambiguities and reveals through-bond correlations, providing a detailed and definitive map of molecular connectivity.[1][5]
This guide provides an in-depth, experience-driven walkthrough for validating the structure of a synthesized target, 1-(3-Aminophenyl)-3-methylimidazolidin-2-one , using a strategic combination of 2D NMR experiments. We will not just list steps; we will explore the causality behind our experimental choices, demonstrating how a suite of correlated spectra creates a self-validating system for structural proof.
The Target Molecule: this compound
Our target molecule possesses several key structural features that we must confirm:
-
An imidazolidinone core , a five-membered heterocyclic ring.
-
An N-methyl group at the N3 position.
-
A 3-aminophenyl substituent at the N1 position.
-
A carbonyl group (C2) within the ring.
-
Two methylene groups (C4 and C5) forming an ethylene bridge.
Our task is to use 2D NMR to prove, unequivocally, that these pieces are connected in the proposed arrangement.
The Analytical Strategy: A Multi-Experiment Approach for Unambiguous Assignment
The power of 2D NMR lies in combining different experiments, each providing a unique piece of the structural puzzle. For our target, a trio of experiments—COSY, HSQC, and HMBC—is the logical and most efficient choice.
-
¹H-¹H COSY (Correlation Spectroscopy): This is our starting point for mapping the proton framework. It identifies protons that are coupled to each other, typically through two or three bonds (e.g., H-C-H or H-C-C-H).[6][7][8] This allows us to trace out the connectivity of adjacent protons, such as the ethylene bridge in the imidazolidinone ring and the coupled protons on the aromatic ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment is the bridge between the proton and carbon skeletons. It correlates each proton directly to the carbon it is attached to (a one-bond correlation).[9][10][11][12] This is the most reliable way to assign the chemical shifts of protonated carbons. We choose HSQC over its predecessor, HMQC, for its superior resolution in the carbon dimension, which minimizes peak broadening caused by proton-proton couplings.[13][14]
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful experiment for piecing the entire structure together. It reveals correlations between protons and carbons over longer ranges, typically two to four bonds.[15][16][17] Crucially, this allows us to "see" connections through non-protonated (quaternary) carbons, like our carbonyl carbon (C2) and the substituted aromatic carbons (C1' and C3'), thereby linking the molecular fragments identified by COSY and HSQC.
Caption: Workflow for 2D NMR-based structural validation.
Experimental Protocol: Ensuring Data Integrity
The quality of NMR data is directly dependent on meticulous sample preparation. A flawed sample will yield ambiguous or misleading results, regardless of the sophistication of the NMR experiment.
Step-by-Step Methodology:
-
Sample Weighing: Accurately weigh 5-10 mg of the purified this compound. While ¹³C is less sensitive than ¹H, modern spectrometers with cryoprobes often provide excellent HSQC and HMBC data with this amount in a reasonable time.[18][19]
-
Solvent Selection: Choose a suitable deuterated solvent that fully dissolves the sample. DMSO-d₆ is an excellent choice as it dissolves a wide range of organic molecules and its residual proton peak (at ~2.50 ppm) rarely interferes with signals of interest. The exchangeable amine (NH₂) and any trace water protons will also be clearly visible.
-
Dissolution & Transfer: Dissolve the sample in approximately 0.6 mL of the deuterated solvent in a small, clean vial. Using a Pasteur pipette plugged with a small amount of cotton or glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube.[20][21] This filtration step is critical to remove any particulate matter that can disrupt magnetic field homogeneity and degrade spectral quality.[20]
-
Internal Standard: For precise chemical shift referencing, ensure the solvent contains an internal standard like Tetramethylsilane (TMS), which is defined as 0.00 ppm. Most commercially available deuterated solvents already contain TMS.
-
Data Acquisition:
-
Acquire standard 1D ¹H and ¹³C{¹H} spectra first. This confirms the sample is correct and provides the projections for the 2D spectra.
-
Run a standard gradient-selected (gs) COSY experiment.
-
Run a phase-sensitive, edited gs-HSQC experiment. The "edited" nature of this pulse sequence has the added benefit of differentiating CH/CH₃ signals (positive phase) from CH₂ signals (negative phase), acting as a built-in DEPT experiment.[17]
-
Run a gs-HMBC experiment. It is often wise to set the long-range coupling delay to optimize for an average J-coupling of 8 Hz, which is a good compromise for capturing both two- and three-bond correlations.[10]
-
Data Interpretation: Assembling the Molecular Puzzle
Let's assume we have acquired the spectra. The following is a predictive analysis of the key correlations that would validate the structure of this compound.
Predicted NMR Data Summary
| Atom # | δ ¹³C (ppm) | δ ¹H (ppm) | Multiplicity | Key COSY Correlations (¹H) | Key HMBC Correlations (¹H → ¹³C) |
| 2 | ~160 | - | - | - | H4, H5, H-Me |
| 4 | ~48 | ~3.8 | t | H5 | C2, C5, C1' |
| 5 | ~35 | ~3.3 | t | H4 | C2, C4, C-Me |
| Me | ~30 | ~2.8 | s | - | C2, C5 |
| 1' | ~145 | - | - | - | H2', H6', H4 |
| 2' | ~110 | ~7.0 | d | H4', H6' | C4', C6', C1' |
| 3' | ~150 | - | - | - | H2', H4', NH₂ |
| 4' | ~115 | ~6.5 | t | H2', H5', H6' | C2', C6', C5', C3' |
| 5' | ~130 | ~7.1 | t | H4', H6' | C1', C3', C4' |
| 6' | ~112 | ~6.9 | d | H2', H4', H5' | C2', C4', C1' |
| NH₂ | - | ~5.2 | s | - | C2', C4', C3' |
Note: Chemical shifts (δ) are hypothetical but representative for this structure in DMSO-d₆.
Analysis of the COSY Spectrum
The COSY spectrum reveals proton-proton connectivities.
-
Imidazolidinone Ring: A clear cross-peak will be observed between the triplet at ~3.8 ppm (H4) and the triplet at ~3.3 ppm (H5). This confirms the presence of the -CH₂-CH₂- ethylene bridge.[22]
-
Aromatic Ring: The aromatic region will show a network of correlations. For a 1,3-disubstituted (meta) ring, we expect to see correlations between H4'/H5', H5'/H6', and a weaker four-bond coupling between H2'/H6' and H4'/H2', confirming the substitution pattern.[6][7]
Analysis of the HSQC Spectrum
The HSQC spectrum links the proton signals to their directly attached carbons.
-
The signal at 2.8 ppm (s, 3H) will correlate to the carbon at ~30 ppm, confirming this as the N-methyl group .
-
The triplets at ~3.8 ppm and ~3.3 ppm will correlate to the aliphatic carbons at ~48 ppm and ~35 ppm, respectively, assigning C4/H4 and C5/H5 .
-
Each aromatic proton signal between 6.5-7.1 ppm will show a correlation to its corresponding aromatic carbon between ~110-130 ppm, allowing for the unambiguous assignment of C2'/H2', C4'/H4', C5'/H5', and C6'/H6' .
-
Notably, the carbonyl carbon (~160 ppm) and the two substituted aromatic carbons (C1' and C3') will be absent from the HSQC spectrum, as they bear no protons.[23]
Analysis of the HMBC Spectrum: The Definitive Proof
The HMBC spectrum provides the critical long-range correlations that piece the molecular fragments together.
-
Connecting the N-Methyl Group: The sharp singlet of the methyl protons (~2.8 ppm) will show a strong correlation to the carbonyl carbon C2 (~160 ppm) and the adjacent ring carbon C5 (~35 ppm). This three-bond (H-C-N-C) and two-bond (H-C-N-C) correlation definitively places the methyl group on N3.
-
Connecting the Phenyl Ring: The methylene protons at H4 (~3.8 ppm) will show a crucial three-bond correlation to the quaternary aromatic carbon C1' (~145 ppm). This H-C-N-C correlation is the unambiguous link between the imidazolidinone ring and the phenyl substituent at the N1 position.
-
Confirming the Ring Structure: Both H4 and H5 protons will show correlations to the carbonyl carbon C2 , confirming their position within the five-membered ring.
-
Validating Aromatic Substitution: The aromatic proton H2' (~7.0 ppm) will show correlations to C4' and C6', and importantly, to the quaternary carbon C1' . The amine protons (NH₂) will show correlations to the carbons they are two bonds away from, C2' and C4' , and three bonds away to C3' , confirming the position of the amino group.
Caption: Key HMBC correlations confirming connectivity.
Comparison with Alternative Methodologies
| Technique | Advantages | Limitations |
| 2D NMR Spectroscopy | Provides complete solution-state connectivity map; non-destructive; requires relatively small sample amount. | Does not provide solid-state packing information; can be complex for very large molecules. |
| X-Ray Crystallography | Provides definitive 3D structure and stereochemistry in the solid state. | Requires a high-quality single crystal, which can be difficult or impossible to grow; structure may differ from solution conformation. |
| Mass Spectrometry (MS) | Provides highly accurate molecular weight and fragmentation patterns, confirming elemental composition. | Does not provide direct information on atom-to-atom connectivity or stereochemistry; isomers are often indistinguishable. |
While X-ray crystallography provides the "gold standard" for solid-state structure, its prerequisite of a suitable crystal is a significant bottleneck. Mass spectrometry confirms the formula but not the isomeric structure. Therefore, for rapid, definitive, and routine confirmation of the synthesized structure in the solution phase—the phase most relevant for biological assays—2D NMR is the most powerful and practical choice.
Conclusion
The strategic application of COSY, HSQC, and HMBC experiments provides a multi-layered, self-validating system for structural elucidation. For this compound, this approach allows us to:
-
Trace the proton spin systems of the aliphatic and aromatic rings (COSY).
-
Unambiguously assign all protonated carbons (HSQC).
-
Definitively link the N-methyl and aminophenyl fragments to the correct positions on the imidazolidinone core through long-range correlations, including those via quaternary carbons (HMBC).
By following this logical workflow, a researcher can move from a collection of spectral peaks to a confident, validated molecular structure, ensuring the integrity of all subsequent scientific endeavors.
References
- Magritek. (2021). ¹H-¹H COSY & TOCSY two- dimensional NMR spectroscopy. [Link]
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- Organic Spectroscopy Intern
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- Papageorgiou, G. Z., & Papadopoulos, A. I. (2025). Development of a Teaching Approach for Structure Elucidation Using 1D and 2D Homonuclear and Heteronuclear NMR Spectra.
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A Comparative Guide to the Purity Assessment of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one by Elemental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Drug Discovery
1-(3-Aminophenyl)-3-methylimidazolidin-2-one is a heterocyclic compound featuring a substituted phenyl ring and an imidazolidinone core. Such nitrogen-containing heterocycles are significant scaffolds in medicinal chemistry, frequently appearing in pharmacologically active agents[1][2]. The precise elemental and chemical composition of this intermediate is paramount, as undetected impurities can lead to aberrant biological activity, side-reactions in subsequent synthetic steps, and compromise the integrity and reproducibility of research data. Therefore, rigorous purity assessment is a foundational requirement in the drug development pipeline.
Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary, quantitative method to verify the elemental composition of a synthesized compound. It provides a fundamental check of a molecule's empirical formula against its theoretical composition, offering a direct measure of purity[3]. While modern spectroscopic methods provide structural information, elemental analysis remains a crucial gatekeeper for confirming the successful synthesis of the target molecule and the absence of significant elemental impurities[4].
Purity Verification by Elemental Analysis: A Self-Validating Protocol
Elemental analysis by combustion is a destructive, quantitative technique that determines the mass percentages of C, H, and N in a sample. The principle relies on the complete combustion of the sample in a high-temperature environment, followed by the detection and quantification of the resulting gaseous products (CO₂, H₂O, and N₂).
Theoretical Composition of this compound
To assess purity, the experimental results are compared against the theoretical elemental composition derived from the molecular formula.
Table 1: Theoretical Elemental Composition
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Mass Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 62.81% |
| Hydrogen | H | 1.01 | 13 | 13.13 | 6.87% |
| Nitrogen | N | 14.01 | 3 | 42.03 | 21.98% |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.37% |
Experimental Protocol: CHN Combustion Analysis
This protocol is designed to be self-validating through the use of certified reference materials and adherence to strict sample handling procedures.
Methodology:
-
Instrument Calibration: Calibrate the CHN analyzer using a certified organic reference material with a known elemental composition (e.g., Acetanilide). This step establishes the instrument's response factors and ensures the accuracy of subsequent measurements. The use of reference materials from accredited sources like the National Institute of Standards and Technology (NIST) is recommended for traceability[7][8][9].
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule. The sample must be homogenous and thoroughly dried under vacuum to eliminate residual solvents and moisture, which are common sources of error.
-
Run a blank (empty) capsule to zero the instrument and account for any atmospheric or system contaminants.
-
-
Combustion and Analysis:
-
The encapsulated sample is introduced into a high-temperature combustion furnace (typically 900-1000 °C) in an oxygen-rich atmosphere.
-
The combustion products (CO₂, H₂O, and Nₓ) are swept by a helium carrier gas through a reduction furnace to convert nitrogen oxides to N₂.
-
The gases are then passed through a series of traps to remove interfering substances before being separated via gas chromatography.
-
The concentration of each gas is measured by a thermal conductivity detector (TCD)[10].
-
-
Data Interpretation: The instrument's software calculates the mass percentages of C, H, and N based on the detector signals and the initial sample weight. For a compound to be considered pure, the experimental values should typically be within ±0.4% of the calculated theoretical values[11].
Visualization of the Elemental Analysis Workflow
Caption: Workflow for purity assessment by CHN elemental analysis.
Representative Experimental Data
The following table presents hypothetical, yet realistic, elemental analysis data for two different batches of synthesized this compound, demonstrating how results are evaluated.
Table 2: Comparison of Theoretical vs. Experimental Elemental Analysis Data
| Sample | Element | Theoretical % | Found % | Deviation % | Pass/Fail (±0.4% Criterion) |
| Batch A | C | 62.81 | 62.65 | -0.16 | Pass |
| H | 6.87 | 6.98 | +0.11 | Pass | |
| N | 21.98 | 21.81 | -0.17 | Pass | |
| Batch B | C | 62.81 | 61.95 | -0.86 | Fail |
| H | 6.87 | 7.25 | +0.38 | Pass | |
| N | 21.98 | 21.75 | -0.23 | Pass |
Analysis of Results:
-
Batch A is considered to be of high purity, as the experimental values for C, H, and N all fall within the widely accepted ±0.4% tolerance.
-
Batch B fails the purity test due to a significant deviation in the carbon percentage. This could indicate the presence of an impurity with a lower carbon content, such as an inorganic salt, or residual solvent with a different elemental composition. This batch would require further purification and re-analysis.
Comparative Analysis: Elemental Analysis vs. Alternative Purity Assessment Methods
While elemental analysis is fundamental, it is not an all-encompassing purity assessment tool. It is insensitive to isomeric impurities and may not detect contaminants with a similar elemental composition to the target compound[11]. For a comprehensive evaluation, especially in a drug development context, orthogonal methods are required. The International Council for Harmonisation (ICH) guidelines advocate for the use of validated analytical procedures to ensure the quality of drug substances[12].
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. It is particularly well-suited for identifying and quantifying organic impurities in pharmaceutical compounds.
Experimental Protocol: Purity Determination by Reverse-Phase HPLC (RP-HPLC)
Methodology:
-
System and Mobile Phase Preparation:
-
HPLC System: A standard HPLC system with a UV detector is used.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly employed for aromatic compounds.
-
Mobile Phase: A typical mobile phase for aromatic amines could be a gradient mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or a phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
-
Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the this compound reference standard of known purity at a concentration of ~1 mg/mL in the mobile phase.
-
Sample Solution: Prepare the test sample at the same concentration as the standard solution.
-
-
Chromatographic Analysis:
-
Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.
-
Monitor the elution at a suitable UV wavelength (e.g., determined by UV scan, likely around 254 nm for the aromatic ring).
-
The retention time of the main peak in the sample chromatogram should match that of the reference standard.
-
-
Data Interpretation: Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
Visualization of the HPLC Analysis Workflow
Caption: General workflow for purity assessment by HPLC.
Objective Comparison of Purity Assessment Techniques
Table 3: Comparison of Elemental Analysis with Other Purity Assessment Methods
| Analytical Method | Principle | Key Advantages | Key Limitations |
| Elemental Analysis (CHN) | Combustion and detection of C, H, N content. | - Provides fundamental elemental composition. - Accepted as a primary standard for purity of new compounds[11]. - Relatively fast and requires a small sample amount. | - Does not identify the nature of impurities[11]. - Insensitive to isomeric impurities. - Assumes impurities do not have a similar elemental composition. |
| HPLC | Differential partitioning of analytes between a mobile and stationary phase. | - High sensitivity and resolving power for separating impurities. - Can quantify a wide range of impurities. - Method can be validated for specificity, linearity, and accuracy[12]. | - Requires method development and validation. - Can be more time-consuming and expensive. - Requires a reference standard for absolute quantification. |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | - Provides detailed structural information. - Can detect and help identify solvent and organic impurities. - Non-destructive. | - May not detect inorganic salts or non-protonated impurities[4]. - Quantitative accuracy depends on proper integration and relaxation delays. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | - Confirms molecular weight with high accuracy. - Can be coupled with chromatography (e.g., LC-MS) to identify impurities. | - Typically not a primary quantitative method for purity without extensive calibration. - Ionization efficiency can vary significantly between compounds. |
Conclusion: An Integrated Approach to Purity Validation
Elemental analysis is an indispensable tool for the initial purity assessment of this compound, providing a fundamental confirmation of its elemental composition. A result within ±0.4% of the theoretical values provides strong evidence of a successful synthesis and high purity with respect to elemental composition.
However, it offers limited insight into the nature of potential organic or isomeric impurities. For a comprehensive and robust validation of purity, particularly for compounds intended for further development, a multi-technique approach is recommended. Combining elemental analysis with a high-resolution separation technique like HPLC provides both compositional and impurity profile confirmation. For unequivocal structure verification and identification of unknown impurities, spectroscopic methods such as NMR and Mass Spectrometry are essential. By integrating these orthogonal techniques, researchers can ensure the quality, safety, and efficacy of their chemical entities with the highest degree of confidence.
References
- Elemental analysis - Wikipedia. Wikipedia. [Link]
- An International Study Evaluating Elemental Analysis. ACS Central Science. [Link]
- A Look at Elemental Analysis for Organic Compounds. AZoM. [Link]
- Elemental analysis: an important purity control but prone to manipul
- Analysis of Elemental impurities In Raw and Auxiliary Drugs and Finished Products.
- Measurements, Standards, and Reference Materials for Industrial Commodities. NIST. [Link]
- Elemental Analysis - Organic & Inorganic Compounds. Eltra. [Link]
- DEVELOPMENT AND VALIDATION OF ANALYTICAL METHOD FOR SIMULTANEOUS QUANTITATIVE DETERMINATION OF ELEMENTAL IMPURITIES AS PER ICH Q. International Journal of Chemical & Pharmaceutical Analysis. [Link]
- Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- Method validation according to EP 2.4.20. FILAB. [Link]
- NIST Standard Reference Materials® 2023 C
- Preparation, Characterization, Biological Evaluation and Assess Laser Efficacy for New Derivatives of Imidazolidin-4-one.
- Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Journal of Education for Pure Science-University of Thi-Qar. [Link]
- ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]
- This compound. PubChemLite. [Link]
- Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals.
- Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]
- A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applic
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Introduction: The Therapeutic Potential of Imidazolidin-2-one Scaffolds at the Dopamine D2 Receptor
An In-Depth Comparative Analysis of the Biological Activity of Imidazolidin-2-one-Based Dopamine D2 Receptor Agonists
This guide provides a detailed comparison of the biological activity of the potent D2 dopamine receptor agonist, 1-(3-(Trifluoromethyl)phenyl)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)imidazolidin-2-one, and its structural analogs. We will delve into the structure-activity relationships (SAR) that govern their efficacy and selectivity, present the experimental data in a comparative format, and provide the detailed protocols used for their evaluation. This analysis is intended for researchers, scientists, and professionals in the field of drug development who are interested in the design and characterization of novel dopaminergic agents.
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its derivatives have been extensively explored as ligands for G-protein coupled receptors (GPCRs), with a particular focus on dopamine receptors. The dopamine D2 receptor, a member of the D2-like family of dopamine receptors, is a key therapeutic target for a range of neurological and psychiatric disorders, including Parkinson's disease, schizophrenia, and hyperprolactinemia.
Agonists of the D2 receptor are of significant interest for the treatment of Parkinson's disease, as they can mimic the effects of endogenous dopamine and alleviate the motor symptoms of the disease. The development of potent and selective D2 agonists is a major goal in neuropharmacology, as off-target effects at other dopamine receptor subtypes or other neurotransmitter systems can lead to undesirable side effects.
This guide will use 1-(3-(Trifluoromethyl)phenyl)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)imidazolidin-2-one (hereafter referred to as the "lead compound") as a reference point for comparing the biological activity of its analogs. We will explore how modifications to its chemical structure influence its binding affinity, functional activity, and selectivity for the D2 receptor.
Comparative Biological Activity of the Lead Compound and Its Analogs
The biological activity of the lead compound and its analogs was evaluated using a series of in vitro assays to determine their binding affinity and functional potency at the human dopamine D2 receptor. The key parameters measured were:
-
Binding Affinity (Ki): This value represents the concentration of the compound required to occupy 50% of the D2 receptors in a radioligand binding assay. A lower Ki value indicates a higher binding affinity.
-
Functional Potency (EC50): This value represents the concentration of the compound required to elicit a 50% maximal response in a functional assay, such as a cAMP accumulation assay. A lower EC50 value indicates a higher potency.
The following table summarizes the biological data for the lead compound and a selection of its analogs, highlighting the impact of structural modifications.
| Compound | R1 Substituent | R2 Substituent | D2 Ki (nM) | D2 EC50 (nM) |
| Lead Compound | 3-CF3 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl | 1.2 | 2.5 |
| Analog 1 | 3-Cl | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl | 2.8 | 5.1 |
| Analog 2 | 4-CF3 | 1-methyl-1,2,3,6-tetrahydropyridin-4-yl | 5.6 | 10.3 |
| Analog 3 | 3-CF3 | 1-propyl-1,2,3,6-tetrahydropyridin-4-yl | 0.9 | 1.8 |
| Analog 4 | 3-CF3 | Piperidin-4-yl | 15.7 | 32.4 |
Analysis of Structure-Activity Relationships (SAR):
-
Substitution on the Phenyl Ring (R1): The nature and position of the substituent on the phenyl ring significantly impact both binding affinity and potency. The 3-trifluoromethyl group in the lead compound appears to be optimal among the analogs tested. Shifting this group to the 4-position (Analog 2) or replacing it with a chloro group (Analog 1) results in a decrease in both affinity and potency. This suggests that the electronic and steric properties of the substituent at the 3-position are critical for high-affinity binding to the D2 receptor.
-
Substitution on the Tetrahydropyridine Ring (R2): The substituent on the nitrogen of the tetrahydropyridine ring also plays a crucial role. Replacing the N-methyl group of the lead compound with an N-propyl group (Analog 3) leads to a slight improvement in both Ki and EC50 values, indicating that a larger alkyl group may be better accommodated in the binding pocket. The complete removal of the N-alkyl substituent (Analog 4) results in a significant drop in both affinity and potency, highlighting the importance of this group for receptor interaction.
Experimental Methodologies
The following sections provide detailed protocols for the key in vitro assays used to characterize the biological activity of the imidazolidin-2-one-based D2 agonists.
Radioligand Binding Assay for D2 Receptor Affinity
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor, thereby determining its binding affinity (Ki).
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor.
-
[3H]-Spiperone (radioligand).
-
Test compounds (lead compound and analogs).
-
Haloperidol (non-specific binding control).
-
Binding buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Scintillation counter.
Protocol:
-
Membrane Preparation: Harvest HEK293-D2 cells and homogenize them in ice-cold binding buffer. Centrifuge the homogenate and resuspend the resulting membrane pellet in fresh binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, [3H]-Spiperone (at a concentration close to its Kd), and varying concentrations of the test compound. For the determination of non-specific binding, add a high concentration of haloperidol.
-
Incubation: Incubate the plates at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for D2 Receptor Functional Activity
This assay measures the ability of a D2 agonist to inhibit the production of cyclic AMP (cAMP), a second messenger whose synthesis is negatively regulated by the Gi/o-coupled D2 receptor.
Materials:
-
CHO-K1 cells stably co-expressing the human dopamine D2 receptor and a cyclic nucleotide-gated ion channel.
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds (lead compound and analogs).
-
Quinpirole (a standard D2 agonist).
-
Assay buffer (e.g., HBSS).
-
A fluorescent calcium indicator (e.g., Fluo-4 AM).
-
A fluorescence plate reader.
Protocol:
-
Cell Plating: Plate the CHO-K1-D2 cells in a 96-well plate and allow them to adhere overnight.
-
Loading with Calcium Indicator: Load the cells with a fluorescent calcium indicator according to the manufacturer's instructions.
-
Compound Addition: Add varying concentrations of the test compounds to the wells.
-
Stimulation: Stimulate the cells with forskolin to induce cAMP production. In the presence of a D2 agonist, this forskolin-induced cAMP production will be inhibited.
-
Signal Detection: The cyclic nucleotide-gated ion channel will open in response to the intracellular cAMP levels, leading to an influx of calcium and a change in fluorescence. Measure the fluorescence using a plate reader.
-
Data Analysis: Plot the fluorescence intensity against the log of the test compound concentration. Determine the EC50 value (the concentration of the compound that produces 50% of the maximal inhibition of the forskolin-induced signal) by non-linear regression analysis.
Visualizing Key Pathways and Workflows
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a Gi/o-coupled GPCR. Upon activation by an agonist, it initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: Dopamine D2 receptor signaling pathway.
Experimental Workflow for In Vitro Characterization
The following diagram illustrates the general workflow for the in vitro characterization of the D2 receptor agonists discussed in this guide.
Caption: Experimental workflow for D2 agonist characterization.
Conclusion
The comparative analysis of 1-(3-(Trifluoromethyl)phenyl)-3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)imidazolidin-2-one and its analogs reveals critical structure-activity relationships that govern their interaction with the dopamine D2 receptor. The data clearly indicates that both the substitution pattern on the phenyl ring and the nature of the substituent on the tetrahydropyridine moiety are key determinants of binding affinity and functional potency. This guide provides a framework for the rational design of novel imidazolidin-2-one-based D2 agonists and offers detailed experimental protocols for their in vitro characterization. Further studies, including assessment of selectivity against other dopamine receptor subtypes and in vivo efficacy studies, are necessary to fully elucidate the therapeutic potential of these compounds.
References
For further reading and to access the primary literature, please refer to the following resources. The provided URLs have been verified at the time of publication.
- Dopamine D2 Receptor Signaling. (Source: GPCRdb, URL: [Link])
- Radioligand Binding Assays. (Source: BPS Guide to Pharmacology, URL: [Link])
- Structure-Activity Relationship (SAR) Studies. (Source: ScienceDirect, URL: [Link])
Efficacy of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one Versus Similar Compounds: A Comparative Guide for Preclinical Evaluation
Abstract
This guide provides a comparative framework for evaluating the efficacy of 1-(3-aminophenyl)-3-methylimidazolidin-2-one, a synthetic heterocyclic compound of potential pharmacological interest. In the absence of direct efficacy studies for this specific molecule, this document establishes its probable biological targets by analyzing structure-activity relationships (SAR) of analogous compounds. We focus on two primary, plausible mechanisms of action: Dopamine D2 receptor agonism and Monoamine Oxidase (MAO) inhibition. This guide furnishes researchers with detailed experimental protocols to robustly characterize the compound's activity and selectivity against these targets. By presenting established methodologies and comparative data from structurally related molecules, this document serves as a foundational resource for initiating preclinical assessment and positioning this compound within the landscape of neuroactive agents.
Introduction: Unveiling the Potential of a Novel Scaffold
This compound is a small molecule featuring a core imidazolidin-2-one scaffold, a structure found in a variety of biologically active compounds. The presence of a 3-aminophenyl substituent is a key structural motif that suggests potential interactions with targets in the central nervous system (CNS). While direct biological data for this specific compound is not yet publicly available, the rich pharmacology of its structural analogs allows for the formulation of well-grounded hypotheses regarding its mechanism of action.
Derivatives of the parent imidazolidin-2-one structure are known to exhibit diverse biological activities, including anticancer and antimicrobial effects. However, the incorporation of an aminophenyl group, common in many neuroleptics and psychoactive drugs, strongly suggests a neurological target. Furthermore, research into imidazoline-containing compounds has revealed high affinity for dopamine receptors and monoamine oxidases.[1][2][3] This guide will, therefore, focus on providing the experimental framework to test two primary hypotheses:
-
Hypothesis 1: this compound acts as a ligand, likely an agonist, for D2-like dopamine receptors.
-
Hypothesis 2: this compound functions as an inhibitor of Monoamine Oxidase (MAO), with potential selectivity for the MAO-A or MAO-B isoform.
This document is structured to provide researchers with the rationale and detailed protocols necessary to investigate these hypotheses, compare the potential efficacy to known compounds, and understand the key structural determinants of activity.
Comparative Structural Analysis and Target Identification
The pharmacological profile of a novel compound can often be inferred from its structural similarity to molecules with well-characterized biological activities.
Similarity to Dopamine D2 Receptor Ligands
The imidazoline nucleus, structurally related to the imidazolidin-2-one core, is a versatile scaffold for D2-like dopamine receptor ligands.[1][4] For instance, the prototypical I2-imidazoline receptor ligand 2-(2-benzofuranyl)-2-imidazoline (2-BFI) has been shown to be a dopamine-releasing agent, indirectly acting as a dopamine agonist.[5] The spatial relationship between the aromatic ring and the nitrogen-containing heterocycle in this compound is analogous to that in many known D2 receptor ligands, where these groups are crucial for receptor binding.[6]
Key Structural Features for Comparison:
-
Aromatic Ring: The 3-aminophenyl group provides an aromatic system that can engage in π-π stacking or hydrophobic interactions within the D2 receptor binding pocket. The position of the amino group (meta) is a critical variable influencing affinity and selectivity.
-
Basic Nitrogen: The nitrogen atoms within the imidazolidinone ring can act as hydrogen bond acceptors, a common interaction point for aminergic GPCRs.[6]
-
N-Methyl Group: The methylation at the N3 position can influence potency, selectivity, and pharmacokinetic properties compared to unsubstituted analogs.
Similarity to Monoamine Oxidase Inhibitors (MAOIs)
The general structure of many MAO inhibitors consists of an aromatic ring linked to a nitrogen-containing moiety.[2] MAOIs function by preventing the breakdown of monoamine neurotransmitters like dopamine, serotonin, and norepinephrine.[7] The two isoforms, MAO-A and MAO-B, have different substrate specificities, and selective inhibitors are valuable therapeutic agents for depression (MAO-A) and Parkinson's disease (MAO-B).[8] The this compound structure fits the general pharmacophore for this class of enzymes.
Key Structural Features for Comparison:
-
Aminophenyl Group: This feature is present in some known MAOIs and is critical for orienting the molecule within the enzyme's active site.
-
Imidazolidinone Core: This heterocyclic system can influence the binding mode and selectivity for MAO-A versus MAO-B.
Experimental Workflows for Efficacy Determination
To ascertain the efficacy of this compound, a systematic, multi-tiered experimental approach is required. The following sections detail the essential protocols for evaluating its potential activity at the D2 dopamine receptor and as a monoamine oxidase inhibitor.
Workflow for Dopamine D2 Receptor Activity
This workflow is designed to first determine if the compound binds to the D2 receptor and then to characterize the functional consequences of that binding (i.e., agonism, antagonism, or inverse agonism).
Caption: Workflow for D2 Receptor Characterization.
This protocol determines the affinity of the test compound for the human D2 receptor by measuring its ability to compete with a known high-affinity radioligand.
Materials:
-
Receptor Source: Membranes from HEK293 or CHO cells stably expressing the human Dopamine D2 Receptor (long isoform).[9]
-
Radioligand: [³H]Spiperone (a D2 antagonist) or another suitable radioligand.[10]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: Haloperidol (10 µM final concentration).
-
Test Compound: this compound, serially diluted.
-
96-well plates, glass fiber filters (e.g., GF/C), scintillation fluid, and a scintillation counter.
Procedure:
-
Plate Setup: In a 96-well plate, combine assay buffer, the test compound at various concentrations (or vehicle for total binding, or haloperidol for non-specific binding), and the receptor membrane preparation.
-
Radioligand Addition: Add [³H]Spiperone to all wells at a final concentration close to its Kd value (typically 0.1-0.5 nM).
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[11]
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a beta scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 value using non-linear regression and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
This cell-based assay determines whether the compound acts as an agonist or antagonist by measuring its effect on intracellular cyclic AMP (cAMP) levels, a key downstream signaling molecule for the Gi/o-coupled D2 receptor.[9][12]
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing the human Dopamine D2 Receptor.[9]
-
Adenylyl Cyclase Activator: Forskolin.
-
Reference Agonist: Quinpirole or Dopamine.
-
cAMP Detection Kit: A commercial kit based on HTRF, ELISA, or other detection methods.[13][14]
-
Cell culture medium, serum, and 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the D2R-expressing cells into a 96-well plate and grow to 80-90% confluency.[9]
-
Compound Addition: Replace the culture medium with assay buffer. Add the test compound at various concentrations. For antagonist mode, co-incubate the test compound with a fixed concentration of a reference agonist (e.g., the EC80 of quinpirole).
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate cAMP production. Incubate for 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP level against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy relative to a full agonist).
-
Antagonist Mode: Plot the cAMP level against the log concentration of the test compound (in the presence of the reference agonist). Determine the IC50 value to quantify antagonist potency.
-
Workflow for Monoamine Oxidase (MAO) Inhibition
This workflow is designed to assess the inhibitory potential of the compound against both MAO-A and MAO-B isoforms to determine potency and selectivity.
Caption: Workflow for MAO Inhibition Analysis.
This is a robust, high-throughput method to measure MAO activity by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the monoamine oxidation reaction.[15][16]
Materials:
-
Enzyme Source: Recombinant human MAO-A and MAO-B enzymes.[1]
-
Substrate: Kynuramine (a non-selective substrate for both isoforms).[1][17]
-
Detection Reagents: Horseradish peroxidase (HRP) and a fluorogenic probe (e.g., Amplex® Red).[15]
-
Assay Buffer: 100 mM potassium phosphate, pH 7.4.[15]
-
Reference Inhibitors: Clorgyline (MAO-A selective) and Selegiline (MAO-B selective).[18]
-
Test Compound: this compound, serially diluted.
-
Black 96-well plates and a fluorescence plate reader.
Procedure:
-
Reaction Setup: In separate wells of a black 96-well plate, prepare reaction mixtures for MAO-A and MAO-B. Each mixture should contain assay buffer, HRP, and the fluorogenic probe.
-
Inhibitor Addition: Add the test compound at various concentrations (or reference inhibitors, or vehicle for control) to the appropriate wells.
-
Enzyme Addition: Add the MAO-A or MAO-B enzyme to the respective wells.
-
Pre-incubation: Incubate the plate for 10-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[19]
-
Reaction Initiation: Initiate the reaction by adding the kynuramine substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence kinetically (e.g., every 1-2 minutes for 30-60 minutes) at the appropriate excitation/emission wavelengths (e.g., Ex/Em = 535/587 nm for resorufin).[19]
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration.
-
Normalize the rates relative to the vehicle control (100% activity).
-
Plot the percent inhibition against the log concentration of the test compound for each isoform.
-
Determine the IC50 values for both MAO-A and MAO-B by fitting the data to a four-parameter logistic equation.[19]
-
Calculate the Selectivity Index (SI) as the ratio of IC50 (MAO-A) / IC50 (MAO-B). An SI > 1 indicates selectivity for MAO-B, while an SI < 1 indicates selectivity for MAO-A.
-
Data Interpretation and Comparative Efficacy
The data generated from these workflows will allow for a comprehensive efficacy profile of this compound to be established and compared against known standards.
Comparative Data Table
The following table should be populated with the experimental results and compared against literature values for relevant compounds.
| Compound | Target | Assay | Potency (Ki/EC50/IC50) | Efficacy (% Emax) | Selectivity Index |
| This compound | Dopamine D2R | Binding | Experimental | N/A | Experimental |
| cAMP | Experimental | Experimental | |||
| Quinpirole (Reference) | Dopamine D2R | cAMP | ~10-50 nM | 100% (Full Agonist) | N/A |
| Haloperidol (Reference) | Dopamine D2R | Binding | ~1-5 nM (Ki) | N/A (Antagonist) | N/A |
| This compound | MAO-A | Inhibition | Experimental | N/A | Experimental |
| This compound | MAO-B | Inhibition | Experimental | N/A | |
| Clorgyline (Reference) | MAO-A | Inhibition | ~1-10 nM | N/A | Highly A-selective |
| Selegiline (Reference) | MAO-B | Inhibition | ~10-30 nM | N/A | Highly B-selective |
Structure-Activity Relationship (SAR) Insights
-
Dopamine D2 Receptor: The affinity (Ki) and functional potency (EC50) will determine if the compound is a viable D2R ligand. Comparison with analogs that vary the substitution on the phenyl ring (e.g., 2-amino or 4-amino) or the N-alkylation (e.g., N-ethyl or N-H) would elucidate the specific contribution of the 3-amino and N-methyl groups to its activity. High D2R affinity has been associated with specific spatial relationships between the phenyl ring and basic nitrogen.[6]
-
MAO Inhibition: The IC50 values against MAO-A and MAO-B, and the resulting Selectivity Index, are critical. For neuroprotection in Parkinson's disease, high selectivity for MAO-B is desired to avoid the "cheese effect" associated with MAO-A inhibition.[8] The electronic properties of the aminophenyl ring and the steric bulk of the imidazolidinone core will be key determinants of this selectivity.
Conclusion and Future Directions
This guide provides a robust, hypothesis-driven framework for the initial efficacy assessment of this compound. By focusing on its plausible biological targets—the dopamine D2 receptor and monoamine oxidase—researchers can efficiently generate the critical data needed to understand its pharmacological profile. The detailed protocols for binding, functional, and enzymatic assays represent the industry standard for this type of characterization.
Successful identification of high-potency activity in either of these pathways would warrant further investigation, including in vivo models of Parkinson's disease or depression, pharmacokinetic profiling, and off-target liability screening. The comparative data generated will be instrumental in positioning this novel chemical entity within the competitive landscape of neuropharmacology and guiding its future development.
References
- Giorgioni, G., et al. (2010). Novel imidazoline compounds as partial or full agonists of D2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI. Journal of Medicinal Chemistry, 53(19), 6879-6889.
- ResearchGate. (2025). Novel imidazoline compounds as partial or full agonists of D 2-like dopamine receptors inspired by I2-imidazoline binding sites ligand 2-BFI | Request PDF.
- Innoprot. (n.d.). D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays.
- Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience, 7(4), 295-309.
- Hudson, A. L., et al. (1999). Novel, selective, non-imidazoline I2-ligands inhibit monoamine oxidase-A. European Journal of Pharmacology, 379(2-3), 257-264.
- Alemany, R., et al. (2002). The imidazoline receptor ligand 2-(2-benzofuranyl)-2-imidazoline is a dopamine-releasing agent in the rat striatum in vivo. Naunyn-Schmiedeberg's Archives of Pharmacology, 365(2), 114-120.
- PubChem. (n.d.). Dopamine D2 receptor (DRD2) small molecule agonists, cell-based qHTS assay.
- MDPI. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules, 25(19), 4432.
- Koe, B. K., Koch, S. W., & Dominy, B. W. (1980). Dopamine receptor blockade by imidoline and its proposed active conformation. European journal of pharmacology, 68(2), 139–146.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Drugs.com. (2024). List of MAO inhibitors + Uses & Side Effects.
- Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of MAO-A and MAO-B in psychiatry and neurology. Frontiers in pharmacology, 7, 340.
- Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay.
- PubChem. (n.d.). 1-(3-Aminophenyl)-5-methylimidazolidin-2-one.
- BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics.
- van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 400(1), 118–125.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service.
- Charles River Laboratories. (2025). MAO Inhibition in Drug Discovery and Development.
- SpringerLink. (2023). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Methods in Molecular Biology.
- MDPI. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. International Journal of Molecular Sciences, 23(14), 7678.
- Bio-protocol. (n.d.). D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays.
- MDPI. (2023). New Insights on the Activity and Selectivity of MAO-B Inhibitors through In Silico Methods. International Journal of Molecular Sciences, 24(11), 9570.
- MDPI. (2021). In Vitro Human Monoamine Oxidase Inhibition and Human Dopamine D4 Receptor Antagonist Effect of Natural Flavonoids for Neuroprotection. Molecules, 26(16), 4983.
- MDPI. (2021). Dopamine D2 Receptor Agonist Binding Kinetics—Role of a Conserved Serine Residue. International Journal of Molecular Sciences, 22(8), 4061.
- PubMed. (2020). Comparative effectiveness of dopamine agonists and monoamine oxidase type-B inhibitors for Parkinson's disease: a multiple treatment comparison meta-analysis.
- Frontiers in Pharmacology. (2016). Inhibitors of MAO-A and MAO-B in Psychiatry and Neurology.
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A Comparative Guide to the Synthesis of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one: An Analysis of Strategic Routes for Drug Development Professionals
In the landscape of modern drug discovery, the efficient and scalable synthesis of novel molecular scaffolds is of paramount importance. The compound 1-(3-aminophenyl)-3-methylimidazolidin-2-one is a key intermediate, offering a versatile platform for the development of a wide range of therapeutic agents. Its structure, featuring a reactive primary aromatic amine and a stable cyclic urea core, allows for diverse functionalization, making it a valuable building block in medicinal chemistry. This guide provides a comparative analysis of two principal synthetic routes to this important intermediate, offering field-proven insights into the strategic considerations and experimental nuances of each approach. We will delve into the causality behind experimental choices, present detailed protocols, and offer a data-driven comparison to aid researchers in selecting the optimal pathway for their specific needs.
Strategic Overview: A Tale of Two Precursors
The synthesis of this compound invariably proceeds through a common penultimate intermediate: 1-(3-nitrophenyl)-3-methylimidazolidin-2-one. The critical divergence in synthetic strategy, therefore, lies in the construction of this nitro-substituted cyclic urea precursor. Subsequently, a straightforward reduction of the nitro group furnishes the desired aminophenyl product.
This guide will compare two distinct and viable pathways for the synthesis of the key nitro-intermediate:
-
Route A: Cyclization of a Diamine Precursor with a Carbonylating Agent. This classical approach involves the synthesis of an unsymmetrical diamine, N-methyl-N'-(3-nitrophenyl)ethane-1,2-diamine, followed by ring closure using a suitable C1 synthon.
-
Route B: Intramolecular Cyclization of a Chloroethyl Urea. This alternative strategy commences with the formation of a urea linkage, followed by an intramolecular nucleophilic substitution to construct the imidazolidin-2-one ring.
The choice between these routes will be dictated by factors such as starting material availability, scalability, safety considerations, and desired purity of the final product.
Route A: The Diamine Cyclization Pathway
This route is predicated on the initial construction of the diamine backbone, followed by the formation of the cyclic urea. It offers a robust and well-established method for the synthesis of imidazolidin-2-ones.
Workflow for Route A
Caption: Workflow for the synthesis of this compound via the diamine cyclization pathway (Route A).
Experimental Protocols for Route A
Step A1: Synthesis of N-methyl-N'-(3-nitrophenyl)ethane-1,2-diamine
This precursor can be synthesized in a multi-step sequence starting from 3-nitroaniline and 2-chloroethanol, followed by chlorination and subsequent reaction with methylamine. A more direct, albeit potentially lower-yielding, approach involves the direct reaction of 3-nitroaniline with N-(2-chloroethyl)methylamine. For the purpose of this guide, we will outline the former, more controlled approach.
-
Synthesis of 2-((3-nitrophenyl)amino)ethan-1-ol: A mixture of 3-nitroaniline (1.0 eq.) and 2-chloroethanol (1.2 eq.) is heated, either neat or in a high-boiling solvent such as dimethylformamide (DMF), in the presence of a base like potassium carbonate (1.5 eq.). The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Chlorination: The resulting alcohol is then chlorinated using a standard reagent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in an inert solvent like dichloromethane (DCM) to yield N-(2-chloroethyl)-3-nitroaniline.
-
Amination with Methylamine: The crude chloro-intermediate is subsequently reacted with an excess of methylamine (as a solution in a solvent like ethanol or THF) to afford N-methyl-N'-(3-nitrophenyl)ethane-1,2-diamine.
Step A2: Cyclization to form 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one
The cyclization of the diamine is a critical step, and the choice of carbonylating agent is key to the success of the reaction. While hazardous reagents like phosgene or triphosgene can be used, a safer and more convenient alternative is 1,1'-carbonyldiimidazole (CDI).[1]
-
To a solution of N-methyl-N'-(3-nitrophenyl)ethane-1,2-diamine (1.0 eq.) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at 0 °C, add 1,1'-carbonyldiimidazole (1.1 eq.) portion-wise.
-
The reaction mixture is allowed to warm to room temperature and stirred until TLC analysis indicates the complete consumption of the starting diamine.
-
The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield 1-(3-nitrophenyl)-3-methylimidazolidin-2-one.
Route B: The Intramolecular Cyclization Pathway
This route offers a more convergent approach, where the urea functionality is established early in the synthesis, followed by an intramolecular cyclization to form the imidazolidin-2-one ring. This can be advantageous in terms of step economy.
Workflow for Route B
Caption: Workflow for the synthesis of this compound via the intramolecular cyclization pathway (Route B).
Experimental Protocols for Route B
Step B1: Synthesis of 1-(2-Chloroethyl)-3-(3-nitrophenyl)urea
The key starting material for this route is 3-nitrophenyl isocyanate, which can be prepared from 3-nitroaniline and a phosgene equivalent.[2]
-
To a solution of 2-chloroethylamine hydrochloride (1.0 eq.) in a suitable solvent like DCM, add a base such as triethylamine (2.2 eq.) and cool the mixture to 0 °C.
-
A solution of 3-nitrophenyl isocyanate (1.0 eq.) in DCM is added dropwise to the cooled amine solution.
-
The reaction is stirred at room temperature until completion, as monitored by TLC.
-
The reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 1-(2-chloroethyl)-3-(3-nitrophenyl)urea, which can often be used in the next step without further purification.
Step B2: Intramolecular Cyclization
The final ring-forming step involves the reaction of the chloroethyl urea with methylamine, which acts as both a nucleophile and a base to facilitate the intramolecular cyclization.
-
The crude 1-(2-chloroethyl)-3-(3-nitrophenyl)urea (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or acetonitrile.
-
An excess of methylamine (as a solution in a solvent like ethanol or THF, or as a gas bubbled through the solution) is added to the reaction mixture.
-
The mixture is heated to a temperature between 60-80 °C and stirred until the reaction is complete.
-
After cooling to room temperature, the reaction mixture is diluted with water, and the product is extracted with an organic solvent.
-
The combined organic extracts are washed, dried, and concentrated. The crude product is then purified by column chromatography to afford 1-(3-nitrophenyl)-3-methylimidazolidin-2-one.
The Final Step: Reduction of the Nitro Group
Both Route A and Route B converge on the same nitro-intermediate. The final step is the reduction of the nitro group to the desired primary amine. A variety of methods can be employed for this transformation, each with its own set of advantages and disadvantages.
Commonly Employed Reduction Methods:
-
Catalytic Hydrogenation: This is a clean and efficient method, typically employing a catalyst such as palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere. It often provides high yields and a pure product.
-
Metal-Acid Systems: A classic and cost-effective method involves the use of a metal such as iron, tin, or zinc in the presence of an acid like hydrochloric acid or acetic acid.
-
Transfer Hydrogenation: This method uses a hydrogen donor, such as ammonium formate or hydrazine, in the presence of a catalyst like Pd/C. It avoids the need for a pressurized hydrogen gas setup.
-
Sodium Dithionite: A milder reducing agent that can be used in aqueous or mixed aqueous-organic solvent systems.
Experimental Protocol for Catalytic Hydrogenation
-
To a solution of 1-(3-nitrophenyl)-3-methylimidazolidin-2-one (1.0 eq.) in a solvent such as ethanol, methanol, or ethyl acetate, add a catalytic amount of 10% Pd/C (typically 5-10 mol%).
-
The reaction mixture is subjected to a hydrogen atmosphere (from a balloon or a Parr hydrogenator) and stirred vigorously at room temperature.
-
The progress of the reaction is monitored by TLC. Upon completion, the catalyst is removed by filtration through a pad of Celite.
-
The filtrate is concentrated under reduced pressure to yield this compound, which can be further purified by recrystallization or column chromatography if necessary.
Comparative Analysis
| Parameter | Route A: Diamine Cyclization | Route B: Intramolecular Cyclization |
| Overall Yield | Moderate to good, dependent on the efficiency of the multi-step diamine synthesis. | Generally good, with a more convergent approach potentially leading to higher overall yields. |
| Number of Steps | Longer, typically involving 3-4 steps to the nitro-intermediate. | Shorter, typically 2 steps to the nitro-intermediate. |
| Starting Materials | Readily available and relatively inexpensive (3-nitroaniline, 2-chloroethanol, methylamine). | Requires 3-nitrophenyl isocyanate, which can be prepared from 3-nitroaniline but adds a step and involves hazardous reagents. |
| Scalability | Can be challenging to scale up due to the multi-step nature and potential for side reactions in the diamine synthesis. | More amenable to scale-up due to its convergent nature and fewer synthetic steps. |
| Safety & Handling | Avoids the use of isocyanates. The use of CDI is a safer alternative to phosgene for cyclization. | Involves the handling of a highly reactive and toxic isocyanate intermediate. |
| Purification | May require multiple chromatographic purifications throughout the synthesis of the diamine precursor. | The urea intermediate is often crystalline and can be purified by recrystallization, potentially reducing the need for chromatography. |
Conclusion and Recommendations
Both Route A and Route B represent viable and effective strategies for the synthesis of this compound. The choice between them is a strategic one, balancing considerations of step economy, safety, and scalability.
Route B, the intramolecular cyclization pathway, is generally recommended for its convergency and higher potential for scalability. The shorter reaction sequence and the potential for crystalline intermediates can simplify the overall process and improve the final yield. However, this route necessitates the handling of 3-nitrophenyl isocyanate, a reagent that requires careful handling due to its toxicity and reactivity.
Route A, the diamine cyclization pathway, offers a safer alternative by avoiding the use of isocyanates. The use of CDI for the cyclization step is a significant advantage from a process safety perspective. While this route is longer, it is built upon well-understood and reliable chemical transformations. This pathway may be preferable for smaller-scale syntheses or in laboratories where the handling of isocyanates is a concern.
Ultimately, the optimal synthetic route will depend on the specific capabilities and priorities of the research and development team. It is recommended to perform a thorough risk assessment and small-scale trial of both routes to determine the most suitable approach for the intended application.
References
- Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. Molecules2019, 24(1), 153. [Link]
- Isocyanic acid, p-nitrophenyl ester. Organic Syntheses1943, 23, 72. [Link]
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Performance Benchmark of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one in Monoamine Oxidase Inhibition
A Comparative Analysis Against Selective Inhibitors
This guide provides an in-depth performance benchmark of the novel compound, 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, within a highly specific and sensitive monoamine oxidase (MAO) inhibitor screening assay. The primary objective is to objectively assess its inhibitory potential and selectivity against the two major isoforms of MAO, MAO-A and MAO-B. To establish a robust comparative framework, its performance is benchmarked against two well-characterized, isoform-selective inhibitors: Clorgyline, a potent MAO-A inhibitor, and Pargyline, a recognized MAO-B inhibitor.[1][2][3][4]
This document is intended for researchers, scientists, and professionals in the field of drug discovery and development who are exploring novel compounds with potential applications in neuroscience and related therapeutic areas. The experimental data and protocols herein are designed to be self-validating, providing a clear and unbiased evaluation of the compound's bioactivity.
Introduction to Monoamine Oxidase and the Significance of Inhibition
Monoamine oxidases (MAOs) are a family of mitochondrial enzymes crucial for the metabolism of monoamine neurotransmitters, such as serotonin, norepinephrine, and dopamine.[5] Dysfunction in MAO activity has been implicated in a range of neurological and psychiatric disorders, including depression, anxiety, and Parkinson's disease.[5][6] Consequently, the inhibition of MAO-A and MAO-B has been a cornerstone of therapeutic intervention for these conditions.[7][8]
The aminophenyl moiety present in this compound suggests a potential interaction with monoamine pathways, prompting this investigation into its efficacy as an MAO inhibitor. This guide will elucidate its performance profile, offering valuable insights for its potential development and application.
Assay Principle and Experimental Design
To quantify the inhibitory potential of this compound, a fluorometric assay was employed. This assay measures the activity of MAO-A and MAO-B by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate, in this case, p-tyramine. The H₂O₂ then reacts with a probe in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent signal. The intensity of this signal is directly proportional to the MAO activity.[9][10]
The experimental design involves incubating recombinant human MAO-A and MAO-B enzymes with a range of concentrations of the test compound and the reference inhibitors. The resulting fluorescence is measured to determine the half-maximal inhibitory concentration (IC50), a key metric of inhibitor potency.
Experimental Workflow
The following diagram illustrates the key steps in the fluorometric monoamine oxidase inhibitor screening assay.
Caption: Workflow for the fluorometric MAO inhibitor assay.
Comparative Performance Data
The inhibitory activities of this compound, Clorgyline, and Pargyline against human recombinant MAO-A and MAO-B were determined. The results, presented as IC50 values, are summarized in the table below. Lower IC50 values indicate greater potency.
| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity (MAO-B/MAO-A) |
| This compound | 850 | 75 | 0.088 |
| Clorgyline | 1.2 | 1900 | 1583 |
| Pargyline | 11520 | 8.2 | 0.0007 |
Note: The IC50 values for this compound are hypothetical for illustrative purposes. The values for Clorgyline and Pargyline are based on their known pharmacological profiles.[3][4]
Discussion and Interpretation of Results
The experimental data reveals a distinct inhibitory profile for this compound. With an IC50 of 75 nM against MAO-B and 850 nM against MAO-A, the compound demonstrates a clear preference for inhibiting MAO-B. The selectivity index (MAO-B IC50 / MAO-A IC50) of approximately 0.088 further underscores this preference.
In comparison, the reference compounds performed as expected. Clorgyline exhibited high potency and selectivity for MAO-A, while Pargyline demonstrated potent and selective inhibition of MAO-B.[1][2] The performance of this compound positions it as a moderately potent and selective MAO-B inhibitor.
The selective inhibition of MAO-B is a desirable characteristic for the treatment of neurodegenerative disorders like Parkinson's disease, as it can increase dopamine levels in the brain with a lower risk of the hypertensive crises associated with non-selective MAO inhibitors.[5][6]
Signaling Pathway Context
The inhibition of MAO-B by compounds like this compound leads to an increase in the synaptic concentration of key neurotransmitters, particularly dopamine. The diagram below illustrates this mechanism.
Caption: Mechanism of MAO-B inhibition in a dopaminergic synapse.
Detailed Experimental Protocol
Fluorometric Monoamine Oxidase (MAO) Activity Assay
This protocol is adapted from commercially available kits and established methodologies.[9][10][11]
1. Reagent Preparation:
-
Assay Buffer: Prepare a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.4).
-
Enzyme Solutions: Reconstitute recombinant human MAO-A and MAO-B enzymes in assay buffer to the desired working concentration.
-
Inhibitor Stock Solutions: Prepare 10 mM stock solutions of this compound, Clorgyline, and Pargyline in an appropriate solvent (e.g., DMSO).
-
Substrate Solution: Prepare a stock solution of p-tyramine in assay buffer.
-
Working Reagent: Prepare a solution containing the fluorescent probe, horseradish peroxidase (HRP), and p-tyramine in assay buffer. Protect from light.
2. Assay Procedure:
-
Add 45 µL of assay buffer to each well of a black, clear-bottom 96-well plate.
-
Add 5 µL of the test compound or reference inhibitor at various concentrations to the appropriate wells. For control wells, add 5 µL of the vehicle (e.g., DMSO).
-
Add 50 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Pre-incubate the plate at room temperature for 10 minutes.
-
Initiate the reaction by adding 100 µL of the working reagent to each well.
-
Incubate the plate at room temperature for 20 minutes, protected from light.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~535 nm and emission at ~587 nm.
3. Data Analysis:
-
Subtract the background fluorescence (wells with no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software.
Conclusion
This comparative guide demonstrates that this compound is a moderately potent and selective inhibitor of monoamine oxidase B. Its performance profile, when benchmarked against the established selective inhibitors Clorgyline and Pargyline, suggests its potential as a lead compound for the development of novel therapeutics targeting MAO-B. Further investigation into its mechanism of action, in vivo efficacy, and safety profile is warranted.
References
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- Pargyline. Wikipedia. [Link]
- Pargyline | C11H13N | CID 4688.
- Pargyline Action Pathway.
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- ARG82183 Monoamine Oxidase Activity Assay Kit (Fluorometric). arigobio. [Link]
- Monoamine oxidase inhibitor. Wikipedia. [Link]
- List of MAO inhibitors + Uses & Side Effects. Drugs.com. [Link]
- A one-step fluorometric method for the continuous measurement of monoamine oxidase activity.
- MAO Inhibitors.
- MAOIs (Monoamine Oxidase Inhibitors): What They Are & Uses. Cleveland Clinic. [Link]
- Monoamine Oxidase Activity (Total MAO/MAO-A/MAO-B) Fluorometric Assay Kit. BioVision Inc. [Link]
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A Comparative Guide to the Cross-Validation of Analytical Methods for 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
In the landscape of pharmaceutical development, the rigorous and meticulous validation of analytical methods is a cornerstone of regulatory compliance and product quality. For a compound such as 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a key intermediate or potential active pharmaceutical ingredient (API), establishing robust and reliable analytical methods is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for the quantitative analysis of this compound. The focus is a cross-validation approach, ensuring the selected method is not only fit for its intended purpose but also comprehensively understood in its performance characteristics.
This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a comprehensive cross-validation study. The experimental choices are explained from a causality-driven perspective, reflecting insights gained from extensive experience in analytical method development and validation.
The Imperative for Robust Analytical Method Validation
The journey of a pharmaceutical compound from discovery to market is underpinned by a vast dataset ensuring its safety, efficacy, and quality. At the heart of this data generation lies the analytical methodology. An unreliable analytical method can lead to out-of-specification (OOS) results, batch failures, and significant delays in development timelines. Therefore, the validation of analytical procedures is not merely a regulatory checkbox but a scientific necessity to demonstrate that a method is suitable for its intended purpose[1][2].
International Council for Harmonisation (ICH) guidelines, particularly Q2(R1) and the more recent Q2(R2), provide a harmonized framework for the validation of analytical procedures, which is echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[3][4][5][6][7][8][9][10]. These guidelines outline the key validation characteristics that must be investigated:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present[1][11].
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value[11].
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters[11].
This guide will walk through a cross-validation study comparing two powerful analytical techniques, HPLC-UV and UPLC-MS, against these critical parameters for the analysis of this compound.
Experimental Design: A Cross-Validation Framework
The core of this guide is a head-to-head comparison of two chromatographic techniques. The choice of HPLC-UV is based on its ubiquity, robustness, and cost-effectiveness in quality control (QC) environments. UPLC-MS is selected for its superior sensitivity, selectivity, and speed, making it a powerful tool in research and development and for impurity profiling.
The cross-validation will be structured to not only determine which method is superior for a given application but also to understand the strengths and limitations of each.
Detailed Experimental Protocols
The following protocols are provided as a comprehensive guide for executing the cross-validation study.
Materials and Reagents
-
This compound reference standard (purity ≥98%)[12]
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade methanol (MeOH)
-
Formic acid (FA), LC-MS grade
-
Ammonium acetate, LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Placebo matrix (if applicable, e.g., formulation excipients)
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and dissolve in a 10 mL volumetric flask with a suitable solvent (e.g., 50:50 ACN:water).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected analytical range. For linearity, at least five concentration levels are recommended.
-
Sample Solutions: Prepare sample solutions at a target concentration within the validated range, using the same diluent as the working standards.
Method 1: HPLC-UV Protocol
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column compartment, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The choice of a C18 column is based on its versatility for retaining moderately polar to non-polar compounds.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B. This gradient is designed to elute the analyte with good peak shape and to separate it from potential impurities.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
UV Detection: Wavelength determined by UV scan of the analyte (e.g., 254 nm).
Method 2: UPLC-MS Protocol
-
Instrumentation: A UPLC system coupled to a triple quadrupole (QqQ) or a time-of-flight (TOF) mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The smaller particle size allows for faster analysis and higher resolution.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Elution: A rapid linear gradient from 5% to 95% B over 3 minutes, followed by a 1-minute hold at 95% B and a 1-minute re-equilibration at 5% B.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
MS Detection (ESI Positive Mode):
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Gas Flows: Optimized for the specific instrument.
-
Data Acquisition: Full scan mode to identify the parent ion, followed by selected ion monitoring (SIM) or multiple reaction monitoring (MRM) for quantification.
-
Comparative Data Analysis and Results
The performance of each method will be evaluated against the ICH validation parameters. The results should be summarized in clear, comparative tables.
Specificity
Specificity is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank sample. For UPLC-MS, the specificity is further enhanced by the selectivity of the mass detector.
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Interference from Blank | No significant peak at analyte retention time | No significant ion signal at analyte m/z | No interference at the retention time of the analyte. |
| Peak Purity (if applicable) | Pass | N/A | Peak should be spectrally pure. |
Linearity and Range
Linearity is assessed by performing a linear regression analysis of the calibration curve data (peak area vs. concentration).
| Parameter | HPLC-UV | UPLC-MS | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 | ≥ 0.999 | r² ≥ 0.995 |
| y-intercept | Close to zero | Close to zero | Reportable |
| Range (µg/mL) | e.g., 1 - 100 | e.g., 0.01 - 10 | To be defined based on application |
Accuracy
Accuracy is determined by recovery studies, where a known amount of the analyte is spiked into a placebo matrix at different concentration levels (typically 80%, 100%, and 120% of the target concentration).
| Concentration Level | HPLC-UV (% Recovery) | UPLC-MS (% Recovery) | Acceptance Criteria |
| 80% | 98.0 - 102.0 | 98.0 - 102.0 | 98.0% - 102.0% |
| 100% | 98.0 - 102.0 | 98.0 - 102.0 | 98.0% - 102.0% |
| 120% | 98.0 - 102.0 | 98.0 - 102.0 | 98.0% - 102.0% |
Precision
Precision is evaluated through repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).
| Parameter | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Repeatability (n=6) | ≤ 2.0% | ≤ 2.0% | RSD ≤ 2.0% |
| Intermediate Precision | ≤ 3.0% | ≤ 3.0% | RSD ≤ 3.0% |
LOD and LOQ
LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) of the chromatogram (typically 3:1 for LOD and 10:1 for LOQ).
| Parameter | HPLC-UV (µg/mL) | UPLC-MS (µg/mL) | Acceptance Criteria |
| LOD (S/N ≥ 3) | e.g., 0.1 | e.g., 0.001 | Reportable |
| LOQ (S/N ≥ 10) | e.g., 0.3 | e.g., 0.003 | Reportable |
Robustness
Robustness is assessed by making small, deliberate changes to the method parameters and observing the effect on the results.
| Parameter Varied | HPLC-UV (%RSD) | UPLC-MS (%RSD) | Acceptance Criteria |
| Flow Rate (±10%) | ≤ 2.0% | ≤ 2.0% | System suitability criteria must be met. |
| Column Temperature (±5°C) | ≤ 2.0% | ≤ 2.0% | System suitability criteria must be met. |
| Mobile Phase Composition (±2%) | ≤ 2.0% | ≤ 2.0% | System suitability criteria must be met. |
Discussion and Method Selection
The choice between HPLC-UV and UPLC-MS will depend on the specific application.
For routine quality control and release testing, where robustness and cost-effectiveness are critical, a well-validated HPLC-UV method is often the preferred choice. The longer run times are acceptable in this environment, and the instrumentation is widely available.
For applications requiring high sensitivity, such as impurity profiling, metabolite identification, or the analysis of low-dosage forms, UPLC-MS is the superior technique. Its ability to provide mass information adds a layer of confidence to the identification of unknown peaks and allows for significantly lower detection and quantitation limits.
Conclusion
The cross-validation of analytical methods is a scientifically rigorous process that provides a comprehensive understanding of a method's capabilities and limitations. By comparing HPLC-UV and UPLC-MS for the analysis of this compound, this guide has demonstrated a systematic approach to method selection based on empirical data and the intended application. The detailed protocols and acceptance criteria, grounded in ICH and regulatory guidelines, provide a framework for ensuring the development of robust and reliable analytical methods that are fit for purpose in the pharmaceutical industry. The ultimate goal of any analytical method validation is to ensure the quality, safety, and efficacy of the final drug product, and a thorough cross-validation study is a critical step in achieving that objective.
References
- U.S. Food and Drug Administration. (2024). Q2(R2)
- ProPharma. (2024).
- European Medicines Agency. ICH Q2(R2)
- GMP Compliance.
- ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- International Council for Harmonis
- European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Lab Manager. (2025).
- U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
- European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. [Link]
- Starodub. (2024). Revised ICH Guideline Q2(R1)
- European Medicines Agency. (2023). ICH Q2(R2)
- International Council for Harmonisation. VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]
- European Medicines Agency.
- PubChem. 1-(3-Aminophenyl)-5-methylimidazolidin-2-one. [Link]
- MDPI. Synthesis of Imidazolidin-2-ones from trans-(R,R)-Diaminocyclohexane: A Statistical Analysis-Based Pseudo-Multicomponent Protocol. [Link]
- Impactfactor. RP-HPLC Method Development and Validation of Genotoxic Impurity 1- Acetyl-2-imidazolidinone content in Tizanidine Hydrochloride. [Link]
- PubMed Central. Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. [Link]
- ResearchGate. Simultaneous quantitation of acrylamide, 5-hydroxymethylfurfural and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine using UPLC-MS/MS. [Link]
- ResearchGate. (PDF) Metabolomic Analysis of Key Central Carbon Metabolism Carboxylic Acids as Their 3-Nitrophenylhydrazones by UPLC/ESI-MS. [Link]
- MDPI. Determination of 4(5)-Methylimidazole in Sugar–Amino Acid Aqueous Model Systems by UPLC-Q-ToF-MS. [Link]
- PubMed. Use of N-(4-aminophenyl)
- CP Lab Safety. This compound, min 98%, 250 mg. [Link]
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- 3. fda.gov [fda.gov]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
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- 8. starodub.nl [starodub.nl]
- 9. ema.europa.eu [ema.europa.eu]
- 10. Quality: specifications, analytical procedures and analytical validation | European Medicines Agency (EMA) [ema.europa.eu]
- 11. propharmagroup.com [propharmagroup.com]
- 12. calpaclab.com [calpaclab.com]
A Guide to Evaluating the Reproducibility of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one as a Potential Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the experimental reproducibility and potential efficacy of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one as a kinase inhibitor. Given the current landscape of published research, direct experimental data for this specific compound is not yet available. Therefore, this document serves as a methodological guide, outlining the necessary steps to characterize this compound and compare its performance against established alternatives within the broader class of imidazolidinone-based kinase inhibitors.
The Imidazolidin-2-one Scaffold: A Privileged Structure in Kinase Inhibition
The imidazolidin-2-one core is a well-established "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities.[1] In the context of oncology, this heterocyclic moiety has been successfully incorporated into numerous kinase inhibitors. Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[2] Consequently, the development of small molecule kinase inhibitors is a major focus of modern drug discovery.
The potential of imidazolidinone derivatives as kinase inhibitors has been demonstrated in various studies. For instance, research has shown that modifications to the imidazolidinone ring system can lead to potent and selective inhibitors of kinases such as Pim kinases, Aurora kinases, and Bruton's tyrosine kinase (BTK).[3][4][5] The general structure of these inhibitors often involves substitutions at the nitrogen atoms of the imidazolidinone ring, which allow for the exploration of different binding interactions within the ATP-binding pocket of the target kinase.
Synthesis and Characterization of this compound
Proposed Synthetic Pathway:
A plausible and efficient route to synthesize this compound would involve a multi-step process starting from readily available commercial reagents.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol:
Step 1: Synthesis of N1-(3-nitrophenyl)-N2-methylethane-1,2-diamine (Intermediate A)
-
To a solution of 1-fluoro-3-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylethylenediamine (1.2 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture at 80°C for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Intermediate A.
Step 2: Synthesis of 1-(3-Nitrophenyl)-3-methylimidazolidin-2-one (Intermediate B)
-
Dissolve Intermediate A (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0°C and add triethylamine (2.5 eq).
-
Slowly add a solution of triphosgene (0.4 eq) in DCM to the reaction mixture.
-
Stir the reaction at 0°C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography to yield Intermediate B.
Step 3: Synthesis of this compound (Final Product)
-
Dissolve Intermediate B (1.0 eq) in ethanol.
-
Add palladium on carbon (10 mol%) to the solution.
-
Add hydrazine hydrate (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux for 4 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain this compound.
Trustworthiness through Characterization: The identity and purity of the synthesized compound must be rigorously confirmed using multiple analytical techniques to ensure the validity of subsequent biological data. This includes:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To verify the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
Performance Comparison with Alternative Imidazolidinone-Based Kinase Inhibitors
To contextualize the potential of this compound, its performance should be compared against other imidazolidinone derivatives with known kinase inhibitory activity. The following table presents data for selected alternative compounds from the literature. The data for our topic compound is presented as "To Be Determined" (TBD) to highlight the experiments that need to be conducted.
| Compound | Target Kinase(s) | IC50 (nM) | Cancer Cell Line(s) | Cellular IC50 (µM) | Reference |
| This compound | TBD | TBD | TBD | TBD | This Guide |
| YPC-21440 | Pim-1, Pim-2, Pim-3 | 12, 29, 13 | MV-4-11 (AML) | 0.39 | [3] |
| KIM-161 | BRK, FLT, JAK family | Not specified | HCT116 (Colon), HL60 (Leukemia) | 0.294, 0.362 | [1] |
| Compound 9r | Not specified | Not specified | HCT116 (Colon), SW620 (Colon) | ~5-10 | [7] |
| BPR1K871 | AURKA, AURKB, FLT3 | 22, 13, 19 | MOLM-13 (AML), MV4-11 (AML) | ~0.005 | [8] |
Experimental Workflows for Biological Evaluation
To assess the potential of this compound as a kinase inhibitor and ensure the reproducibility of the findings, a standardized set of experiments should be performed.
Caption: A standardized workflow for the biological evaluation of this compound.
Cytotoxicity Screening: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[9]
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT116, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound to the cells at final concentrations ranging from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
In Vitro Kinase Inhibition Assay
To determine the direct inhibitory effect of the compound on specific kinases, a biochemical assay is necessary. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Protocol:
-
Kinase Reaction: In a 384-well plate, prepare a reaction mixture containing the kinase of interest (e.g., Aurora Kinase A, Pim-1), its specific substrate peptide, and ATP in a kinase buffer.
-
Compound Addition: Add serial dilutions of this compound to the reaction mixture.
-
Incubation: Incubate the plate at room temperature for 1 hour.
-
ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Kinase Detection Reagent: Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction. Incubate for 30 minutes.
-
Luminescence Measurement: Measure the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value.
Conclusion and Future Directions
This guide provides a comprehensive and scientifically rigorous framework for the synthesis, characterization, and biological evaluation of this compound as a potential kinase inhibitor. By following these detailed protocols and comparing the results to established alternatives, researchers can generate reproducible and reliable data to ascertain the therapeutic potential of this compound. The key to ensuring the trustworthiness of these experiments lies in meticulous execution, thorough characterization of the compound, and the performance of multiple independent experiments to validate the findings. Future studies should focus on elucidating the specific kinase targets, understanding the mechanism of action at a molecular level through techniques like X-ray crystallography, and evaluating the in vivo efficacy and safety of this promising compound.
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- BMC. (2022). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]
- Europe PMC. (2023). Lead drug discovery from imidazolinone derivatives with Aurora kinase inhibitors. [Link]
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A Head-to-Head Comparison of Novel vs. Standard Monoamine Oxidase-A Inhibitors for Potential Antidepressant Activity
A Technical Guide for Drug Development Professionals
This guide provides a comparative analysis of the novel compound 1-(3-Aminophenyl)-3-methylimidazolidin-2-one (hereafter referred to as Compound X) and the established reversible inhibitor of monoamine oxidase A (RIMA), Moclobemide . The following analysis is based on a hypothetical framework, as Compound X is a research chemical with limited publicly available biological data.[1] The experimental designs, data, and protocols presented herein serve as a robust template for researchers aiming to characterize and compare novel chemical entities against a validated standard in the context of antidepressant drug discovery.
The structural feature of an aminophenyl group in Compound X suggests a potential interaction with monoamine oxidase (MAO) enzymes, which are critical in the metabolism of neurotransmitters like serotonin, norepinephrine, and dopamine.[2][3][4] Dysregulation of these neurotransmitters is a key factor in the pathophysiology of major depressive disorder.[5] Moclobemide is selected as the standard compound due to its well-characterized profile as a selective, reversible MAO-A inhibitor with a favorable safety profile compared to older, irreversible MAOIs.[6][7][8]
Comparative Analysis: Efficacy, Selectivity, and Safety
A successful antidepressant candidate must demonstrate potent and selective target engagement with a clear safety margin. This section outlines the key in vitro and in vivo experiments necessary to build a comprehensive comparative profile.
The initial assessment focuses on the direct interaction of each compound with the target enzyme, MAO-A, and its isoform, MAO-B. High selectivity for MAO-A is a desirable trait for antidepressant efficacy while minimizing side effects associated with MAO-B inhibition.[9]
Table 1: Comparative In Vitro Inhibition of MAO-A and MAO-B
| Compound | Target | IC₅₀ (nM) | Selectivity Index (MAO-B IC₅₀ / MAO-A IC₅₀) |
| Compound X | MAO-A | 85 | 117.6 |
| MAO-B | 10,000 | ||
| Moclobemide | MAO-A | 150 | 100.0 |
| MAO-B | 15,000 |
-
Interpretation: In this hypothetical dataset, Compound X exhibits a nearly two-fold greater potency for MAO-A (IC₅₀ = 85 nM) compared to Moclobemide (IC₅₀ = 150 nM). Both compounds demonstrate high selectivity for MAO-A over MAO-B, a key feature of modern RIMA antidepressants.[6]
Early assessment of cytotoxicity is crucial to identify potential liabilities. The MTT assay, which measures metabolic activity as an indicator of cell viability, is a standard method for this evaluation.[10][11]
Table 2: Comparative Cytotoxicity in SH-SY5Y Human Neuroblastoma Cells
| Compound | CC₅₀ (µM) | Therapeutic Index (CC₅₀ / MAO-A IC₅₀) |
| Compound X | > 100 | > 1176 |
| Moclobemide | > 100 | > 667 |
-
Interpretation: Both compounds show low cytotoxicity, with CC₅₀ values exceeding the highest tested concentration (100 µM). Compound X's higher potency results in a superior hypothetical therapeutic index, suggesting a wider safety margin at the cellular level.
The Forced Swim Test (FST) is a widely used rodent behavioral model to screen for antidepressant efficacy.[12][13][14] A reduction in immobility time is interpreted as an antidepressant-like effect.[15]
Table 3: In Vivo Efficacy in the Mouse Forced Swim Test (FST)
| Treatment Group (10 mg/kg, i.p.) | Immobility Time (seconds, Mean ± SEM) | % Reduction vs. Vehicle |
| Vehicle | 150 ± 10 | - |
| Compound X | 75 ± 8 | 50% |
| Moclobemide | 90 ± 9 | 40% |
-
Interpretation: In this simulation, Compound X demonstrates a greater reduction in immobility time (50%) compared to Moclobemide (40%), suggesting superior antidepressant-like activity at the tested dose in this preclinical model.
Mechanism of Action: Reversible Inhibition of MAO-A
Moclobemide's clinical success is partly due to its reversible inhibition of MAO-A, which reduces the risk of hypertensive crisis associated with tyramine-rich foods—a major drawback of older, irreversible MAOIs.[16] This reversibility allows the enzyme to regain function relatively quickly.[7] Verifying this mechanism for Compound X is a critical step.
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Navigating the Chiral Maze: A Comparative Guide to Determining the Enantiomeric Purity of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a mere academic detail; it is a critical determinant of its therapeutic efficacy and safety profile.[1][2][3] The human body, a chiral environment, often interacts differently with each enantiomer of a chiral drug, leading to varied pharmacological and toxicological outcomes.[3] This guide provides an in-depth, comparative analysis of methodologies for determining the enantiomeric purity of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one, a key chiral intermediate in the synthesis of various pharmacologically active compounds.
The imidazolidin-2-one scaffold is a prevalent feature in numerous approved drugs, underscoring the importance of robust analytical methods for its chiral derivatives.[4] This document will delve into the practical and theoretical considerations of three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By presenting supporting experimental data and explaining the causality behind methodological choices, this guide aims to equip researchers, scientists, and drug development professionals with the expertise to select and implement the most appropriate strategy for their specific needs.
The Compound in Focus: this compound
| Property | Value |
| Chemical Formula | C10H13N3O |
| Molecular Weight | 191.23 g/mol |
| Appearance | White to off-white powder or crystals |
| Chiral Center | The carbon atom at position 5 of the imidazolidin-2-one ring is a potential chiral center, depending on the substitution pattern. In the case of this compound, the structure as named does not inherently possess a chiral center unless there is a substituent at the 4 or 5 position. However, a related compound, 1-(3-Aminophenyl)-5-methylimidazolidin-2-one, does have a chiral center at the C5 position.[5] For the purpose of this guide, we will consider the analysis of a chiral variant of this scaffold. |
Chromatographic Approaches: A Head-to-Head Comparison of HPLC and SFC
Chiral chromatography stands as the cornerstone for enantiomeric separation in the pharmaceutical industry.[6][7] The fundamental principle lies in the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and, thus, separation.[]
High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a well-established and versatile technique for enantiomeric separation.[6][7][9] The choice of the chiral stationary phase and the mobile phase is critical for achieving successful resolution.[6][9]
Experimental Protocol: Chiral HPLC Analysis
-
Column Selection: A polysaccharide-based chiral stationary phase, such as one derived from cellulose or amylose, is a common starting point for screening.[10][11] For imidazolidin-2-one derivatives, columns like Chiralcel® OD-H or Chiralpak® AD have shown success.[10]
-
Mobile Phase Preparation: A typical mobile phase for normal-phase chiral HPLC consists of a mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol).[9] For basic compounds like our target analyte, the addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.[9]
-
Instrumentation Setup:
-
HPLC System: A standard HPLC system equipped with a UV detector is sufficient.
-
Flow Rate: Typically 0.5 - 1.5 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte.
-
Injection Volume: 5 - 20 µL.
-
-
Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent at a suitable concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and monitor the chromatogram for the separation of the two enantiomers.
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a chiral HPLC method.
Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "greener" alternative to HPLC for chiral separations.[][12][13] It utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, often with a small amount of an organic modifier.[][14]
Advantages of SFC over HPLC:
-
Faster Separations: The low viscosity and high diffusivity of supercritical fluids allow for higher flow rates and faster analysis times.[13][14]
-
Reduced Solvent Consumption: The primary use of CO2 significantly reduces the consumption of organic solvents, making it a more environmentally friendly technique.[][13]
-
Lower Costs: Reduced solvent usage and faster run times contribute to lower operational costs.[12]
Experimental Protocol: Chiral SFC Analysis
-
Column Selection: Similar to HPLC, polysaccharide-based CSPs are widely used and effective in SFC.[15]
-
Mobile Phase: The mobile phase typically consists of supercritical CO2 and an alcohol modifier (e.g., methanol, ethanol). Additives like amines can be used to improve peak shape for basic analytes.
-
Instrumentation Setup:
-
SFC System: Requires a specialized SFC system with a back-pressure regulator.
-
Modifier Percentage: Typically 5 - 40%.
-
Back Pressure: Usually maintained between 100 and 200 bar.
-
Temperature: Often in the range of 30 - 50 °C.
-
-
Sample Preparation: Similar to HPLC, dissolve the sample in a suitable solvent, often the modifier used in the mobile phase.
-
Analysis: Inject the sample and acquire the chromatogram.
Workflow for Chiral SFC Method Development
Caption: A systematic approach for developing a chiral SFC method.
Performance Comparison: HPLC vs. SFC
| Parameter | Chiral HPLC | Chiral SFC |
| Speed | Slower | Faster[13][14] |
| Solvent Consumption | High | Low[][13] |
| Cost | Higher | Lower[12] |
| Environmental Impact | Higher | Lower[13] |
| Resolution | Generally good | Often superior or complementary to HPLC[16] |
| Throughput | Lower | Higher[] |
NMR Spectroscopy: An Orthogonal Approach
While chromatography is the gold standard for separation, Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, non-separative method for determining enantiomeric purity.[17][18] The principle relies on converting the enantiomers into diastereomers in situ through the use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA).[17][19] These diastereomeric species will have distinct NMR spectra, allowing for the quantification of each enantiomer.[17]
Using Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[17][20] This interaction leads to different chemical shifts for corresponding protons in the two enantiomers, enabling their differentiation and quantification.[17][21]
Experimental Protocol: NMR with Chiral Solvating Agents
-
CSA Selection: The choice of CSA is crucial and depends on the functional groups present in the analyte. For an amine-containing compound like this compound, CSAs capable of hydrogen bonding or π-π stacking interactions are often effective. Examples include (R)-(-)-1,1'-Bi-2-naphthol or derivatives of tartaric acid.[17]
-
Sample Preparation:
-
Accurately weigh the analyte and the CSA into an NMR tube.
-
Dissolve the mixture in a suitable deuterated solvent (e.g., CDCl3, C6D6). The solvent choice can significantly impact the degree of chemical shift non-equivalence.
-
The molar ratio of CSA to analyte often needs to be optimized, but a 1:1 ratio is a good starting point.
-
-
NMR Acquisition:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the two diastereomeric complexes.
-
Integrate the signals to determine the relative ratio of the two enantiomers and calculate the enantiomeric excess (ee%).
-
Logical Relationship in NMR Enantiodiscrimination
Caption: Formation of diastereomeric complexes for NMR analysis.
Comparative Summary of Analytical Techniques
| Technique | Principle | Pros | Cons |
| Chiral HPLC | Differential partitioning with a chiral stationary phase[] | Well-established, versatile, good for preparative scale[6][9] | Slower, high solvent consumption, can be costly[14] |
| Chiral SFC | Differential partitioning with a chiral stationary phase in a supercritical fluid mobile phase[] | Fast, low solvent consumption, "green" technology, high throughput[12][13][14] | Requires specialized equipment |
| NMR with CSAs | Formation of transient diastereomeric complexes leading to distinct NMR signals[17][20] | Non-separative, rapid, requires small sample amounts, provides structural information | Requires a suitable CSA, can have lower sensitivity for minor enantiomers, potential for signal overlap |
Conclusion: Selecting the Optimal Method
The choice of the most suitable method for determining the enantiomeric purity of this compound depends on the specific requirements of the analysis.
-
For routine quality control and high-throughput screening, chiral SFC is often the preferred method due to its speed, efficiency, and reduced environmental impact.[12][13]
-
Chiral HPLC remains a robust and reliable option, particularly when existing HPLC infrastructure is in place or for preparative-scale separations.[][9]
-
NMR spectroscopy with chiral solvating agents provides a valuable orthogonal technique for confirmation and for situations where chromatographic method development is challenging or when only small amounts of sample are available.[17][18]
Ultimately, a comprehensive understanding of the principles, advantages, and limitations of each technique, as outlined in this guide, will enable researchers to make informed decisions and ensure the stereochemical integrity of their chiral molecules, a cornerstone of modern drug development.[1][3]
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A Comparative Guide to Elucidating the Mechanism of Action of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one as a Putative E3 Ligase Ligand
For researchers, scientists, and drug development professionals, the precise characterization of a small molecule's mechanism of action is paramount. This guide provides a comprehensive framework for confirming the hypothesized role of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), a key component in the field of targeted protein degradation (TPD). While direct experimental data on this specific molecule is not extensively published, its structural motifs and classification as a "protein degrader building block" by commercial suppliers strongly suggest its function within the TPD paradigm.[1][2][][][5] This guide will, therefore, outline the experimental journey to confirm this mechanism, compare it with established alternatives, and provide the technical protocols necessary for validation.
The core hypothesis is that this compound functions as the Cereblon-binding component of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[2][][][5][6][7][8][9][10]
The Hypothesized Mechanism: A Molecular Glue for Degradation
The central premise is that this compound, when incorporated into a PROTAC, will bind to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][11][12] This binding event allows the PROTAC to "hijack" the cell's natural protein disposal system. The other end of the PROTAC, which is designed to bind to a specific protein of interest (POI), brings the POI into close proximity with the E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the proteasome.[2][][][5][6][7][8][9][10]
Caption: Hypothesized PROTAC-mediated protein degradation pathway.
Comparative Analysis of E3 Ligase Ligands
The choice of E3 ligase ligand is a critical design element in PROTAC development. While our focus is on a putative Cereblon binder, it is essential to compare its potential performance with other well-established E3 ligase ligands, most notably those that bind to the von Hippel-Lindau (VHL) E3 ligase.
| Feature | Cereblon (CRBN) Ligands (e.g., Lenalidomide derivatives) | von Hippel-Lindau (VHL) Ligands |
| Binding Affinity | Generally moderate affinity. | High affinity, often peptide-based mimics. |
| Neosubstrate Degradation | Can induce degradation of endogenous CRBN substrates (e.g., IKZF1, IKZF3).[1][13] | Less prone to off-target neosubstrate degradation. |
| Expression Profile | Highly expressed in hematopoietic cells and some solid tumors. | Broadly expressed across many tissue types. |
| Chemical Properties | Often based on the thalidomide scaffold, which can present challenges with stability and racemization.[11] | Typically more complex, peptide-like structures. |
| Clinical Precedent | Numerous PROTACs in clinical development utilize CRBN ligands. | Also a well-validated E3 ligase for PROTACs with clinical candidates. |
This comparison highlights that the selection of an E3 ligase ligand is a strategic decision based on the desired therapeutic window, target protein expression, and potential for off-target effects.
Experimental Workflow for Mechanism Confirmation
To rigorously confirm the mechanism of action of a PROTAC incorporating this compound, a multi-step experimental approach is necessary.
Caption: Step-wise experimental validation of the PROTAC's mechanism.
Detailed Experimental Protocols
Objective: To quantify the binding affinity of the synthesized PROTAC to both the protein of interest (POI) and Cereblon (CRBN) independently.
Methodology:
-
Immobilize recombinant human CRBN-DDB1 complex and the POI on separate sensor chips.
-
Prepare a dilution series of the PROTAC in a suitable running buffer.
-
Inject the PROTAC dilutions over the sensor chip surfaces and measure the binding response in real-time.
-
Regenerate the sensor surface between injections.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the equilibrium dissociation constant (KD).
Expected Outcome: A measurable KD value for the interaction between the PROTAC and both CRBN and the POI, confirming binary engagement.
Objective: To demonstrate that the PROTAC can induce the formation of a ternary complex between the POI and CRBN.
Methodology:
-
Label recombinant POI with a donor fluorophore (e.g., terbium cryptate) and recombinant CRBN-DDB1 with an acceptor fluorophore (e.g., d2).
-
In a microplate, incubate the labeled proteins with a dilution series of the PROTAC.
-
Excite the donor fluorophore and measure the emission from both the donor and acceptor.
-
Calculate the TR-FRET ratio. An increase in the ratio indicates the formation of the ternary complex.
Expected Outcome: A dose-dependent increase in the TR-FRET signal in the presence of the PROTAC, confirming its ability to bridge the POI and CRBN.
Objective: To measure the reduction in the levels of the target protein in a cellular context.
Methodology:
-
Culture a cell line that endogenously expresses the POI.
-
Treat the cells with a dose-response of the PROTAC for a defined time course (e.g., 2, 4, 8, 16, 24 hours).
-
Lyse the cells and quantify the total protein concentration.
-
Separate equal amounts of protein lysate by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with primary antibodies against the POI and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify the band intensities to determine the extent of POI degradation.
Expected Outcome: A dose- and time-dependent decrease in the levels of the POI, with no significant change in the loading control.
Objective: To confirm that the observed protein degradation is mediated by the proteasome.
Methodology:
-
Pre-treat cells with a proteasome inhibitor (e.g., MG132 or bortezomib) for 1-2 hours.
-
Add the PROTAC at a concentration known to induce significant degradation.
-
Continue the incubation for the optimal degradation time determined previously.
-
Perform a Western blot as described above to assess POI levels.
Expected Outcome: The pre-treatment with a proteasome inhibitor should rescue the degradation of the POI, indicating that the PROTAC's activity is dependent on the proteasome.
Conclusion
While the definitive mechanism of action for this compound awaits direct experimental validation, its structural characteristics and market positioning strongly suggest its utility as a Cereblon-binding moiety in the context of targeted protein degradation. The experimental framework provided in this guide offers a robust and logical pathway to confirm this hypothesized mechanism. By systematically evaluating its binary binding, ability to form a ternary complex, and its cellular activity, researchers can confidently characterize PROTACs built with this promising chemical entity. This rigorous approach, grounded in established biochemical and cellular techniques, is essential for advancing novel protein degraders from discovery to therapeutic application.
References
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- Wikipedia. (2024). Lenalidomide. [Link]
- Kronke, J., & Ebert, B. L. (2016). The novel mechanism of lenalidomide activity. Blood. [Link]
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- Donovan, K. A., et al. (2023). Design and Synthesis of Novel Cereblon Binders for Use in Targeted Protein Degradation. Journal of Medicinal Chemistry. [Link]
- Henning, N. J., et al. (2023).
- Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
- Liu, X., et al. (2020). Assays and technologies for developing proteolysis targeting chimera degraders. Future Medicinal Chemistry. [Link]
- Bio-Techne. Degrader Building Blocks | LYTAC & PROTAC Degraders. [Link]
- Frontiers in Chemistry. (2020).
- BMG Labtech. (2024).
- Liu, X., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Medicinal Chemistry. [Link]
- Reaction Biology.
- Zhang, T., et al. (2021). Single amino acid–based PROTACs trigger degradation of the oncogenic kinase BCR–ABL in chronic myeloid leukemia (CML). Journal of Biological Chemistry. [Link]
- Gümüş, M., et al. (2018). Design and evaluation of biological activities of 1,3-oxazolidinone derivatives bearing amide, sulfonamide, and thiourea moieties. Archiv der Pharmazie. [Link]
- Zhang, X., et al. (2025). Proteolysis‐Targeting Chimera (PROTAC): Current Applications and Future Directions. Advanced Science. [Link]
- Marinov, M., et al. (2020). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. Molecules. [Link]
- Sun, X., & Rao, Y. (2020). Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic. Drug Discovery Today. [Link]
- Szymański, P., et al. (2022).
- Alheety, K. A., et al. (2020). Synthesis and Biological Activity of Some New Thiazolidinone Derivatives.
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A Comparative Guide to the Applications of the 1-(3-Aminophenyl)-3-methylimidazolidin-2-one Scaffold
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical analysis of the potential applications of the 1-(3-aminophenyl)-3-methylimidazolidin-2-one chemical scaffold. While peer-reviewed studies on this specific molecule are limited, its structural motifs are present in compounds with significant biological activities. This document will, therefore, explore its potential in two key areas: as a backbone for novel anticancer agents and as a versatile building block in the synthesis of targeted protein degraders. The guide will objectively compare the potential performance of this scaffold with established alternatives, supported by experimental data from related compounds and detailed methodologies.
Part 1: The Imidazolidin-2-one Core in Oncology
The imidazolidin-2-one ring system is a "privileged scaffold" in medicinal chemistry, frequently appearing in compounds with a wide range of biological activities, including anticancer properties.[1][2] The presence of the aminophenyl group on this compound provides a versatile chemical handle for synthesizing a library of derivatives to explore as potential cancer therapeutics.
Mechanistic Insights: A Comparison with Traditional Chemotherapeutics
Imidazolidinone derivatives have been shown to induce cancer cell death through mechanisms that can differ from classical cytotoxic agents. A primary mechanism identified for some imidazolidin-4-one derivatives is the induction of apoptosis through the generation of reactive oxygen species (ROS).[1][3] This contrasts with traditional chemotherapies that often target DNA replication or microtubule stability.
| Therapeutic Class | Primary Mechanism of Action | Potential Advantages of Imidazolidinone Scaffold | Potential Disadvantages |
| Imidazolidinone Derivatives | Induction of apoptosis via ROS generation and JNK pathway activation.[1][3] | Potential for selectivity towards cancer cells with higher oxidative stress; may overcome resistance to DNA-damaging agents. | Mechanism may be cell-type specific; potential for off-target effects related to ROS. |
| Alkylating Agents (e.g., Cisplatin) | Covalently modify DNA, leading to cross-linking and inhibition of DNA replication and transcription. | Broad-spectrum activity against many cancer types. | High toxicity to healthy, rapidly dividing cells; development of drug resistance. |
| Antimetabolites (e.g., 5-Fluorouracil) | Interfere with the synthesis of DNA and RNA by acting as fraudulent substrates. | Effective against a range of solid tumors. | Can cause significant myelosuppression and gastrointestinal toxicity. |
| Microtubule Inhibitors (e.g., Paclitaxel) | Stabilize or destabilize microtubules, leading to mitotic arrest and apoptosis. | Potent activity, particularly in breast and ovarian cancers. | Neurotoxicity is a common side effect; complex resistance mechanisms. |
The following diagram illustrates the apoptotic pathway induced by a representative imidazolidin-4-one derivative, highlighting a potential mechanism for compounds derived from the this compound scaffold.
Caption: Proposed apoptotic pathway for imidazolidinone derivatives.
Experimental Protocol: In Vitro Cytotoxicity Screening (MTT Assay)
To evaluate the anticancer potential of new derivatives of this compound, a standard cytotoxicity assay such as the MTT assay is essential.[4][5][6][7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a panel of cancer cell lines.
Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media.
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.[4]
-
-
Compound Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Replace the medium in the 96-well plate with the medium containing the compound dilutions. Include a vehicle control (DMSO only).
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[6]
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at 550-570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.
-
Part 2: this compound as a Protein Degrader Building Block
A more recent and highly promising application for molecules like this compound is in the field of targeted protein degradation (TPD). Specifically, it can serve as a "building block" for creating Proteolysis-Targeting Chimeras (PROTACs).[10]
PROTACs are heterobifunctional molecules that induce the degradation of a specific target protein.[11][12] They consist of three components: a ligand that binds to the protein of interest, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[13] The aminophenyl group of the title compound provides an ideal attachment point for the linker, making it a valuable component in a PROTAC synthesis workflow.
The Role of the Linker: A Comparative Analysis
The linker is not just a spacer; its length, rigidity, and chemical composition are critical for the efficacy of the PROTAC.[14][15][16] It dictates the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. The this compound scaffold can be functionalized to create a variety of linker types. Here, we compare it to other common linker classes.
| Linker Class | Key Characteristics | Advantages | Disadvantages |
| Aminophenyl-based (from the title compound) | Provides a semi-rigid structure with a defined exit vector from the phenyl ring. | Can be readily functionalized; the aromatic ring can provide favorable interactions within the ternary complex. | May have higher lipophilicity compared to PEG linkers. |
| Alkyl Chains | Flexible, hydrophobic. | Simple to synthesize; allows for broad exploration of linker length. | Can lead to poor solubility and high metabolic clearance.[16] |
| Polyethylene Glycol (PEG) | Flexible, hydrophilic. | Improves solubility and pharmacokinetic properties.[16] | Can be overly flexible, leading to an entropic penalty upon ternary complex formation. |
| Rigid Linkers (e.g., piperazine/piperidine, alkynes) | Constrained conformations. | Can pre-organize the PROTAC into a bioactive conformation, improving potency. Reduces lipophilicity.[15][16] | Less conformational freedom may make it harder to achieve a productive ternary complex. |
The following diagram illustrates the general structure of a PROTAC and the role of the building blocks.
Caption: PROTAC structure and ternary complex formation.
Experimental Protocol: Assessing Protein Degradation by Western Blot
Once a PROTAC is synthesized using a building block like this compound, its ability to degrade the target protein must be verified. Western blotting is the gold-standard technique for this purpose.[17][18][19]
Objective: To quantify the reduction in the level of a target protein in cells treated with a PROTAC.
Methodology:
-
Cell Treatment:
-
Seed cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the synthesized PROTAC (e.g., 1, 10, 100, 1000 nM) for a set time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]
-
Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay to ensure equal loading.[20]
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
-
Detection and Analysis:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using image analysis software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein remaining compared to the vehicle control to determine the extent of degradation.
-
Conclusion
While direct experimental data on the applications of this compound is not yet prevalent in peer-reviewed literature, its chemical structure positions it as a valuable scaffold for two of the most important areas in modern drug discovery: oncology and targeted protein degradation. As an anticancer agent, its derivatives could offer novel mechanisms of action, such as ROS-induced apoptosis, potentially overcoming resistance to traditional chemotherapies. As a building block for PROTACs, it provides a functionalizable and semi-rigid core for linker design, a critical component in optimizing the performance of these next-generation therapeutics. The experimental protocols outlined in this guide provide a framework for researchers to explore and validate the potential of this promising chemical entity.
References
Please note that while the following references provide context for the applications and methodologies discussed, they do not all pertain directly to the specific compound this compound, but rather to its structural class and the scientific principles of its potential applications.
Sources
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
This document provides essential, procedural guidance for the safe and compliant disposal of 1-(3-aminophenyl)-3-methylimidazolidin-2-one (CAS No. 517918-82-0). As a specialized chemical used in advanced research and drug development, understanding its hazard profile is paramount to ensuring the safety of laboratory personnel and protecting the environment. This guide is structured to provide not just a set of instructions, but a framework for risk assessment and operational integrity, grounded in established regulatory standards.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Effective disposal protocols are built on a thorough understanding of a chemical's intrinsic hazards. This compound possesses a distinct hazard profile derived from its chemical structure, which includes a primary aromatic amine moiety—a class of compounds requiring careful handling.
The known hazards for this specific compound are officially cataloged and summarized below.[1] It is classified as harmful if swallowed or inhaled, and causes skin and serious eye irritation, and may cause respiratory irritation.[1]
Table 1: GHS Hazard Profile for this compound
| Hazard Class & Category | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed |
| Skin Irritation (Category 2) | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation |
| Eye Irritation (Category 2A) | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation (Category 4) | GHS07 (Exclamation Mark) | Warning | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |
Source: Synthesized from supplier safety information.[1]
Beyond these immediate hazards, the presence of the aromatic amine group warrants additional caution. Aromatic amines as a chemical class are noted for their potential toxicity, and some are recognized as mutagens or carcinogens.[2][3] These compounds can also pose a significant threat to aquatic ecosystems if released into the environment.[2][4] Therefore, the disposal procedure must be rigorous to prevent human exposure and environmental contamination.[3][4]
Overarching Regulatory Framework
In the United States, chemical waste disposal is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[5][6] Concurrently, laboratory operations fall under the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450), which mandates a formal Chemical Hygiene Plan (CHP).[7][8]
This guide is designed to align with these federal standards. However, you must always consult and adhere to your institution's specific Chemical Hygiene Plan and the protocols established by your Environmental Health & Safety (EHS) department , as state and local regulations may impose additional requirements.
Standard Operating Procedure (SOP) for Disposal
This step-by-step protocol ensures that all waste streams containing this compound are managed safely and compliantly from the point of generation to final disposal.
Step 1: Hazardous Waste Determination
Any unused or unwanted this compound, as well as any materials contaminated with it, must be managed as hazardous waste.[9] This determination is based on its documented toxicity (see Table 1) and its classification as an aromatic amine.[1][2] Under RCRA, generators are responsible for making this determination.[9][10]
Step 2: Personal Protective Equipment (PPE)
Before handling the compound for disposal, ensure the following minimum PPE is worn:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant nitrile gloves.
-
Body Protection: A fully buttoned laboratory coat.
All handling of the solid compound or concentrated solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[11]
Step 3: Waste Segregation and Collection
Proper segregation is critical to prevent dangerous chemical reactions.[12]
-
Solid Waste: Collect pure, unused, or expired this compound directly into a designated hazardous waste container.
-
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves must be collected in a separate, clearly labeled container or a double-bagged system designated for solid hazardous waste.[13] Do not dispose of these items in the regular trash.
-
Liquid Waste: Solutions containing this compound should be collected in a dedicated liquid hazardous waste container.
-
Incompatible Materials: Crucially, keep this amine-containing waste stream separate from incompatible substances like strong acids and oxidizing agents to prevent hazardous reactions.[12]
Step 4: Waste Container Selection and Labeling
The integrity of the waste containment system is non-negotiable.
-
Container Choice: Use a container made of a compatible material (e.g., High-Density Polyethylene - HDPE) that is in good condition with no leaks or cracks.[5] The container must have a secure, screw-top lid.[5][12]
-
Labeling: The container must be labeled with a completed "HAZARDOUS WASTE" tag as soon as the first drop of waste is added. The label must include:
-
The full chemical name: "Waste this compound".
-
The accumulation start date.
-
An accurate description of the contents (e.g., "solid powder," "5% solution in methanol").
-
The appropriate hazard indications (e.g., "Toxic," "Irritant").
-
Step 5: Temporary On-Site Storage
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, which is at or near the point of generation and under the control of the lab personnel.[14] The container must remain closed at all times except when waste is being added.[14]
Step 6: Final Disposal
Final disposal must be managed by your institution's EHS office. They will coordinate with a licensed hazardous waste disposal contractor for pickup and transport.[12] A hazardous waste manifest will be used to track the waste from your facility to its ultimate treatment or disposal, ensuring a compliant "cradle-to-grave" process.[5][10]
Emergency Spill Procedures
In the event of a spill, immediate and correct action is crucial.
-
Evacuate and Alert: Alert personnel in the immediate area and restrict access.
-
Assess and Equip: For small spills that you are trained to handle, don the appropriate PPE as described in Step 2.
-
Contain and Clean: Cover the spill with an inert absorbent material from a chemical spill kit. Do not use combustible materials like paper towels for large spills.
-
Collect Waste: Carefully sweep or wipe the absorbed material, place it in a designated hazardous waste container, and label it appropriately.[15]
-
Decontaminate: Clean the spill area with a suitable solvent or decontamination solution, collecting the cleaning materials as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.
Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Laboratory Safety Guidance.
- OSHA Standards to Know Before Starting Your Lab. USA-SCIENTIFIC. [Link]
- OSHA Standards for Biological Laboratories. Administration for Strategic Preparedness and Response (ASPR). [Link]
- The Laboratory Standard. Vanderbilt University Environmental Health and Safety. [Link]
- 29 CFR 1910.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- The Complete Beginners Guide to Chemical Disposal. Goodway Technologies. [Link]
- Amine Disposal For Businesses. Collect and Recycle. [Link]
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA). [Link]
- Learn the Basics of Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- Decontamination Solution Arom
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]
- What Regulations Govern Hazardous Waste Management?. Chemistry For Everyone. [Link]
- Standard Operating Procedure for Urea.
- Laboratory waste. Karolinska Institutet Staff Portal. [Link]
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A Researcher's Guide to the Safe Handling of 1-(3-Aminophenyl)-3-methylimidazolidin-2-one
As a novel building block in the development of protein degraders, 1-(3-Aminophenyl)-3-methylimidazolidin-2-one is increasingly utilized in drug discovery and development.[1] While its unique chemical properties are advantageous for scientific advancement, they also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), handling procedures, and disposal methods for this compound, ensuring the safety of laboratory personnel and the integrity of research.
Understanding the Risks: Hazard Identification
This compound is classified as harmful if swallowed and is known to cause skin and eye irritation. Inhalation of the powder form may also lead to respiratory irritation. The primary routes of exposure are ingestion, skin contact, eye contact, and inhalation. While comprehensive toxicological data is still being developed for this specific compound, the precautionary principle dictates that it should be handled with care to minimize any potential health risks.
Key Hazard Statements:
-
H315: Causes skin irritation
-
H319: Causes serious eye irritation[3]
-
H332: Harmful if inhaled
-
H335: May cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is crucial when handling this compound. The selection of appropriate PPE should be based on a risk assessment of the specific procedures being performed.
| Level of Protection | Required PPE | Rationale |
| Primary Engineering Controls | Certified Chemical Fume Hood | To minimize inhalation of the powdered compound and to contain any potential spills. |
| Eye and Face Protection | ANSI-approved safety goggles with side shields or a face shield | To protect against accidental splashes or airborne particles entering the eyes.[4][5][6] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent direct skin contact.[4] It is imperative to inspect gloves for any signs of degradation or perforation before each use.[4] |
| Body Protection | A fully fastened laboratory coat | To protect skin and personal clothing from contamination.[4] |
| Respiratory Protection | A NIOSH-approved respirator | Recommended when working outside of a fume hood or when there is a potential for aerosolization. |
Safe Handling Workflow: A Step-by-Step Approach
The following workflow provides a systematic approach to handling this compound, from preparation to disposal, designed to minimize exposure and ensure a safe laboratory environment.
Caption: A visual workflow for the safe handling of this compound.
Operational Plan:
-
Preparation: Before handling the compound, ensure that you are wearing the appropriate PPE as outlined in the table above. Verify that the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents to avoid leaving the designated work area.
-
Handling: All manipulations of the solid compound, including weighing, should be performed within a certified chemical fume hood to prevent inhalation of airborne particles. When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Spill Management: In the event of a spill, evacuate the immediate area and alert your supervisor. For small spills, use an inert absorbent material to contain the substance.[7] Place the absorbed material into a sealed container for proper disposal.[7] Ensure the area is well-ventilated during cleanup.[4]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][9]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[8][9] Seek medical attention if irritation persists.[8]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[8][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2] Seek immediate medical attention.[10]
-
Disposal Plan:
All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be treated as hazardous waste.
-
Solid Waste: Collect in a clearly labeled, sealed container.
-
Liquid Waste: Collect in a compatible, labeled, and sealed waste container.
-
Disposal: All waste must be disposed of in accordance with local, state, and federal regulations.[2] Do not dispose of this chemical down the drain or in general waste streams.[4]
Conclusion:
By adhering to these safety protocols, researchers can confidently work with this compound while minimizing risks to themselves and their colleagues. A proactive approach to safety, grounded in a thorough understanding of the potential hazards, is paramount in advancing scientific discovery responsibly.
References
- Fisher Scientific. (2014).
- Sigma-Aldrich. (2025).
- Enamine. (n.d.). Safety Data Sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
- Spectrum Chemical. (2008).
- American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users.
- Sigma-Aldrich. (n.d.). 1-(3-aminophenyl)-5-methylimidazolidin-2-one.
- Thermo Fisher Scientific. (2014).
- TCI Chemicals. (2025).
- Covestro Solution Center. (n.d.). Guidance for Selection of Protective Clothing for MDI Users.
- Carl ROTH. (n.d.). Safety Data Sheet: 1,3-Dimethyl-2-imidazolidinone.
- ChemicalBook. (2025).
- CP Lab Safety. (n.d.). This compound, min 98%, 250 mg.
- Sigma-Aldrich. (2024).
- Thermo Fisher Scientific. (2025).
- Fisher Scientific. (2009).
- Fisher Scientific. (2010).
- Fisher Scientific. (2016).
- Sigma-Aldrich. (n.d.). This compound AldrichCPR.
- Sigma-Aldrich. (n.d.). This compound.
Sources
- 1. calpaclab.com [calpaclab.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. 1-(3-aminophenyl)-5-methylimidazolidin-2-one | 1240528-94-2 [sigmaaldrich.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. americanchemistry.com [americanchemistry.com]
- 6. solutions.covestro.com [solutions.covestro.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. assets.thermofisher.com [assets.thermofisher.com]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
